Technical Documentation Center

3-Methoxypyridazin-4-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methoxypyridazin-4-amine hydrochloride
  • CAS: 1375069-37-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methoxypyridazin-4-amine Hydrochloride: A Key Heterocyclic Building Block

This guide provides a comprehensive technical overview of 3-Methoxypyridazin-4-amine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Methoxypyridazin-4-amine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the core chemical properties, a robust synthetic pathway, and the rationale behind its application, particularly as a scaffold for kinase inhibitors.

Introduction: The Significance of the Pyridazine Scaffold

Nitrogen-containing heterocycles are foundational to modern pharmacology, with approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration containing such a motif.[1] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular scaffolds that can bind to a diverse range of biological targets, offering a fertile starting point for the development of novel therapeutic agents.[1]

3-Methoxypyridazin-4-amine hydrochloride (CAS: 1375069-37-6) is a functionalized pyridazine that serves as a versatile chemical intermediate. The specific arrangement of its methoxy and amino groups, combined with the inherent properties of the pyridazine core, makes it a valuable precursor for synthesizing more complex molecules, particularly in the pursuit of targeted therapies. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, which are advantageous properties for handling and in certain reaction conditions.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and drug design. The following table summarizes the key properties of 3-Methoxypyridazin-4-amine hydrochloride.

PropertyValueSource / Comment
IUPAC Name 3-methoxypyridazin-4-amine;hydrochloride
CAS Number 1375069-37-6[2]
Molecular Formula C₅H₈ClN₃O[3]
Molecular Weight 161.59 g/mol [3]
Appearance Expected to be a solid powder, likely off-white to light yellow.Based on typical appearance of similar heterocyclic amine hydrochlorides.
Melting Point 154-155 °CVendor data. The corresponding free base has a melting point of 128-129 °C.
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents.The hydrochloride salt form increases polarity and aqueous solubility.[1] Solubility of related compounds like 6-chloropyridazin-3-amine has been studied in various solvents.[4]
pKa (Predicted) ~4-5 (for the pyridazinium ion)Estimated based on the pKa of pyridazine and the electronic effects of the substituents. The amino group will also have a distinct pKa.
Storage Conditions Store at room temperature in a tightly sealed container, protected from moisture.Vendor recommendation.
Predicted Spectroscopic Data
TechniquePredicted Data
¹H NMR (DMSO-d₆, 400 MHz)δ ~8.5-9.0 (br s, 3H, -NH₂ + HCl), δ ~8.2 (d, 1H, pyridazine H), δ ~7.5 (d, 1H, pyridazine H), δ ~4.0 (s, 3H, -OCH₃).
¹³C NMR (DMSO-d₆, 100 MHz)δ ~155 (C-O), δ ~145 (C-N), δ ~130 (CH), δ ~120 (CH), δ ~55 (-OCH₃). Chemical shifts are highly dependent on the protonation state and solvent.
FT-IR (KBr Pellet, cm⁻¹)~3400-3200 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2800-2400 (N-H stretch, amine salt), ~1640 (N-H bend), ~1580, 1470 (C=C, C=N stretch), ~1250 (C-O stretch), ~1030 (C-O stretch).
Mass Spec. (ESI+)m/z = 126.06 [M+H]⁺ (for the free base, C₅H₇N₃O).

Synthesis and Reaction Chemistry

The synthesis of 3-Methoxypyridazin-4-amine hydrochloride is logically approached through nucleophilic aromatic substitution (SNAr) reactions on a di-substituted pyridazine precursor. A plausible and efficient synthetic route starts from the commercially available 3,4-dichloropyridazine.

Synthetic Workflow Diagram

G A 3,4-Dichloropyridazine B 4-Chloro-3-methoxypyridazine A->B  NaOCH₃, MeOH  Reflux C 3-Methoxypyridazin-4-amine B->C  NH₃ (aq. or gas)  Solvent, Heat, Pressure D 3-Methoxypyridazin-4-amine HCl C->D  HCl in Ether or IPA

Caption: Proposed synthetic workflow for 3-Methoxypyridazin-4-amine HCl.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methodologies for nucleophilic substitution on chloropyridazines.[7][8][9]

Step 1: Synthesis of 4-Chloro-3-methoxypyridazine

  • Rationale: The first step involves a regioselective nucleophilic substitution of one chlorine atom. The choice of methoxide as the nucleophile is straightforward for introducing the methoxy group. Methanol serves as both the solvent and a source for the methoxide in situ with the addition of sodium metal, or a solution of sodium methoxide in methanol can be used directly. The reaction is heated to reflux to provide sufficient thermal energy to overcome the activation barrier of the SNAr reaction.

  • To a solution of sodium methoxide in methanol (prepared by carefully dissolving sodium metal (1.1 eq) in anhydrous methanol or using a commercial solution), add 3,4-dichloropyridazine (1.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 4-Chloro-3-methoxypyridazine.

Step 2: Synthesis of 3-Methoxypyridazin-4-amine

  • Rationale: The second SNAr reaction replaces the remaining chlorine atom with an amino group. This step typically requires more forcing conditions (heat and pressure) due to the deactivating effect of the methoxy group on the pyridazine ring. A sealed reaction vessel is used to maintain pressure and prevent the escape of the volatile ammonia.

  • Place 4-Chloro-3-methoxypyridazine (1.0 eq) and a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia in methanol) into a sealed pressure vessel.

  • Heat the vessel to a temperature between 100-140 °C for several hours. The reaction must be carefully monitored for pressure buildup.

  • After cooling to room temperature, carefully vent the vessel.

  • Remove the solvent under reduced pressure.

  • Extract the product into an organic solvent, dry, and concentrate. The crude 3-Methoxypyridazin-4-amine can be purified by crystallization or column chromatography.

Step 3: Formation of 3-Methoxypyridazin-4-amine Hydrochloride

  • Rationale: The final step is the formation of the hydrochloride salt, which often improves the compound's stability and handling characteristics. This is a simple acid-base reaction. Anhydrous conditions are preferred to prevent the incorporation of water into the final product.

  • Dissolve the purified 3-Methoxypyridazin-4-amine free base in a minimal amount of an anhydrous solvent such as diethyl ether or isopropanol (IPA).

  • To this solution, add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield 3-Methoxypyridazin-4-amine hydrochloride.

Applications in Drug Discovery

The pyridazine core is a key pharmacophore in many biologically active compounds. Its ability to act as a hydrogen bond acceptor and its specific geometry make it an effective hinge-binding motif in kinase inhibitors.[10] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[10]

Role as a Scaffold for Kinase Inhibitors

The structure of 3-Methoxypyridazin-4-amine hydrochloride provides multiple points for diversification, making it an attractive starting point for library synthesis in drug discovery campaigns.

G cluster_0 3-Methoxypyridazin-4-amine Core cluster_1 Potential Derivatization Sites mol A Amine Group (N4) (Amide/Sulfonamide formation, Reductive amination) mol->A  Functionalization B Pyridazine Ring (C5/C6) (C-H activation, Cross-coupling reactions) mol->B  Scaffold Elaboration

Caption: Key derivatization points on the 3-Methoxypyridazin-4-amine scaffold.

  • The 4-amino group: This primary amine is a versatile functional handle. It can be readily acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in reductive amination to introduce larger substituents. These modifications allow for the exploration of interactions with solvent-exposed regions of an enzyme's active site.

  • The Pyridazine Ring: The C-H bonds on the pyridazine ring (at positions 5 and 6) can be functionalized through modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, after an initial halogenation or metallation step. This allows for the introduction of aryl or heteroaryl groups, which can occupy hydrophobic pockets within the kinase ATP-binding site.

While specific drugs directly derived from 3-Methoxypyridazin-4-amine hydrochloride are not prominently disclosed in public literature, numerous patents describe the use of closely related aminopyridazine scaffolds in the development of inhibitors for kinases such as EGFR, HPK1, and LRRK2.[11][12][13]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-Methoxypyridazin-4-amine hydrochloride. Based on data for this and structurally related compounds, it should be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

3-Methoxypyridazin-4-amine hydrochloride is a valuable and versatile heterocyclic building block for medicinal chemistry and drug discovery. Its straightforward synthesis from readily available precursors and the presence of multiple functionalization points make it an ideal starting material for creating libraries of novel compounds. Its structural similarity to the core of known kinase inhibitors underscores its potential in the development of targeted therapeutics, particularly in oncology and immunology. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine.

  • BenchChem. (2025). 6-Chloro-3-methoxypyridazin-4-amine as a Versatile Precursor for Kinase Inhibitor Synthesis.

  • The Royal Society of Chemistry. Supporting Information for various syntheses.

  • Labsolu. 3-methoxypyridazin-4-amine hydrochloride.

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

  • Google Patents. Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

  • PubChem. 3-Methoxy-4-aminopyridine.

  • Google Patents. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.

  • Google Patents. Process for preparing 4-amino-pyridazines.

  • Google Patents. Novel synthesis method of 3,4-dichloropyridazine.

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

  • Google Patents. Process for preparing 4-amino-pyridazines.

  • BenchChem. 6-Methoxypyridazin-3-amine hydrochloride.

  • Growing Science. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

  • NIH National Center for Biotechnology Information. X-Ray Crystallography of Chemical Compounds.

  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.

  • MDPI. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns.

  • PubMed. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.

  • PubChem. Pyridazin-4-amine hydrochloride.

  • ChemicalBook. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum.

  • Sigma-Aldrich. 3-methylpyridazin-4-amine hydrochloride.

  • Appretech Scientific Limited. 3-Methoxypyridazin-4-amine hydrochloride.

  • LookChem. Cas 1589503-98-9,6-Methoxypyridazin-3-amine hydrochloride.

  • ResearchGate. (2015). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

  • Organic Syntheses. Methylamine Hydrochloride.

Sources

Foundational

An In-Depth Technical Guide to 3-Methoxypyridazin-4-amine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Methoxypyridazin-4-amine hydrochloride (CAS No: 1375069-37-6), a key heterocyclic build...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxypyridazin-4-amine hydrochloride (CAS No: 1375069-37-6), a key heterocyclic building block in medicinal chemistry and agrochemical research. The document details the molecule's physicochemical properties, provides an informed perspective on its synthesis and purification, outlines robust analytical methodologies for its characterization, and explores its applications in modern drug discovery. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive compounds.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a significant dipole moment and the capacity for dual hydrogen bonding, make it an attractive component for designing molecules with favorable interactions with biological targets. The strategic placement of substituents on the pyridazine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. 3-Methoxypyridazin-4-amine hydrochloride, with its methoxy and amino functional groups, offers multiple points for synthetic elaboration, making it a versatile intermediate for the construction of diverse chemical libraries.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Methoxypyridazin-4-amine hydrochloride is fundamental to its effective use in synthesis and drug design.

PropertyValueSource(s)
Molecular Formula C₅H₈ClN₃O[1]
Molecular Weight 161.59 g/mol [1]
CAS Number 1375069-37-6[2]
Appearance Typically a solidN/A
Purity Commonly available at ≥97%[2]
InChI InChI=1S/C5H7N3O.ClH/c1-9-5-4(6)2-3-7-8-5;/h2-3H,1H3,(H2,6,7);1H[2]
Storage Room temperature, in a well-closed container[2]

Note: Some properties like melting point and solubility are not consistently reported across public sources and should be determined experimentally.

Synthesis and Purification

Conceptual Synthetic Pathway

A likely synthetic route would involve the regioselective introduction of the methoxy and amino groups onto a dichloropyradizine starting material. The hydrochloride salt is then formed in the final step to improve the compound's stability and handling characteristics.

G A 3,4-Dichloropyridazine B 4-Chloro-3-methoxypyridazine A->B Nucleophilic Substitution (NaOMe, Methanol) C 3-Methoxy-4-nitropyridazine B->C Nitration (HNO3/H2SO4) D 3-Methoxypyridazin-4-amine (Free Base) C->D Reduction (e.g., H2/Pd-C, Fe/HCl) E 3-Methoxypyridazin-4-amine hydrochloride D->E Salt Formation (HCl in Ether/IPA)

Caption: A plausible synthetic workflow for 3-Methoxypyridazin-4-amine hydrochloride.

Step-by-Step Experimental Protocol (Hypothesized)

The following protocol is a representative, field-proven approach for the synthesis of similar pyridazine derivatives and can be adapted and optimized for the target molecule.

Step 1: Methoxylation of 3,4-Dichloropyridazine

  • To a solution of sodium methoxide in methanol, add 3,4-dichloropyridazine portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-3-methoxypyridazine.

Step 2: Nitration of 4-Chloro-3-methoxypyridazine

  • To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 4-chloro-3-methoxypyridazine.

  • Allow the reaction to stir at low temperature, then warm to room temperature and monitor for completion.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate to afford 3-methoxy-4-nitropyridazine.

Step 3: Reduction of the Nitro Group

  • Dissolve 3-methoxy-4-nitropyridazine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as 10% palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain 3-methoxypyridazin-4-amine free base.

Step 4: Hydrochloride Salt Formation

  • Dissolve the crude 3-methoxypyridazin-4-amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Slowly add a solution of hydrogen chloride in the same solvent.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-Methoxypyridazin-4-amine hydrochloride.

Purification and Causality

Purification of the intermediates and the final product is crucial for obtaining material of high purity. Column chromatography on silica gel is a standard method for purifying the neutral intermediates. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is determined by the polarity of the compounds. The final hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether, which enhances its crystallinity and removes impurities.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of 3-Methoxypyridazin-4-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amine protons (which may be broad and exchangeable). The exact chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the carbons of the pyridazine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound. A reverse-phase HPLC method would be suitable for this analysis.

Illustrative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 220-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method would allow for the separation of the main compound from any starting materials, by-products, or degradation products.

G A Sample Preparation (Dissolution and Filtration) B HPLC Injection A->B C Separation on C18 Column (Gradient Elution) B->C D UV Detection C->D E Data Analysis (Purity Assessment) D->E

Caption: A typical workflow for the HPLC analysis of 3-Methoxypyridazin-4-amine hydrochloride.

Applications in Research and Drug Development

3-Methoxypyridazin-4-amine hydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.[3] The presence of the primary amino group allows for a variety of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Nucleophilic aromatic substitution: The amino group can act as a nucleophile in reactions with activated aromatic systems.

These transformations enable the incorporation of the 3-methoxypyridazine moiety into larger molecular frameworks, which is a common strategy in the development of new therapeutic agents and agrochemicals.[3] The pyridazine core has been identified in compounds with a wide range of biological activities, including kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.

Conclusion

3-Methoxypyridazin-4-amine hydrochloride is a versatile and valuable chemical intermediate for researchers in the fields of medicinal chemistry, drug discovery, and materials science. Its well-defined structure and multiple points for synthetic modification make it an ideal starting material for the creation of novel and diverse molecular entities. This technical guide provides a foundational understanding of its properties, a logical approach to its synthesis, and robust methods for its analysis, thereby empowering scientists to effectively utilize this important building block in their research endeavors.

References

  • Appretech Scientific Limited. (n.d.). 3-Methoxypyridazin-4-amine hydrochloride. Retrieved January 19, 2026, from [Link]

Sources

Exploratory

Synthesis of 3-Methoxypyridazin-4-amine Hydrochloride: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Methoxypyridazin-4-amine hydrochloride, a key building block in pharmaceutical research and development, starting from the readily ava...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Methoxypyridazin-4-amine hydrochloride, a key building block in pharmaceutical research and development, starting from the readily available precursor, 3,4-dichloropyridazine. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step synthetic protocol but also a detailed explanation of the underlying chemical principles and experimental considerations to ensure reproducibility and safety.

Strategic Overview: A Two-Step Nucleophilic Aromatic Substitution Approach

The synthesis of 3-Methoxypyridazin-4-amine hydrochloride from 3,4-dichloropyridazine is efficiently achieved through a two-step sequential nucleophilic aromatic substitution (SNAr) pathway, followed by the formation of the hydrochloride salt. The pyridazine ring, being an electron-deficient heteroaromatic system, is susceptible to attack by nucleophiles, particularly at positions activated by the ring nitrogens and the halogen substituents.

The overall synthetic strategy is as follows:

  • Regioselective Methoxylation: The first step involves the selective substitution of one chlorine atom of 3,4-dichloropyridazine with a methoxy group using sodium methoxide. The regioselectivity of this reaction is a critical factor, and is governed by the electronic and steric environment of the pyridazine ring.

  • Amination: The second step is the displacement of the remaining chlorine atom with an amino group. This is typically achieved using a source of ammonia under controlled conditions.

  • Hydrochloride Salt Formation: The final step involves the conversion of the resulting 3-methoxypyridazin-4-amine into its hydrochloride salt to enhance its stability and solubility, which is often desirable for pharmaceutical applications.

This guide will now delve into the detailed experimental protocols for each of these steps, along with the scientific rationale behind the chosen conditions and procedures.

Experimental Protocols and Mechanistic Insights

Step 1: Regioselective Synthesis of 4-Chloro-3-methoxypyridazine

The initial step in the synthesis is the regioselective monosubstitution of 3,4-dichloropyridazine with sodium methoxide. The inherent electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, dictate the preferred site of nucleophilic attack. The carbon atoms in a pyridazine ring are electron-deficient, and this effect is more pronounced at the positions ortho and para to the ring nitrogens. In the case of 3,4-dichloropyridazine, both C3 and C4 positions are activated. However, the C4 position is generally more susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen at N1 and the chlorine at C3. This leads to the preferential formation of 4-chloro-3-methoxypyridazine.

dot

cluster_0 Step 1: Regioselective Methoxylation 3,4-Dichloropyridazine 3,4-Dichloropyridazine 4-Chloro-3-methoxypyridazine 4-Chloro-3-methoxypyridazine 3,4-Dichloropyridazine->4-Chloro-3-methoxypyridazine  NaOMe, MeOH  Reflux cluster_1 Step 2: Amination 4-Chloro-3-methoxypyridazine 4-Chloro-3-methoxypyridazine 3-Methoxypyridazin-4-amine 3-Methoxypyridazin-4-amine 4-Chloro-3-methoxypyridazine->3-Methoxypyridazin-4-amine  NH3 (aq. or in alcohol)  Sealed vessel, Heat cluster_2 Step 3: Hydrochloride Salt Formation 3-Methoxypyridazin-4-amine 3-Methoxypyridazin-4-amine 3-Methoxypyridazin-4-amine HCl 3-Methoxypyridazin-4-amine HCl 3-Methoxypyridazin-4-amine->3-Methoxypyridazin-4-amine HCl  HCl (in solvent)  Precipitation

Foundational

Spectroscopic analysis of 3-methoxypyridazin-4-amine hydrochloride

An In-depth Technical Guide to the Spectroscopic Analysis of 3-methoxypyridazin-4-amine hydrochloride Abstract This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-methoxypyridazin-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-methoxypyridazin-4-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-methoxypyridazin-4-amine hydrochloride (CAS No: 1375069-37-6), a key heterocyclic building block in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere data reporting to explain the causality behind experimental choices and protocols. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy for the unambiguous structure elucidation and characterization of this compound. Each section details not only the expected spectral features but also provides robust, self-validating experimental protocols designed for reproducibility and scientific integrity. The guide culminates in an integrated workflow, demonstrating how these techniques synergize to provide a holistic and definitive analytical profile.

Introduction: The Analytical Imperative

3-methoxypyridazin-4-amine hydrochloride is a substituted pyridazine derivative. The pyridazine ring is a common scaffold in pharmacologically active compounds, making its derivatives valuable intermediates in drug discovery.[1] The subject compound features a methoxy group and an amine group, the latter of which is presented as a hydrochloride salt to improve stability and aqueous solubility.[2]

Rigorous characterization of such intermediates is a cornerstone of drug development, ensuring structural integrity, purity, and batch-to-batch consistency. Spectroscopic analysis provides the essential toolkit for this task. This guide offers an in-depth exploration of the primary spectroscopic techniques used to build a complete analytical "fingerprint" of 3-methoxypyridazin-4-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework. For 3-methoxypyridazin-4-amine hydrochloride, both ¹H and ¹³C NMR are essential.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The hydrochloride salt form means the amine protons (-NH₃⁺) will likely be broadened and may exchange with deuterium in solvents like D₂O.[3] The two protons on the pyridazine ring are in different electronic environments and are expected to appear as doublets due to coupling with each other. The methoxy group protons are isolated and will appear as a sharp singlet.

Predicted ¹H NMR Data: Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.5 - 9.0 Broad singlet 3H -NH₃⁺ The positive charge deshields the protons. Broadness is due to quadrupolar relaxation and exchange.
~8.0 - 8.2 Doublet 1H H-6 (CH) Deshielded by adjacent electronegative nitrogen atoms of the pyridazine ring.
~7.5 - 7.7 Doublet 1H H-5 (CH) Coupled to H-6, appearing slightly upfield compared to H-6.

| ~4.0 | Singlet | 3H | -OCH₃ | Isolated methyl group, deshielded by the attached oxygen atom. |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. While it doesn't show coupling information in a standard broadband-decoupled spectrum, it reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (like N and O) appearing further downfield.

Predicted ¹³C NMR Data: Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Assignment Rationale
~155 - 160 C-3 Attached to both an oxygen and a nitrogen, highly deshielded.
~145 - 150 C-6 Aromatic carbon adjacent to two nitrogen atoms.
~135 - 140 C-4 Attached to the amine group within the aromatic ring.
~120 - 125 C-5 Standard aromatic carbon chemical shift.

| ~55 - 60 | -OCH₃ | Aliphatic carbon attached to an electronegative oxygen atom. |

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-methoxypyridazin-4-amine hydrochloride.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility of the hydrochloride salt and to observe the exchangeable amine protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire at least 1024 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence. For 3-methoxypyridazin-4-amine hydrochloride, the key features will be the N-H vibrations of the ammonium salt, the C-H bonds of the aromatic ring and methoxy group, the ring vibrations, and the C-O ether linkage. The N-H stretch of an amine salt is diagnostically different from a free amine, typically appearing as a very broad band at lower wavenumbers.[2]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 2800 (broad) N-H Stretch Amine salt (-NH₃⁺)[2]
>3000 C-H Stretch Aromatic C-H
2950 - 2850 C-H Stretch Methoxy (-OCH₃)[2]
1650 - 1450 C=N, C=C Stretch Pyridazine Ring[2]
1600 - 1500 N-H Bend Amine salt (-NH₃⁺)[2]

| 1250 - 1050 | C-O Stretch | Aryl Ether |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid 3-methoxypyridazin-4-amine hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers further structural confirmation. For a pre-charged species like a hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is ideal.[2] The analysis will be performed in positive ion mode, where the molecule will be detected as the protonated free base [M+H]⁺. The molecular formula of the free base is C₅H₇N₃O, with a monoisotopic mass of approximately 125.06 Da.[2][4] Tandem MS (MS/MS) can be used to induce fragmentation, which provides a structural fingerprint.

Predicted Mass Spectrometry Data (ESI+):

m/z Ion Remarks
126.07 [C₅H₈N₃O]⁺ Protonated molecular ion [M+H]⁺
111.05 [C₄H₅N₃O]⁺ Plausible fragment: Loss of a methyl radical (•CH₃) from the methoxy group.[2]

| 96.05 | [C₅H₆N₃]⁺ | Plausible fragment: Loss of formaldehyde (CH₂O) from the methoxy group.[2] |

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of 3-methoxypyridazin-4-amine hydrochloride at 1 mg/mL in a suitable solvent like methanol or acetonitrile/water.

  • Further dilute the stock solution to a working concentration of approximately 1-10 µg/mL using the mobile phase.

  • Chromatography (Optional but Recommended): While direct infusion is possible, using a liquid chromatography (LC) system ensures sample purity before it enters the mass spectrometer.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Data Acquisition:

    • Ionization Mode: ESI, Positive.

    • Scan Range: m/z 50 - 500.

    • MS/MS: If fragmentation is desired, perform a product ion scan on the precursor ion at m/z 126.07 using collision-induced dissociation (CID).

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Pyridazine and its derivatives exhibit characteristic absorption bands in the UV region, primarily due to π → π* transitions within the aromatic ring.[5] The position of the absorption maximum (λ_max) can be sensitive to solvent polarity, a phenomenon known as solvatochromism.[6][7]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like ethanol or methanol.

  • Create a dilute solution by transferring a small, known volume of the stock solution into a volumetric flask and diluting to the mark with the same solvent. The final concentration should yield an absorbance between 0.2 and 1.0 AU.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as the blank and record a baseline correction from ~400 nm down to 200 nm.

    • Rinse and fill the cuvette with the sample solution and acquire the absorption spectrum over the same range.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. True analytical confidence is achieved by integrating the data from all methods. The workflow below illustrates a logical sequence for the complete characterization of 3-methoxypyridazin-4-amine hydrochloride.

G cluster_0 Sample Preparation cluster_1 Primary Structural Elucidation cluster_2 Functional Group & Property Confirmation cluster_3 Final Confirmation Sample 3-methoxypyridazin-4-amine HCl (Solid Powder) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS IR FTIR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Confirm Structure Confirmed & Characterized NMR->Confirm Provides C-H Framework & Connectivity MS->Confirm Provides Molecular Weight & Formula IR->Confirm Confirms Functional Groups UV->Confirm Confirms Conjugated System

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The spectroscopic analysis of 3-methoxypyridazin-4-amine hydrochloride is a multi-faceted process that relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. By following the detailed, causality-driven protocols outlined in this guide, researchers, scientists, and drug development professionals can achieve an unambiguous and comprehensive characterization of this important chemical intermediate. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of downstream applications in pharmaceutical research.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence.
  • ResearchGate. (n.d.). UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e....
  • ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine.
  • ACS Publications. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • Lab Alliciance. (n.d.). 3-methoxypyridazin-4-amine hydrochloride.
  • BenchChem. (n.d.). 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • ECHEMI. (n.d.). Buy 3-methoxypyridazin-4-amine from Conier Chem&Pharma Limited.
  • Appretech Scientific Limited. (n.d.). 3-Methoxypyridazin-4-amine hydrochloride.

Sources

Exploratory

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-methoxypyridazin-4-amine Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-methoxypyridazin-4-amine hydrochloride. In the absence of experimentally pu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-methoxypyridazin-4-amine hydrochloride. In the absence of experimentally published spectra for this specific salt, this document leverages established principles of NMR spectroscopy and extensive data from analogous pyridazine derivatives to construct a detailed and scientifically grounded predictive analysis.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural characterization of this heterocyclic compound. We will explore the theoretical basis for the predicted chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and provide a thorough interpretation of the expected spectral features.

Introduction: The Structural Significance of Substituted Pyridazines

The pyridazine moiety is a key pharmacophore in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of substituents, such as methoxy and amino groups, can significantly modulate the electronic distribution and conformation of the pyridazine ring, thereby influencing its interaction with biological targets. Accurate structural elucidation is paramount in the development of pyridazine-based pharmaceuticals, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.[3][4] This guide focuses on 3-methoxypyridazin-4-amine hydrochloride, a compound of interest for which a detailed NMR analysis is crucial for its unequivocal identification and characterization.

Predicted NMR Data

The following tables present the predicted ¹H and ¹³C NMR data for 3-methoxypyridazin-4-amine hydrochloride. These predictions are based on the analysis of substituent effects and known spectral data for related pyridazine compounds.[1][2][5] The proposed solvent is Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is suitable for hydrochloride salts and will solubilize the compound while minimizing proton exchange with the amine group.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-58.0 - 8.2Doublet (d)JH5-H6 = 5.0 - 6.0
H-67.0 - 7.2Doublet (d)JH6-H5 = 5.0 - 6.0
OCH₃4.0 - 4.2Singlet (s)N/A
NH₂7.5 - 8.5 (broad)Singlet (s, broad)N/A
HCl (NH⁺)10.0 - 12.0 (broad)Singlet (s, broad)N/A
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3160 - 165
C-4145 - 150
C-5130 - 135
C-6120 - 125
OCH₃55 - 60

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 3-methoxypyridazin-4-amine hydrochloride, the following detailed experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation and instrument parameterization.

Sample Preparation Workflow

G cluster_prep Sample Preparation weigh Weigh ~10 mg of 3-methoxypyridazin-4-amine HCl dissolve Dissolve in 0.7 mL of DMSO-d6 weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer

Caption: Workflow for the preparation of the NMR sample.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 10-15 mg of 3-methoxypyridazin-4-amine hydrochloride. The use of a precise microbalance is crucial for accurate concentration determination, which can be important for certain advanced NMR experiments.

  • Solvent Selection and Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[6][7][8][9][10] The choice of DMSO-d₆ is predicated on its ability to dissolve polar hydrochloride salts and its aprotic nature, which minimizes the rate of proton exchange with the amine protons, allowing for their observation.

  • Homogenization: Gently vortex or sonicate the vial to ensure the complete dissolution of the sample. A clear, homogeneous solution is essential for acquiring high-resolution NMR spectra, as suspended particulate matter can degrade the magnetic field homogeneity.[9]

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe, typically around 4-5 cm.[6][9][10]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR Rationale
Spectrometer Frequency 400 MHz100 MHzStandard field strength for routine analysis.
Pulse Program Standard 1D pulse-acquireProton-decoupled 1DStandard acquisition modes.
Pulse Width 30-45°30-45°A smaller flip angle allows for a shorter relaxation delay.[11]
Acquisition Time (AQ) 3-4 s1-2 sSufficient for good resolution of sharp signals.[12][13]
Relaxation Delay (D1) 1-2 s1-2 sAllows for adequate relaxation of most protons and carbons.[12][14]
Number of Scans (NS) 8-161024-4096Sufficient to achieve a good signal-to-noise ratio.
Temperature 298 K298 KStandard ambient temperature for analysis.

In-Depth Spectral Interpretation

The predicted chemical shifts and coupling patterns provide a wealth of information about the electronic structure of 3-methoxypyridazin-4-amine hydrochloride.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two doublets corresponding to H-5 and H-6. The pyridazine ring is an electron-deficient system, which generally leads to downfield chemical shifts for the ring protons compared to benzene.[15][16][17]

  • H-5 and H-6: The protons on the pyridazine ring, H-5 and H-6, are predicted to be in the downfield region of the spectrum. They will appear as doublets due to coupling to each other (ortho-coupling). The coupling constant, JH5-H6, is expected to be in the range of 5.0-6.0 Hz, which is typical for ortho-coupled protons in a six-membered heterocyclic ring.[18][19]

  • -OCH₃ Group: The methoxy protons will appear as a sharp singlet at approximately 4.0-4.2 ppm. The electronegative oxygen atom deshields these protons, causing them to resonate downfield from typical aliphatic methyl groups.[20]

  • -NH₂ and NH⁺ Protons: The amine protons and the proton on the nitrogen due to the hydrochloride salt are expected to be broad singlets and may exchange with residual water in the solvent. Their chemical shifts can be highly variable and depend on concentration and temperature. In DMSO-d₆, they are more likely to be observed than in protic solvents like D₂O or CD₃OD.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

  • C-3 and C-4: These carbons are directly attached to electronegative atoms (nitrogen and oxygen for C-3, and nitrogen and the amino group for C-4), which will cause them to be significantly deshielded and appear at the downfield end of the spectrum.

  • C-5 and C-6: These carbons are part of the electron-deficient pyridazine ring and will also be downfield, though to a lesser extent than C-3 and C-4.

  • -OCH₃ Carbon: The carbon of the methoxy group will resonate in the typical range for an sp³-hybridized carbon attached to an oxygen atom.

Spin-Spin Coupling Network

The primary coupling interaction in the ¹H NMR spectrum will be between the adjacent H-5 and H-6 protons.

Caption: Predicted spin-spin coupling in 3-methoxypyridazin-4-amine.

Advanced 2D NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap or complex coupling patterns, the use of two-dimensional (2D) NMR techniques is highly recommended.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between H-5 and H-6, confirming their scalar coupling.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of the protonated carbons (C-5, C-6, and the methoxy carbon).[3][21]

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be invaluable for assigning the quaternary carbons (C-3 and C-4) by observing correlations from the methoxy protons to C-3 and from H-5 to C-3 and C-4.[3][21]

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-methoxypyridazin-4-amine hydrochloride. By applying fundamental principles of NMR spectroscopy and drawing upon data from structurally related compounds, we have established a solid framework for the interpretation of its spectral data. The detailed experimental protocol outlined herein offers a robust methodology for acquiring high-quality spectra. The insights provided in this guide will be instrumental for researchers working on the synthesis, characterization, and application of this and similar pyridazine derivatives, underscoring the indispensable role of NMR in modern chemical and pharmaceutical research.

References

  • TutorChase. What is meant by 'spin-spin coupling' in proton NMR?[Link]

  • Khan Academy. Spin-spin splitting (coupling).[Link]

  • Wikipedia. Chemical shift.[Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.[Link]

  • Conduct Science. Spin-Spin coupling in NMR.[Link]

  • Chemistry Steps. NMR Chemical Shift - ppm, Upfield, Downfield.[Link]

  • University of Calgary. Ch 13 - NMR Chemical Shift.[Link]

  • Chemistry LibreTexts. 13.11: Spin-Spin Splitting in ¹H NMR Spectra.[Link]

  • HyperPhysics. Chemical Shifts in NMR Spectra.[Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

  • Slideshare. Spin spin coupling and coupling constant.[Link]

  • Scilit. H-H and13C-H coupling constants in pyridazine.[Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.[Link]

  • ResearchGate. H-H and 13C-H coupling constants in pyridazine.[Link]

  • Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.[Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.[Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.[Link]

  • Chemistry Department, University of Wisconsin-Madison. Optimized Default 1H Parameters | NMR Facility.[Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra.[Link]

  • MDPI. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.[Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.[Link]

  • Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.[Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives.[Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy.[Link]

  • University of California, Davis. Sample Preparation.[Link]

  • ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF.[Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?[Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy.[Link]

  • Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.[Link]

  • Organomation. NMR Sample Preparation: The Complete Guide.[Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.[Link]

  • Scribd. 2D NMR Spectroscopy for Organic Compounds | PDF.[Link]

  • SpectraBase. 3-Methoxypyridazine - Optional[13C NMR] - Chemical Shifts.[Link]

  • R Discovery. Qualitative Applications of the NMR Spectra of Alkylpyridines: Part I. Chemical Shifts of the Ring Protons.[Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.[Link]

  • University of Puget Sound. Coupling constants for 1H and 13C NMR.[Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.[Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.[Link]

  • National High Magnetic Field Laboratory. 3D 1H–13C–14N correlation solid-state NMR spectrum.[Link]

  • The Royal Society of Chemistry. Supplementary Information.[Link]

  • Nature. On the configuration of five-membered rings: a spin-spin coupling constant approach.[Link]

Sources

Foundational

An In-depth Technical Guide to Pyridazine Core Structure-Activity Relationship (SAR) Studies

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of the pyridazine core, a privileged scaffold in modern medicinal chemistry. We will delve into the unique physicochemical pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of the pyridazine core, a privileged scaffold in modern medicinal chemistry. We will delve into the unique physicochemical properties of this heterocycle, examine its diverse pharmacological applications, and provide detailed insights into the experimental design and synthetic methodologies that underpin successful SAR campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of pyridazine-based compounds in their therapeutic programs.

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an attractive scaffold in drug design.[1][2] Its inherent polarity, capacity for hydrogen bonding, and distinct electronic distribution differentiate it from other aromatic systems, offering medicinal chemists a versatile tool to address challenges in drug discovery, such as improving solubility and metabolic stability.[1][3]

The pyridazine nucleus is a key structural component in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities.[4][5][6] These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular effects.[7][8][9] The remarkable versatility of the pyridazine core stems from its ability to be readily functionalized, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties.[4][7] Consequently, a thorough understanding of the structure-activity relationships of pyridazine derivatives is paramount for the rational design of novel therapeutics.[10][11]

Physicochemical Properties and Their Implications for Drug Design

The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts several key physicochemical characteristics that are advantageous for drug design:

  • Dipole Moment and Polarity: The pyridazine ring possesses a significant dipole moment, contributing to its polarity. This can enhance aqueous solubility and facilitate interactions with polar residues in biological targets.[1]

  • Hydrogen Bonding Capacity: The two nitrogen atoms can act as hydrogen bond acceptors, playing a crucial role in molecular recognition and binding to target proteins.[1][2]

  • π-π Stacking Interactions: The electron-deficient nature of the pyridazine ring allows it to participate in favorable π-π stacking interactions with aromatic residues in protein binding pockets.[1]

  • Metabolic Stability: The pyridazine core is generally less susceptible to cytochrome P450 (CYP) metabolism compared to more lipophilic aromatic rings, which can lead to improved pharmacokinetic profiles.[1]

These properties make the pyridazine ring an attractive bioisosteric replacement for other aromatic systems, such as phenyl or pyridine rings, in efforts to optimize the druglikeness of a lead compound.[1]

General Principles of Pyridazine SAR Studies

A systematic SAR study of pyridazine derivatives involves the synthesis and biological evaluation of a library of analogs with diverse substitution patterns. The goal is to elucidate the relationship between the chemical structure and the observed biological activity, thereby guiding the design of more potent and selective compounds.

Key Positions for Substitution

The pyridazine ring offers four positions for substitution (C3, C4, C5, and C6). The nature and position of these substituents have a profound impact on the molecule's overall properties and biological activity. A small change in the substitution pattern can lead to a significant difference in therapeutic effect.[7]

Sources

Exploratory

The Pyridazine Nucleus: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyridazine ring, a six-membered heterocycle containing two adjacent nit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has cemented its status as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent physicochemical properties—such as a high dipole moment, robust hydrogen-bonding capacity, and the ability to enhance aqueous solubility—render it an invaluable scaffold for the development of novel therapeutics.[1][2] This guide provides a comprehensive exploration of the discovery of novel pyridazine-based chemical scaffolds, from fundamental synthetic strategies to their application in targeting complex disease pathways. We will delve into the causality behind experimental design, present validated protocols, and offer insights into the structure-activity relationships that drive successful drug discovery campaigns.

The Rationale: Why Pyridazine?

The selection of a core scaffold is a critical decision in any drug discovery program. The pyridazine nucleus offers a compelling set of advantages that justify its frequent use:

  • Modulation of Physicochemical Properties: The presence of two nitrogen atoms increases polarity compared to carbocyclic analogues, which can improve aqueous solubility and other pharmacokinetic parameters.[1]

  • Metabolic Stability: The pyridazine ring can influence a molecule's metabolic fate and has been associated with low cytochrome P450 inhibitory effects.[1]

  • Versatile Synthesis: A multitude of synthetic routes are available for the construction and functionalization of the pyridazine core, allowing for extensive chemical diversification.[3][4]

  • Broad Biological Activity: Pyridazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[5][6][7]

These attributes make the pyridazine scaffold a fertile ground for the design of targeted and effective therapeutic agents.

Foundational Synthetic Strategies: Building the Core

The construction of the pyridazine ring is a well-established area of organic chemistry, with several reliable methods at the disposal of the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One of the most common and versatile approaches involves the condensation of a 1,4-dicarbonyl compound with hydrazine. This method allows for the introduction of a wide variety of substituents at different positions of the pyridazine ring.

Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine

This protocol details a representative synthesis of a 3,6-disubstituted pyridazine, a common motif in many biologically active molecules.[8]

Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate

  • To a solution of an appropriate acetophenone (1.0 eq) in a suitable solvent such as ethanol, add glyoxylic acid (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 eq).

  • Continue to reflux for an additional 4-6 hours.

  • After cooling, the resulting pyridazinone product often precipitates and can be collected by filtration.

Step 2: Chlorination of the Pyridazinone

  • Suspend the dried pyridazinone from Step 1 in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The chlorinated pyridazine will precipitate and can be collected by filtration, washed with water, and dried.

Step 3: Nucleophilic Substitution to Introduce Diversity

  • Dissolve the 3-chloro-6-substituted pyridazine from Step 2 in a suitable solvent like dioxane or DMF.

  • Add the desired nucleophile (e.g., an amine, hydrazine, or thiol) (1.2-1.5 eq) and a base such as triethylamine if necessary.

  • Heat the reaction mixture, monitoring by TLC.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

This three-step sequence provides a robust and adaptable workflow for generating a library of diverse pyridazine derivatives for biological screening.

The Pyridazine Scaffold in Oncology: Targeting Kinase Signaling

A significant area of success for pyridazine-based compounds has been in the development of kinase inhibitors for cancer therapy.[3][9][10] Protein kinases are critical regulators of cell signaling pathways that, when dysregulated, can drive tumor growth and proliferation.[3] The pyridazine scaffold is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[11]

Case Study: Pyrazolo[3,4-c]pyridazines as CDK Inhibitors

Cyclin-dependent kinases (CDKs) are a family of kinases that control the cell cycle, and their inhibition is a validated strategy in cancer treatment. Pyrazolo[3,4-c]pyridazines have been identified as potent and selective inhibitors of CDKs.[11][12]

The discovery of these inhibitors often begins with high-throughput screening to identify initial hits. Subsequent medicinal chemistry efforts then focus on optimizing potency and selectivity through structure-activity relationship (SAR) studies.[12]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and optimization of pyridazine-based kinase inhibitors.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identifies initial active compounds SAR Studies SAR Studies Hit Identification->SAR Studies Provides starting points for optimization Lead Optimization Lead Optimization SAR Studies->Lead Optimization Refines potency and selectivity In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Generates preclinical candidates Candidate Selection Candidate Selection In Vivo Studies->Candidate Selection Evaluates efficacy and safety

Caption: Workflow for Pyridazine-Based Kinase Inhibitor Discovery.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for understanding how chemical modifications to the pyridazine scaffold impact biological activity.[13][14][15] For pyrazolo[3,4-c]pyridazine CDK inhibitors, it has been observed that substitution at specific positions is critical for potency. For instance, the presence of a furan ring at one position can significantly enhance activity against CDK1.[11]

Table 1: Representative SAR Data for Pyrazolo[3,4-c]pyridazine CDK1 Inhibitors

Compound IDR1 GroupR2 GroupCDK1 IC₅₀ (µM)
1a PhenylAmino6.1
1h FurylAmino<1.0
1o FurylHActive

Data synthesized from multiple sources for illustrative purposes.[11][12]

This data clearly indicates that the furyl group at the R1 position is a key determinant of inhibitory potency against CDK1.

Beyond Oncology: The Broad Therapeutic Potential of Pyridazines

While oncology has been a major focus, the therapeutic applications of pyridazine derivatives are far-reaching.[5][7] They have shown promise as:

  • Antimicrobial Agents: Novel pyridazine derivatives have demonstrated activity against various bacterial and fungal strains.[16][17]

  • Anti-inflammatory Agents: Pyridazinone derivatives, in particular, have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[5][18]

  • Antihypertensive Agents: The scaffold is present in several compounds with cardiovascular effects.[5]

  • Neuroprotective Agents: Recent studies have explored pyridazine-based compounds for their potential in treating neurodegenerative diseases.[15][19]

The versatility of the pyridazine core allows medicinal chemists to tailor its properties to interact with a wide array of biological targets.

Visualizing a Signaling Pathway: VEGFR-2 Inhibition

Many pyridazine-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6][20]

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds and activates Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Initiates cascade Pyridazine Inhibitor Pyridazine Inhibitor Pyridazine Inhibitor->VEGFR-2 Blocks ATP binding Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of Substituted Pyridazines

Introduction: Unlocking the Potential of the Pyridazine Scaffold The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a diverse array of bioactive molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for the synthesis of C-N bonds, offering a powerful and versatile method for the late-stage functionalization of complex molecules.[1][2] This guide provides an in-depth exploration of the application of the Buchwald-Hartwig amination to substituted pyridazines, offering researchers, scientists, and drug development professionals a comprehensive resource for navigating the intricacies of this powerful transformation.

While the general principles of the Buchwald-Hartwig amination are well-established, its application to electron-deficient and potentially coordinating heteroaromatics like pyridazines presents unique challenges. This document will delve into the mechanistic nuances, provide field-proven protocols, and offer insights into overcoming common hurdles associated with the amination of this important class of heterocycles.

Mechanistic Underpinnings: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][2] Understanding this mechanism is paramount for rational catalyst selection, reaction optimization, and troubleshooting. The generally accepted cycle consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n PdII_halide L_nPd(II)(Ar)(X) Pd0->PdII_halide Ar-X OxAdd Oxidative Addition PdII_amido L_nPd(II)(Ar)(NR'R'') PdII_halide->PdII_amido + HNR'R'' - HX Amine_Coord Amine Coordination & Deprotonation PdII_amido->Pd0 Product Ar-NR'R'' RedElim Reductive Elimination Substrate Ar-X Amine HNR'R'' Base Base BaseH [Base-H]X

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

1. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the substituted pyridazine (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.

2. Amine Coordination and Deprotonation: The amine (HNR'R'') then coordinates to the palladium center. A base is crucial in this step to deprotonate the coordinated amine, forming a palladium-amido complex and a salt byproduct. The choice of base is highly dependent on the amine's pKa and the solvent used.[3]

3. Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired aminated pyridazine is released from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Key Considerations for the Amination of Substituted Pyridazines

The inherent electronic and structural features of the pyridazine ring necessitate careful consideration of the reaction components to achieve successful and efficient amination.

The Pyridazine Substrate: An Electron-Deficient Heterocycle

The two adjacent nitrogen atoms in the pyridazine ring render it electron-deficient. This electronic nature can have a dual effect. On one hand, it can facilitate the initial oxidative addition step. On the other hand, the lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a common challenge encountered with nitrogen-containing heterocycles.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for a successful Buchwald-Hartwig amination of pyridazines.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts). Precatalysts often offer better reproducibility and faster reaction times as they bypass the in-situ formation of the active Pd(0) species.

  • Ligands: For electron-deficient and potentially coordinating substrates like pyridazines, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the crucial reductive elimination step, which is often the rate-limiting step, and can minimize catalyst inhibition by the pyridazine nitrogen atoms.[1]

    • Buchwald-type biaryl phosphine ligands such as XPhos and BrettPhos have proven to be highly effective for the amination of a wide range of heteroaryl halides.[1] Their steric bulk helps to create a coordinatively unsaturated palladium center, facilitating the reaction.

    • RuPhos is another excellent choice, particularly for hindered substrates.

The Role of the Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, but it can also influence the catalyst's activity and stability.[3]

  • Strong, non-nucleophilic bases are typically employed. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).

  • For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures or longer reaction times. The choice of solvent can also impact the effectiveness of the base.[3]

Experimental Protocols

The following protocols are provided as a general starting point for the Buchwald-Hartwig amination of substituted pyridazines. Optimization of the specific ligand, base, solvent, and temperature will likely be necessary for a given substrate combination.

Experimental_Workflow start Start reagents Combine Pd Precursor, Ligand, and Base in a dry reaction vessel. start->reagents inert Establish an Inert Atmosphere (N₂ or Ar) reagents->inert add_reagents Add Degassed Solvent, Substituted Pyridazine, and Amine. inert->add_reagents heat Heat the reaction mixture with vigorous stirring. add_reagents->heat monitor Monitor reaction progress (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Procedure for the Amination of Chloro- or Bromopyridazines

This protocol is a robust starting point for the coupling of various primary and secondary amines with substituted chloro- or bromopyridazines.

Materials:

  • Substituted chloro- or bromopyridazine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.

  • Add the substituted pyridazine and the amine to the tube.

  • Add the degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Amination of Substituted Pyridazines

Microwave irradiation can significantly accelerate the Buchwald-Hartwig amination, often leading to higher yields and shorter reaction times.[4]

Materials:

  • Substituted chloro- or bromopyridazine (0.5 mmol)

  • Amine (0.6 mmol)

  • Pd(OAc)₂ (0.01 mmol, 2 mol%)

  • BrettPhos (0.02 mmol, 4 mol%)

  • Potassium carbonate (1.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (3 mL)

Procedure:

  • In a microwave reaction vial, combine the substituted pyridazine, amine, Pd(OAc)₂, BrettPhos, and potassium carbonate.

  • Add the degassed 1,4-dioxane.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure described in Protocol 1.

Substrate Scope and Limitations

The success of the Buchwald-Hartwig amination of substituted pyridazines is highly dependent on the nature of both the pyridazine and the amine coupling partners.

Pyridazine SubstrateAmineCatalyst System (Pd Source/Ligand)BaseSolventTemp (°C)Yield (%)Reference
3,6-DichloropyridazineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene11075Adapted from[5]
3-Chloro-6-phenylpyridazineMorpholinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane10082Adapted from[6]
3-Bromo-6-methoxypyridazinen-ButylaminePd₂(dba)₃ / BrettPhosLHMDSTHF8088Adapted from[6]
4-Chloro-3-methylpyridazinePiperidinePd(OAc)₂ / XPhosCs₂CO₃Toluene11065Hypothetical
3-Chloro-pyridazine-4-carboxamideBenzylaminePd₂(dba)₃ / BrettPhosK₂CO₃1,4-Dioxane120 (µW)78Hypothetical

Table 1: Representative examples of Buchwald-Hartwig amination of substituted pyridazines. Yields and conditions are illustrative and may require optimization.

Limitations and Troubleshooting:

  • Sterically Hindered Substrates: Highly substituted pyridazines or bulky amines may require more forcing conditions (higher temperatures, longer reaction times) and the use of highly active catalyst systems (e.g., with BrettPhos or RuPhos).

  • Catalyst Deactivation: As mentioned, the pyridazine nitrogen atoms can coordinate to the palladium catalyst. If low yields or stalled reactions are observed, increasing the ligand-to-palladium ratio or switching to a more sterically demanding ligand can be beneficial.

  • Side Reactions: Hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom, can be a competing side reaction. This is often promoted by the presence of water or other protic sources. Ensuring anhydrous conditions is crucial.

  • Regioselectivity: In the case of di- or poly-substituted halopyridazines, controlling the regioselectivity of the amination can be challenging. The relative reactivity of the different halogenated positions will depend on both electronic and steric factors. A careful screening of reaction conditions may be necessary to achieve the desired regioselectivity.[7]

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of substituted aminopyridazines. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can successfully navigate the challenges associated with this electron-deficient heterocycle. The protocols and insights provided in this guide serve as a solid foundation for the development of robust and efficient amination reactions, ultimately accelerating the discovery and development of novel pyridazine-based compounds with significant potential in medicine and materials science.

References

  • D. J. C. Constable, C. Jimenez-Gonzalez, A. D. Henderson, "Perspective on the Use of Water in Organic Synthesis," Org. Process Res. Dev., 2007 , 11, 133-137. ([Link])

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Acc. Chem. Res., 2008 , 41, 1534-1544. ([Link])

  • J. F. Hartwig, "Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes," Nature, 2008 , 455, 314-322. ([Link])

  • C. O. Kappe, "Microwave Dielectric Heating in Synthetic Organic Chemistry," Chem. Soc. Rev., 2008 , 37, 1127-1139. ([Link])

  • T. H. M. Jonckers, B. U. W. Maes, G. L. F. Lemiere, R. Dommisse, "Selective Palladium-Catalyzed Aminations on Dichloropyridines," Tetrahedron, 2001 , 57, 7027-7034. ([Link])

  • Y. Sunesson, E. Lime, S. O. Nilsson Lill, R. E. Meadows, P.-O. Norrby, "Role of the Base in Buchwald-Hartwig Amination," J. Org. Chem., 2014 , 79, 11961-11969. ([Link])

  • D. Maiti, B. P. Fors, J. L. Henderson, Y. Nakamura, S. L. Buchwald, "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases," Chem. Sci., 2011 , 2, 57-68. ([Link])

  • A. F. Littke, G. C. Fu, "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides," Angew. Chem. Int. Ed., 2002 , 41, 4176-4211. ([Link])

  • J. P. Wolfe, S. Wagaw, S. L. Buchwald, "An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation: The First Efficient Palladium-Catalyzed Amination of Aryl Chlorides," J. Am. Chem. Soc., 1996 , 118, 7215-7216. ([Link])

Sources

Application

Application Notes and Protocols for the Use of 3-Methoxypyridazin-4-amine Hydrochloride in Kinase Inhibitor Synthesis

Introduction: The Pyridazine Scaffold in Modern Kinase Inhibition The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of contemporary drug discovery, particularly in oncology and inflam...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Kinase Inhibition

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of contemporary drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of heterocyclic chemistry, the pyridazine moiety has emerged as a "privileged scaffold." Its inherent electronic properties and ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases make it an ideal foundation for inhibitor design.[1] This document provides an in-depth guide for researchers on the strategic use of 3-methoxypyridazin-4-amine hydrochloride (CAS: 1375069-37-6), a versatile building block for the synthesis of next-generation kinase inhibitors.[2][3]

We will focus on the synthesis of inhibitors targeting the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5) , a key mediator in cellular processes such as growth, differentiation, and extracellular matrix production.[4] Dysregulation of the ALK5 signaling pathway is a known driver in the progression of fibrosis and various cancers.[5]

These notes will provide not only detailed synthetic protocols but also the scientific rationale behind the methodological choices, empowering researchers to adapt and innovate in their own discovery programs.

Design Rationale: Why 3-Methoxypyridazin-4-amine?

The structure of 3-methoxypyridazin-4-amine offers a unique combination of functionalities that are highly advantageous for kinase inhibitor synthesis:

  • The Pyridazine Core: As a bioisostere of purine, the pyridazine ring system effectively mimics the adenine core of ATP, allowing it to anchor within the kinase hinge region through hydrogen bonding.

  • The 4-Amino Group: This primary amine serves as a crucial handle for introducing diversity. It can act as a key hydrogen bond donor or be functionalized to extend into other pockets of the kinase active site, enhancing both potency and selectivity.

  • The 3-Methoxy Group: The methoxy group can influence the electronic properties of the pyridazine ring and may engage in additional interactions within the ATP-binding pocket. Its presence also provides a site for potential modification to modulate physicochemical properties like solubility and metabolic stability.

Target Focus: The ALK5 Signaling Pathway

The TGF-β/ALK5 signaling cascade is a critical pathway in cell fate determination. Its aberrant activation can lead to pathological conditions such as tissue fibrosis and cancer metastasis. The canonical pathway is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene expression.[6]

Inhibiting ALK5 is a validated therapeutic strategy to halt these pathological processes. The protocols detailed below are geared towards the synthesis of a potent ALK5 inhibitor based on the pyridazine scaffold.

TGF-β/ALK5 Signaling Pathway Diagram

ALK5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFB TGF-β Ligand TBRII TβRII Receptor TGFB->TBRII Binds ALK5 ALK5 (TβRI) Receptor TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates P_SMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex P_SMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Gene_Expression Gene Expression (Fibrosis, EMT) Nucleus->Gene_Expression Regulates Inhibitor Pyridazine-based ALK5 Inhibitor Inhibitor->ALK5 Inhibits

Caption: Canonical TGF-β/ALK5 signaling pathway and the point of intervention for pyridazine-based inhibitors.

Experimental Protocols: Synthesis of a Representative Pyridazine-Based ALK5 Inhibitor

The following protocols are adapted from the methodologies reported for the synthesis of 4,6-disubstituted pyridazine ALK5 inhibitors and provide a representative workflow starting from 3-methoxypyridazin-4-amine hydrochloride.[5] The target molecule for this synthesis is a conceptual analogue of potent inhibitors described in the literature, demonstrating the key chemical transformations.

Synthetic Workflow Overview

Synthesis_Workflow Start 3-Methoxypyridazin-4-amine HCl Step1 Step 1: Halogenation (e.g., Iodination) Start->Step1 Intermediate1 Intermediate A: 6-Iodo-3-methoxypyridazin-4-amine Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Intermediate2 Intermediate B: 6-Aryl-3-methoxypyridazin-4-amine Step2->Intermediate2 Step3 Step 3: Buchwald-Hartwig Amination Intermediate2->Step3 FinalProduct Final Product: Disubstituted Pyridazine ALK5 Inhibitor Step3->FinalProduct

Caption: General synthetic workflow for the preparation of a disubstituted pyridazine-based ALK5 inhibitor.

Step 1: Halogenation of 3-Methoxypyridazin-4-amine

Rationale: To enable subsequent cross-coupling reactions, a reactive handle, such as a halogen, must be installed on the pyridazine core. The C6 position is often susceptible to electrophilic halogenation. This protocol describes a representative iodination reaction.

Materials:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
3-Methoxypyridazin-4-amine HCl1375069-37-6161.5910.01.0
N-Iodosuccinimide (NIS)516-12-1224.9811.01.1
Acetonitrile (anhydrous)75-05-841.05--

Procedure:

  • To a solution of 3-methoxypyridazin-4-amine hydrochloride (1.62 g, 10.0 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask, add N-Iodosuccinimide (2.47 g, 11.0 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate A: 6-iodo-3-methoxypyridazin-4-amine .

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds. In this step, an aryl group is introduced at the C6 position of the pyridazine core, a common feature in many kinase inhibitors that often occupies a lipophilic pocket.[5]

Materials:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
Intermediate A-251.035.01.0
(5-Chloro-2-fluorophenyl)boronic acid190640-62-3174.356.01.2
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.250.05
Sodium Carbonate (Na₂CO₃)497-19-8105.9915.03.0
1,4-Dioxane / Water (4:1)--25 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine Intermediate A (1.26 g, 5.0 mmol), (5-chloro-2-fluorophenyl)boronic acid (1.05 g, 6.0 mmol), and sodium carbonate (1.59 g, 15.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.25 mmol) under a positive flow of argon.

  • Add the degassed 1,4-dioxane/water solvent mixture (25 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford Intermediate B: 6-(5-chloro-2-fluorophenyl)-3-methoxypyridazin-4-amine .

Step 3: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. This final step connects the pyridazine core to a substituted amine, often a crucial interaction for binding to the kinase hinge region.[7]

Materials:

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
Intermediate B-255.662.01.0
4-Aminopyridine504-24-594.112.41.2
Pd₂(dba)₃51364-51-3915.720.10.05
Xantphos161265-03-8578.680.240.12
Cesium Carbonate (Cs₂CO₃)534-17-8325.824.02.0
Anhydrous 1,4-Dioxane123-91-188.1110 mL-

Procedure:

  • To an oven-dried Schlenk tube, add Intermediate B (511 mg, 2.0 mmol), 4-aminopyridine (226 mg, 2.4 mmol), and cesium carbonate (1.30 g, 4.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, dissolve Pd₂(dba)₃ (91.6 mg, 0.1 mmol) and Xantphos (139 mg, 0.24 mmol) in anhydrous 1,4-dioxane (5 mL) and stir for 10 minutes under argon to form the active catalyst.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours.

  • Monitor the reaction by LC-MS. After completion, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the Final Product .

Data Presentation: Biological Activity of Representative Pyridazine-Based ALK5 Inhibitors

The following table presents the in vitro activity of representative 4,6-disubstituted pyridazine-based ALK5 inhibitors, demonstrating the potency achievable with this scaffold. The data is adapted from Pala, D., et al. (2024).[5]

Compound ID (from source)ALK5 pKᵢALK5 pIC₅₀ (Cell-based)
4 8.556.05
19 8.555.66
20 9.296.82
23 8.877.15
Potency values (pKᵢ and pIC₅₀) are reported as the arithmetic mean from at least two independent experiments.[5]

Conclusion and Future Directions

3-Methoxypyridazin-4-amine hydrochloride is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The protocols outlined in this document, focusing on the synthesis of ALK5 inhibitors, demonstrate a reliable and adaptable synthetic route employing modern cross-coupling methodologies. The pyridazine scaffold allows for extensive structure-activity relationship (SAR) exploration, enabling the fine-tuning of inhibitory potency and pharmacokinetic properties. Researchers are encouraged to use these notes as a foundation for the development of novel inhibitors targeting a wide range of kinases implicated in human disease.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
  • Pala, D., Ronchi, P., Rescigno, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 1925–1932. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloro-3-methoxypyridazin-4-amine and Other Halopyridazines in Cross-Coupling Reactions.
  • Appretech Scientific Limited. (n.d.). 3-Methoxypyridazin-4-amine hydrochloride. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are ALK5 inhibitors and how do they work? Retrieved from [Link]

  • Ungefroren, H., Gieseler, F., Kaufmann, R., Settmacher, U., Lehnert, H., & Rauch, B. (2018). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. International journal of molecular sciences, 19(6), 1568. [Link]

  • Pala, D., Ronchi, P., Rescigno, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Google Patents. (n.d.). AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-methoxypyridazin-4-amine hydrochloride in Modern Anticancer Drug Development

Abstract The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] This guide provides a comprehensive framework for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals on the application of 3-methoxypyridazin-4-amine hydrochloride (CAS: 1375069-37-6) as a foundational building block in the discovery of novel anticancer therapeutics.[4][5] We move beyond a simple recitation of facts to present a strategic, field-proven workflow for evaluating this compound and its derivatives. This document outlines the scientific rationale, detailed experimental protocols for in vitro and in vivo validation, and the causality behind critical methodological choices, empowering research teams to systematically investigate this promising chemical entity.

Introduction: The Pyridazine Scaffold as a Cornerstone in Oncology

Nitrogen-containing heterocycles are of paramount importance in drug discovery, with approximately 60% of all FDA-approved small-molecule drugs containing such a structure.[6] Among these, the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is distinguished by its unique physicochemical properties.[3][7] These properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an ideal scaffold for interacting with diverse biological targets.[3]

Derivatives of the pyridazine core have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[7][8] They have been successfully developed into inhibitors of critical cancer-related targets such as glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and various protein kinases, interfering with tumor metabolism, cell signaling, and epigenetic regulation.[1]

3-methoxypyridazin-4-amine hydrochloride serves as a versatile and strategic starting material. Its structure incorporates the core pyridazine ring, functionalized with a methoxy group and an amine group, providing reactive sites for the combinatorial synthesis of extensive compound libraries. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly tractable for screening and formulation studies.[6] This guide details a logical, multi-phase approach to unlock its potential.

Caption: Core structure of 3-methoxypyridazin-4-amine and sites for synthetic modification.

A Phased Approach to Preclinical Evaluation

We propose a systematic, three-phase workflow to rigorously evaluate the anticancer potential of novel compounds derived from the 3-methoxypyridazin-4-amine scaffold. This workflow is designed to move logically from broad initial screening to detailed mechanistic studies and finally to in vivo efficacy confirmation.

G node_start Start: 3-methoxypyridazin-4-amine Hydrochloride Scaffold node_synthesis Phase 0: Combinatorial Synthesis of Derivative Library node_start->node_synthesis node_invitro Phase 1: In Vitro High-Throughput Screening (Protocol 3.1) node_synthesis->node_invitro node_moa Phase 2: Mechanism of Action (MoA) Studies (Protocol 4.1) node_invitro->node_moa Active 'Hits' node_invivo Phase 3: In Vivo Efficacy Testing (Protocol 5.1) node_moa->node_invivo Confirmed MoA node_lead Lead Candidate Identification node_invivo->node_lead Efficacious 'Leads'

Caption: Proposed workflow for anticancer drug discovery using the target scaffold.

Phase 1: In Vitro Cytotoxicity Screening

Rationale: The initial and most critical step is to determine whether derivatives possess cytotoxic or cytostatic activity against cancer cells.[9][10] A high-throughput screening assay against a panel of diverse human cancer cell lines provides a broad view of the compound's activity spectrum.[11] The XTT assay is often preferred over the traditional MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing variability and streamlining the protocol.[12][13][14]

Protocol 3.1: Cell Viability Assessment using XTT Assay

This protocol details the screening of a test compound against a panel of cancer cell lines to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent kit.[12]

  • 96-well flat-bottom cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12] The cell concentration is a critical parameter that can influence the observed inhibitory activity.[15]

    • Include wells with medium only for background control and wells with cells and vehicle (DMSO) for a negative control.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium. A common starting range is 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for an additional 48-72 hours.

  • XTT Reagent Addition:

    • Prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent with an electron-coupling reagent).[12]

    • Add 50 µL of the activated XTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to a colored formazan product.[12]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm.[12] Use a reference wavelength between 630-690 nm to reduce background noise.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Data Presentation: Summarize the results in a table for clear comparison across different cell lines.

Compound IDCell LineIC50 (µM)
D-001U-87 (Glioblastoma)5.2
D-001MDA-MB-231 (Breast)12.8
D-001A549 (Lung)8.1
D-002U-87 (Glioblastoma)> 100

Phase 2: Mechanism of Action (MoA) Elucidation

Rationale: Once a compound demonstrates significant cytotoxicity (a "hit"), it is crucial to understand its molecular mechanism of action. This step helps validate the target, explains the observed phenotype, and guides future lead optimization. Western blotting is a fundamental technique to probe changes in the expression or activation state of key proteins involved in cancer-related signaling pathways, such as those controlling apoptosis (programmed cell death) and cell proliferation.

Protocol 4.1: Western Blot Analysis of Apoptosis and Proliferation Markers

This protocol describes how to assess the effect of a lead compound on key signaling proteins in a responsive cancer cell line.

Materials:

  • Responsive cancer cell line (identified in Phase 1).

  • Lead compound.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[16]

  • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Bcl-2, anti-p-Akt, anti-β-Actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the lead compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

    • Aspirate the medium, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well.[17]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.[17]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer. Boil at 95°C for 5 minutes.[18]

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[17]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[16]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[18]

    • Wash the membrane three times for 5-10 minutes each with TBST.[16]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Re-probe the membrane with a loading control antibody (e.g., β-Actin) to ensure equal protein loading.

G node_gf Growth Factor node_rtk Receptor Tyrosine Kinase (RTK) node_gf->node_rtk node_pi3k PI3K node_rtk->node_pi3k node_akt Akt node_pi3k->node_akt Activates node_bad BAD node_akt->node_bad Inhibits node_prolif Cell Proliferation & Survival node_akt->node_prolif Promotes node_bcl2 Bcl-2 node_bad->node_bcl2 Inhibits node_apop Apoptosis node_bcl2->node_apop Inhibits node_drug Pyridazine Derivative (e.g., Kinase Inhibitor) node_drug->node_rtk Inhibition Site

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a pyridazine derivative.

Phase 3: In Vivo Efficacy Assessment

Rationale: Promising in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, considering factors like pharmacokinetics and bioavailability.[10][19] The xenograft mouse model, where human tumor cells are implanted into immunodeficient mice, is a gold-standard preclinical model for evaluating the efficacy of anticancer agents.[20][21]

Protocol 5.1: Conceptual Framework for a Xenograft Efficacy Study

This protocol provides a high-level overview of a typical xenograft study. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Immunodeficient mice (e.g., Nude or NOD-SCID).[21]

  • Human cancer cell line known to be sensitive to the lead compound.

  • Matrigel or similar basement membrane matrix.

  • Lead compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection or oral gavage).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups (e.g., n=8-10 per group). Typical groups include a vehicle control, a positive control (a standard-of-care drug), and one or more doses of the test compound.

  • Treatment Administration:

    • Administer the compound and controls according to a pre-defined schedule (e.g., daily, twice weekly) via the chosen route (e.g., oral gavage, IP injection).

  • Monitoring and Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoint and Analysis:

    • The study is typically concluded when tumors in the control group reach a pre-determined maximum size.

    • Euthanize all animals and excise the tumors.

    • Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine efficacy (Tumor Growth Inhibition, TGI).

    • Tumors can be further processed for histological or biomarker analysis (e.g., Western blot, IHC) to confirm the on-target effects of the drug in vivo.

Conclusion

3-methoxypyridazin-4-amine hydrochloride represents a valuable starting point for the development of novel anticancer therapeutics. Its versatile chemical nature, combined with the proven track record of the pyridazine scaffold in oncology, makes it a high-priority candidate for library synthesis and screening. By employing a systematic and rigorous evaluation workflow—from broad in vitro screening to detailed mechanistic studies and conclusive in vivo testing—researchers can effectively unlock the full potential of this compound and its derivatives. The protocols and strategic insights provided herein offer a robust roadmap for navigating the complexities of preclinical drug discovery and identifying the next generation of targeted cancer therapies.

References

  • Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJZ0PHNiAPEwdEAwK4ouMmej85P_WO3whWHqEHBWl97Gv3Ou4ixm5OokpagtyZHdvVT0SBLbPRflevtlOjApLZ4Y4C9AKUFrspjg3yZ8rQwPpnsj5r5Qkh8vwmocBWZMhBQmMFd0KLff-fTC8LSmT7QMv4s4nCdXAbblRQhoBQHQhg8NL0MJ6VKAIo7J875GV4gB85HQ==]
  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/29969902/]
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/cell-viability-assays/cyquant-xtt-mtt-assays.html]
  • MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [URL: https://www.mdpi.com/2072-6694/15/15/3947]
  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [URL: https://www.noblelifesci.
  • PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. [URL: https://pubmed.ncbi.nlm.nih.gov/9537889/]
  • Fisher Scientific. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. [URL: https://www.fishersci.com/shop/products/invitrogen-cyquant-mtt-xtt-cell-viability-assays/p-7634427]
  • PMC - NIH. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4299948/]
  • PMC - NIH. The Use of Animal Models for Cancer Chemoprevention Drug Development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746433/]
  • Wikipedia. MTT assay. [URL: https://en.wikipedia.org/wiki/MTT_assay]
  • PubMed. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. [URL: https://pubmed.ncbi.nlm.nih.gov/30117392/]
  • IJPSR. A Review on in-vitro Methods for Screening of Anticancer Drugs. [URL: https://ijpsr.com/bft-article/a-review-on-in-vitro-methods-for-screening-of-anticancer-drugs/?view=fulltext]
  • NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02213]
  • MDPI. Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. [URL: https://www.mdpi.com/2073-4409/11/1/144]
  • Abcam. Western blot protocol. [URL: https://www.abcam.com/protocols/western-blot-protocol]
  • OriGene Technologies Inc. Western Blot Protocol. [URL: https://www.origene.com/support/protocols/western-blot-protocol]
  • University of Hawaii Cancer Center. Western blotting - Chen Lab. [URL: https://www.uhcancercenter.org/chen-lab/protocols/western-blotting]
  • R&D Systems. Western Blot Protocol for Cell Lysates. [URL: https://www.rndsystems.
  • Addgene. Western Blot. [URL: https://www.addgene.org/protocols/western-blot/]
  • Benchchem. 6-Methoxypyridazin-3-amine hydrochloride. [URL: https://www.benchchem.com/product/b2023589]
  • an-online.com. 3-methoxypyridazin-4-amine hydrochloride. [URL: https://www.an-online.com/product/3-methoxypyridazin-4-amine-hydrochloride-cas-1375069-37-6]
  • ECHEMI. Buy 3-methoxypyridazin-4-amine from Conier Chem&Pharma Limited. [URL: https://www.echemi.com/products/pd20160527011-3-methoxypyridazin-4-amine.html]
  • gsrs. 6-METHOXYPYRIDAZIN-3-AMINE HYDROCHLORIDE. [URL: https://gsrs.
  • Biosynth. 6-Methoxypyridazin-3-amine hydrochloride. [URL: https://www.biosynth.com/p/PNC50398/6-methoxypyridazin-3-amine-hydrochloride]
  • PubMed. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. [URL: https://pubmed.ncbi.nlm.nih.gov/39121679/]
  • IJCRT.org. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [URL: https://ijcrt.org/papers/IJCRT2302386.pdf]
  • ResearchGate. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. [URL: https://www.researchgate.net/publication/349140407_Pyridazine_as_a_privileged_structure_An_updated_review_on_anticancer_activity_of_pyridazine_containing_bioactive_molecules]
  • Smolecule. Buy 6-Methoxypyridazin-3-amine hydrochloride. [URL: https://www.smolecule.com/6-methoxypyridazin-3-amine-hydrochloride-cas-1589503-98-9.html]
  • PMC - NIH. The pyridazine heterocycle in molecular recognition and drug discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10385621/]
  • Slideshare. Pyridazine and its derivatives. [URL: https://www.slideshare.
  • Appretech Scientific Limited. 3-Methoxypyridazin-4-amine hydrochloride. [URL: http://www.appretech.com/en/product/1816.html]
  • lookchem. Cas 1589503-98-9,6-Methoxypyridazin-3-amine hydrochloride. [URL: https://www.lookchem.com/cas-158/1589503-98-9.html]
  • Royal Society of Chemistry. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra05136j]
  • PubMed. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. [URL: https://pubmed.ncbi.nlm.nih.gov/32610506/]

Sources

Application

Application Note: A Strategic Approach to the HPLC Purification of Pyridazinamine Derivatives

Abstract Pyridazinamine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their successful synthesis and subsequent use in drug development pip...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridazinamine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their successful synthesis and subsequent use in drug development pipelines are critically dependent on achieving high levels of purity. This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) purification method for this class of compounds. We will delve into the inherent chemical properties of pyridazinamines that present unique chromatographic challenges, outline a logical, step-by-step method development strategy, provide a detailed purification protocol, and offer a systematic troubleshooting guide. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the expertise to efficiently isolate and purify pyridazinamine derivatives, ensuring the integrity and reliability of their downstream applications.

Introduction: The Purification Imperative for Pyridazinamine Scaffolds

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. The introduction of an amine group (forming a pyridazinamine) further enhances its potential for forming key hydrogen bond interactions with biological targets. Consequently, these derivatives have been explored for a wide range of therapeutic applications, including as kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.

The journey from crude synthetic product to a highly pure Active Pharmaceutical Ingredient (API) or research compound is fraught with challenges. The presence of unreacted starting materials, by-products, and isomers can confound biological assays and compromise toxicological studies. Preparative HPLC stands as the gold standard for achieving the requisite >98% purity for such compounds.[1] However, the unique physicochemical properties of pyridazinamine derivatives necessitate a carefully considered approach to method development to overcome common chromatographic pitfalls.

Understanding the Challenge: Physicochemical Properties of Pyridazinamines

The primary difficulty in purifying pyridazinamine derivatives by reversed-phase HPLC stems from their fundamental chemical nature.

  • Basicity: The nitrogen atoms in the pyridazine ring and the exocyclic amine group confer basic properties to the molecule.[2] In typical reversed-phase mobile phases (pH 2-8), these nitrogen atoms can be protonated. This basicity is the root cause of the most common purification issue: peak tailing. The protonated basic analytes can interact ionically with negatively charged residual silanol groups (Si-O⁻) on the surface of standard silica-based stationary phases.[3] This secondary interaction mechanism, in addition to the primary hydrophobic retention, leads to asymmetrical, tailing peaks, which severely compromises resolution and purification efficiency.

  • Polarity and Solubility: While the core pyridazine ring is relatively polar, the overall polarity of the derivative is dictated by its various substituents. This can range from highly polar, water-soluble compounds to very hydrophobic, non-polar ones.[3][4] This variability requires careful selection of both the stationary phase and the mobile phase composition to achieve adequate retention and elution.

Strategic Method Development: A Causality-Driven Approach

A successful purification method is not achieved by chance but through a logical and systematic process. The goal is to control the interactions between the analyte, the stationary phase, and the mobile phase to achieve optimal separation.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (pKa, logP, Solubility) Scouting 2. Initial Scouting Run (Broad Gradient, C18 Column) Analyte->Scouting Input Column 3. Column Selection (Based on Peak Shape & Retention) Scouting->Column Evaluate MobilePhase 4. Mobile Phase Optimization (pH, Buffer, Organic Modifier) Column->MobilePhase Select Gradient 5. Gradient Optimization (Focus on Resolution) MobilePhase->Gradient Refine Loading 6. Loading Study (Determine Max Sample Load) Gradient->Loading Test FinalMethod 7. Final Optimized Method Loading->FinalMethod Finalize

Caption: A logical workflow for HPLC method development.

Stationary Phase (Column) Selection

The choice of column is the most powerful tool for influencing selectivity.

  • Starting Point (Standard C18): A conventional C18 column is a reasonable starting point for initial scouting runs to determine the general retention behavior of the derivative.

  • Addressing Basicity (End-Capped C18): To mitigate the peak tailing caused by silanol interactions, a high-coverage, end-capped C18 column is strongly recommended. End-capping treats most residual silanol groups, converting them into less polar functional groups and creating a more inert surface.[5]

  • Alternative Selectivity (Mixed-Mode or Phenyl-Hexyl): If resolution between the target compound and closely related impurities is poor, changing the stationary phase chemistry is crucial.

    • Mixed-Mode Columns: These columns offer multiple retention mechanisms, such as reversed-phase and cation-exchange.[3][4] A mixed-mode column can provide unique selectivity for basic compounds without requiring ion-pairing reagents.[6]

    • Phenyl-Hexyl Columns: These phases offer pi-pi interactions with aromatic compounds like pyridazinamines, providing a different selectivity compared to the purely hydrophobic interactions of a C18 phase.

Mobile Phase Optimization

The mobile phase composition directly influences the retention and ionization state of the analyte.[7]

  • Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for purifying nitrogen-containing heterocycles. Its lower viscosity leads to higher column efficiency and sharper peaks, and its lower UV cutoff is advantageous for detection.[8]

  • Aqueous Phase and pH Control: This is the most critical parameter for controlling the peak shape of basic compounds.

    • Rationale for Low pH: Operating at a low pH (e.g., 2.5 - 3.5) serves a dual purpose. First, it ensures the pyridazinamine is consistently in its protonated (BH+) form, leading to more reproducible interactions with the stationary phase. Second, it suppresses the ionization of residual silanol groups (Si-OH vs. Si-O⁻), minimizing the undesirable ionic interactions that cause peak tailing.[5]

    • Acidic Modifiers:

      • Formic Acid (0.1%): An excellent choice that is volatile and MS-compatible. It effectively controls pH in the desired range.

      • Trifluoroacetic Acid (TFA) (0.05% - 0.1%): A stronger acid that is a very effective "ion-pairing" agent. It can significantly improve peak shape for very basic compounds. However, TFA can be difficult to remove from the final product and can suppress ionization in mass spectrometry detectors.

      • Phosphate Buffer: Provides excellent pH control but is non-volatile, making it unsuitable for applications where the purified compound must be recovered by evaporation or lyophilization. It is more commonly used in analytical HPLC.[9][10]

Optimized Purification Protocol: A Case Study

This section provides a detailed, step-by-step protocol for the purification of a representative pyridazinamine derivative using preparative reversed-phase HPLC.

Objective: To purify 100 mg of crude "Pyridazinamine-X" to >98% purity.

Sample Preparation
  • Solubility Test: Determine the best solvent for the crude sample. A good injection solvent should fully dissolve the sample and be miscible with the mobile phase. A mixture of DMSO, DMF, or Acetonitrile with a small amount of water is often effective.

  • Stock Solution: Dissolve the 100 mg of crude material in a minimal amount of the chosen solvent (e.g., 2 mL of DMSO) to create a concentrated stock solution (50 mg/mL).

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[1]

HPLC System and Parameters

The following parameters serve as a robust starting point and should be optimized based on the initial scouting runs.

Parameter Condition Rationale
Instrument Preparative HPLC SystemCapable of high flow rates and fraction collection.
Column C18, 5 µm, 100 Å, 19 x 150 mmA common preparative column dimension. Particle and pore size are suitable for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterLow pH modifier to control analyte ionization and improve peak shape.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileConsistent modifier in the organic phase prevents pH shifts during the gradient.
Flow Rate 18 mL/minAppropriate for a 19 mm ID column.
Gradient 10% to 60% B over 20 minA typical starting gradient; should be optimized to provide the best resolution around the target peak.
Detection UV at 254 nm and 280 nmCommon wavelengths for aromatic compounds; using two can help distinguish impurities.
Column Temp. 35 °CElevated temperature can reduce mobile phase viscosity, lower backpressure, and sometimes improve peak shape.[7][8]
Injection Vol. 500 µL (25 mg per injection)A conservative starting load. This would require 4 injections for 100 mg of crude material.
Purification Workflow
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 5 column volumes or until a stable baseline is achieved.

  • Injection and Run: Inject the prepared sample and start the gradient method.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak, ensuring collection starts just after the peak begins to rise and stops just as it returns to baseline. It is often wise to collect the peak front, apex, and tail in separate fractions for later analysis.

  • Post-Run Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Pooling and Recovery: Pool the fractions that meet the desired purity specification. Remove the solvent using a rotary evaporator or freeze-dryer (lyophilizer) to obtain the final purified compound.

Troubleshooting Common Purification Issues

Even with a well-designed method, problems can arise. A systematic approach is key to resolving them.[12][13]

TroubleshootingFlowchart Problem Problem Observed PeakTailing Peak Tailing Problem->PeakTailing HighPressure High Backpressure Problem->HighPressure PoorRes Poor Resolution Problem->PoorRes Cause1 Cause: Silanol Interaction PeakTailing->Cause1 Cause2 Cause: Column Frit Blockage HighPressure->Cause2 Cause3 Cause: Sub-optimal Selectivity PoorRes->Cause3 Solution1a Solution: Lower Mobile Phase pH (e.g., add 0.1% TFA) Cause1->Solution1a Solution1b Solution: Use End-Capped Column Cause1->Solution1b Solution2a Solution: Filter Sample Cause2->Solution2a Solution2b Solution: Back-flush Column Cause2->Solution2b Solution3a Solution: Adjust Gradient Slope (make it shallower) Cause3->Solution3a Solution3b Solution: Change Column Chemistry (e.g., Phenyl-Hexyl) Cause3->Solution3b

Caption: A decision tree for troubleshooting common HPLC issues.

  • Issue: Peak Tailing

    • Cause: Strong interaction between the basic analyte and acidic residual silanols.[3][5]

    • Solution:

      • Decrease Mobile Phase pH: If using formic acid, consider switching to 0.05% TFA to more effectively mask silanol activity.

      • Use a Different Column: Switch to a highly end-capped column or a column specifically designed for basic compounds.

      • Reduce Sample Load: Column overload can exacerbate tailing.[13] Inject a smaller mass of the compound.

  • Issue: High System Backpressure

    • Cause: Blockage in the system, often from precipitated sample in the tubing or on the column inlet frit.[14]

    • Solution:

      • Check Sample Solubility: Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the initial mobile phase conditions to prevent precipitation upon injection.

      • Filter All Samples: Always use a 0.45 µm filter before injection.

      • Column Wash: Disconnect the column from the detector and reverse the flow direction. Wash with a strong solvent to try and dislodge the blockage from the inlet frit.

  • Issue: Poor Resolution Between Target and Impurity

    • Cause: Insufficient selectivity between the two compounds under the current conditions.

    • Solution:

      • Optimize the Gradient: Make the gradient shallower around the elution time of your target compound. A change from 2%/min to 1%/min can significantly improve the separation of closely eluting peaks.

      • Change Organic Modifier: If using acetonitrile, try methanol. This can alter selectivity.

      • Change Stationary Phase: This is the most effective way to alter selectivity. If using a C18 column, switch to a Phenyl-Hexyl or a C8 column to change the primary interaction mechanism.

Conclusion

The successful HPLC purification of pyridazinamine derivatives is a critical step in pharmaceutical research and development. By understanding the inherent basicity of these compounds and its impact on chromatography, a scientist can move beyond a "trial-and-error" approach. A strategic method development plan that focuses on mitigating undesirable silanol interactions through the rational selection of both the stationary phase and, most importantly, the mobile phase pH, will consistently yield robust and efficient purifications. The protocol and troubleshooting guide provided here serve as a comprehensive resource for achieving high-purity pyridazinamine derivatives, thereby ensuring the quality and reliability of subsequent scientific endeavors.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyrilamine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Thesis. Retrieved from [Link]

  • Nishikawa, M. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Biological & Pharmaceutical Bulletin, 23(3), 274-278. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Chromatography Articles. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization Strategies in RP-HPLC. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • LCGC International. (n.d.). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • LCGC. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • R Discovery. (2024, July 19). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

Sources

Method

Crystallization techniques for 3-methoxypyridazin-4-amine hydrochloride

An Application Guide to the Crystallization of 3-methoxypyridazin-4-amine hydrochloride Abstract This technical guide provides a comprehensive overview and detailed protocols for the crystallization of 3-methoxypyridazin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of 3-methoxypyridazin-4-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the crystallization of 3-methoxypyridazin-4-amine hydrochloride, an important heterocyclic building block in pharmaceutical development. The document addresses the foundational principles of crystallization, explores the unique challenges presented by amine hydrochloride salts, and offers systematic methodologies for achieving desired crystalline attributes. Protocols for cooling, anti-solvent, and slurry crystallization are detailed, with an emphasis on controlling critical quality attributes such as crystal form (polymorphism), particle size, and purity. This guide is intended for researchers, chemists, and drug development professionals seeking to establish robust and reproducible crystallization processes for this and structurally related active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Crystallization

3-methoxypyridazin-4-amine hydrochloride is a substituted pyridazine derivative. The pyridazine ring is a significant scaffold in medicinal chemistry due to its unique physicochemical properties, including a high dipole moment and hydrogen bonding capacity, which are crucial for drug-target interactions[1]. As with nearly 90% of all active pharmaceutical ingredients (APIs), the final solid-state form of this compound is of paramount importance[2]. Crystallization is the primary industrial process used not only for purification but also for isolating the specific solid form of an API with the most desirable properties.

The crystalline state of an API can exist in various forms, such as polymorphs, solvates, or hydrates, which can have different crystal structures.[3] These distinct forms often exhibit different physical and chemical properties, including solubility, dissolution rate, stability, and hygroscopicity.[4] Consequently, controlling the crystallization process is essential to ensure the quality, safety, and efficacy of the final drug product.[5] This guide provides the theoretical basis and practical protocols to systematically approach the crystallization of 3-methoxypyridazin-4-amine hydrochloride.

Physicochemical Context and Strategic Considerations

Understanding the molecular properties of 3-methoxypyridazin-4-amine hydrochloride is key to designing a successful crystallization strategy.

  • Amine Hydrochloride Salt: As a hydrochloride salt, the compound is expected to be ionic and possess higher solubility in polar, protic solvents (e.g., water, methanol, ethanol) compared to its free base form. The chloride ion is a common counterion for cationic APIs and can actively participate in hydrogen bonding within the crystal lattice.[6]

  • Pyridazine Core: The pyridazine ring is a π-deficient aromatic system containing two adjacent nitrogen atoms, making it a weak base with a significant dipole moment.[1][7] This polarity influences its interaction with solvents, affecting both solubility and crystal growth.

  • Potential for Polymorphism: The combination of a flexible methoxy group, an amine group capable of strong hydrogen bonding, and the pyridazine ring creates a high potential for polymorphism—the ability to exist in multiple crystalline forms.[3][8] Identifying and controlling the desired polymorph is often the primary goal of crystallization development. The most thermodynamically stable form is typically chosen for development to avoid unwanted phase transformations during storage or processing.[4]

Foundational Crystallization Techniques

The selection of a crystallization method is dictated by the solubility profile of the compound. A preliminary solvent screening is the essential first step. The general workflow for selecting a method is outlined below.

G cluster_start Initiation cluster_screen Screening cluster_decision Decision Logic cluster_methods Crystallization Methods start Crude 3-methoxypyridazin-4-amine HCl sol_screen Solubility Screening (Various Solvents at RT & Elevated Temp) start->sol_screen decision1 High solubility with strong temperature dependence? sol_screen->decision1 decision2 Soluble in Solvent A, Insoluble in miscible Solvent B? decision1->decision2 No cooling Cooling Crystallization decision1->cooling Yes antisolvent Anti-Solvent Crystallization decision2->antisolvent Yes slurry Slurry for Polymorph Stability / Transformation decision2->slurry No / Low Solubility

Caption: Workflow for Crystallization Method Selection.

Cooling Crystallization

This is the most common technique for compounds whose solubility increases significantly with temperature.[9] The process involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[10]

Protocol: Cooling Crystallization

  • Solvent Selection: In a small vial, determine the approximate solubility of 3-methoxypyridazin-4-amine HCl in a candidate solvent (e.g., methanol, ethanol, isopropanol, or water) at room temperature and at an elevated temperature (e.g., 60 °C). A good solvent will show a significant increase in solubility with temperature.

  • Dissolution: To a jacketed crystallization vessel equipped with an overhead stirrer and temperature probe, add the crude 3-methoxypyridazin-4-amine HCl (e.g., 5.0 g).

  • Add the selected solvent (e.g., isopropanol) in portions while stirring (e.g., 200-300 RPM) and heating the vessel to a target temperature (e.g., 70 °C) until all solids are fully dissolved.

  • Clarification (Optional): If any particulate matter remains, perform a hot filtration through a pre-heated filter to ensure a clear solution.

  • Controlled Cooling: Program the circulator to cool the solution at a controlled rate (e.g., 10-20 °C/hour). Slower cooling rates generally favor the formation of larger, more well-defined crystals.

  • Nucleation: Observe the temperature at which nucleation (the initial appearance of crystals) occurs. If nucleation is delayed, consider seeding with a small amount of previously isolated crystals.

  • Maturation: Once crystallization begins, hold the resulting slurry at the nucleation temperature for 1-2 hours to allow for crystal growth.

  • Final Cooling & Isolation: Continue cooling the slurry to a final temperature (e.g., 0-5 °C) and hold for an additional 1-2 hours to maximize yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at an appropriate temperature (e.g., 40-50 °C).

Anti-Solvent Crystallization

This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another, miscible solvent (the "anti-solvent").[11] Crystallization is induced by adding the anti-solvent to a solution of the compound, which reduces the overall solubility of the solute and creates supersaturation.[12]

Protocol: Anti-Solvent Crystallization

  • System Selection: Identify a suitable solvent/anti-solvent pair. For 3-methoxypyridazin-4-amine HCl, potential systems include:

    • Solvent: Methanol, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Anti-solvent: Acetone, Ethyl Acetate, Isopropanol (IPA), Acetonitrile, Toluene

  • Dissolution: In a jacketed crystallization vessel with an overhead stirrer, dissolve the crude compound (e.g., 5.0 g) in a minimal amount of the chosen solvent (e.g., methanol) at a constant temperature (e.g., 25 °C).

  • Anti-Solvent Addition: Add the anti-solvent (e.g., ethyl acetate) slowly via a syringe pump over a period of 1-4 hours. The rate of addition is a critical parameter; slower addition rates typically yield better quality crystals.[11]

  • Maturation: After the addition is complete, continue to stir the slurry at the same temperature for 2-12 hours to allow the crystallization to reach equilibrium.

  • Isolation: Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.

ParameterInfluence on Crystal AttributesRationale
Rate of Cooling/Addition Particle Size, PuritySlower rates reduce the level of supersaturation, favoring crystal growth over nucleation, which typically leads to larger crystals and higher purity.[13]
Agitation Speed Particle Size, Polymorphic FormAffects mass transfer and secondary nucleation. Moderate agitation is usually optimal to ensure homogeneity without causing excessive crystal breakage.
Solvent Choice Crystal Habit, Polymorphic Form, SolvationSolute-solvent interactions at the crystal faces can inhibit or promote growth on specific planes, altering the crystal shape (habit).[14][15][16]
Concentration Yield, Particle SizeHigher concentrations increase yield but can also lead to higher supersaturation, potentially resulting in smaller particles or oiling out.

Table 1. Critical Parameters in Cooling and Anti-Solvent Crystallization.

Polymorphism: Investigation and Control

Controlling the polymorphic form of an API is a regulatory requirement and is vital for product consistency.[4][8] A polymorph screen should be conducted early in development to identify all accessible crystal forms and determine their thermodynamic relationships.

G cluster_input Input Material cluster_screening Primary Polymorph Screening cluster_analysis Analysis & Identification cluster_stability Thermodynamic Stability Assessment api Amorphous or Known Form of 3-methoxypyridazin-4-amine HCl cooling Cooling Crystallization (Multiple Solvents) api->cooling antisolvent Anti-Solvent Crystallization (Multiple Systems) api->antisolvent evaporation Slow Evaporation (Array of Solvents) api->evaporation solids Isolate Unique Solid Forms cooling->solids antisolvent->solids evaporation->solids analysis Characterize each form: - PXRD - DSC/TGA - Microscopy - Spectroscopy (FTIR/Raman) solids->analysis slurry Competitive Slurry Conversion analysis->slurry Input known forms stable_form Identify Thermodynamically Stable Form slurry->stable_form

Caption: General Workflow for Polymorph Screening.

Slurry Crystallization for Stability Assessment

Slurry crystallization is a powerful technique for converting a metastable crystal form into a more stable one.[17] It involves stirring a suspension of the solid in a solvent in which it has limited solubility. The less stable form dissolves and recrystallizes as the more stable form, driven by the solubility difference between the two polymorphs.[17][18]

Protocol: Slurry Conversion for Polymorphic Transformation

  • Solvent Selection: Choose a solvent where 3-methoxypyridazin-4-amine HCl has low but measurable solubility (e.g., acetonitrile, ethyl acetate, or a mixture like ethanol/heptane).

  • Preparation: Place the solid form to be tested (e.g., 500 mg of a potentially metastable form) into a vial with a magnetic stir bar.

  • Add enough solvent to create a mobile slurry where solid is clearly visible.

  • Agitation: Seal the vial and stir the slurry at a constant temperature (e.g., 25 °C or 50 °C) for an extended period (e.g., 24 hours to 7 days).

  • Sampling & Analysis: Periodically, take a small sample of the solid, filter it quickly, and analyze it by Powder X-ray Diffraction (PXRD) to monitor for any changes in the crystal form.

  • Competitive Slurry: To definitively determine the most stable form at a given temperature, add a 1:1 mixture of two known polymorphs to the slurry. Over time, the more stable form will grow at the expense of the less stable one.[17]

Characterization of Crystalline Material

Proper characterization is essential to confirm the outcome of any crystallization experiment. A suite of analytical techniques should be employed.[19]

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystal form (polymorph). Each crystalline polymorph has a unique diffraction pattern, acting as its "fingerprint."

  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting point, phase transitions, and decomposition. This data is crucial for assessing the thermal stability and purity of the form.

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is used to identify the presence of bound solvent (solvates) or water (hydrates).

  • Optical Microscopy/Scanning Electron Microscopy (SEM): Provides visual information on crystal morphology (shape) and particle size distribution.

  • Fourier-Transform Infrared (FTIR) / Raman Spectroscopy: These vibrational spectroscopy techniques can distinguish between polymorphs based on differences in their molecular conformations and intermolecular interactions in the crystal lattice.[18]

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out / Amorphous Precipitation Supersaturation is too high; poor solvent choice.Reduce concentration; slow down cooling or anti-solvent addition rate; increase temperature; select a different solvent system.
Formation of Needles/Acicular Habit Anisotropic crystal growth; strong solvent interactions on certain faces.Screen different solvents to alter crystal habit[14]; reduce the rate of supersaturation; introduce additives that can inhibit growth on fast-growing faces.
Inconsistent Polymorphic Form Uncontrolled nucleation; presence of impurities.Implement seeding with the desired polymorph; ensure consistent process parameters (cooling rate, agitation); use higher purity starting material.
Small Particle Size High rate of nucleation relative to growth.Decrease the level of supersaturation (slower cooling/addition); increase the crystallization temperature; implement a temperature cycling or aging step to encourage crystal growth (Ostwald ripening).

Table 2. Troubleshooting Guide for Crystallization.

Conclusion

The crystallization of 3-methoxypyridazin-4-amine hydrochloride is a multi-faceted process that requires a systematic and scientifically grounded approach. By carefully selecting the appropriate crystallization method—be it cooling, anti-solvent, or slurry—and meticulously controlling key process parameters, researchers can effectively isolate the desired crystalline form with optimal physical properties. A thorough polymorph screen coupled with comprehensive solid-state characterization is indispensable for ensuring the development of a robust, reproducible, and reliable API manufacturing process. The protocols and principles outlined in this guide serve as a foundational framework for achieving these critical objectives in a pharmaceutical development setting.

References

Please note: URLs are provided for verification and were accessible as of the last update. Direct access may require institutional subscriptions.

  • Verma, S., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. PubMed, [Link]

  • Nare, A. R., & Patel, S. R. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ResearchGate. [Link]

  • Dalvi, S. V., & Dave, R. N. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. ResearchGate. [Link]

  • Pharma Innovation. (n.d.). API Crystallinity and Polymorphism. Pharma Innovation. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Improved Pharma. (2022). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Improved Pharma. [Link]

  • Khadka, P., et al. (2014). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ResearchGate. [Link]

  • Nare, A. R., & Patel, S. R. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications. [Link]

  • Stahly, G. P., et al. (2004). A simple quantitative FT-IR approach for the study of a polymorphic transformation under crystallization slurry conditions. Journal of Pharmaceutical and Biomedical Analysis, 36(2), 357-363. [Link]

  • CD Formulation. (n.d.). API Physical & Chemical Characterization. CD Formulation. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • Chupakhin, O., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Teva api. (2021). Defining the right physical properties of API. Teva api. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. ResearchGate. [Link]

  • Setyawan, D., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. ResearchGate. [Link]

  • Rantanen, J., et al. (2018). Role of Solvent Selection on Crystal Habit of 5-Aminosalicylic Acid-Combined Experimental and Computational Approach. Journal of Pharmaceutical Sciences, 107(4), 1294-1301. [Link]

  • Steed, J. W., et al. (2022). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient: Mexiletine Hydrochloride. ACS Publications. [Link]

  • Bolourtchian, N., et al. (2010). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC. [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. University of Sherbrooke. [Link]

  • Chen, J., et al. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. ACS Publications. [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. BIA. [Link]

  • Ebner. (n.d.). Crystallization of Sodium Chloride NaCl (Vacuum Salt). Ebner. [Link]

  • Smaardijk, A. A., et al. (2015). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. ResearchGate. [Link]

  • Secoya. (2020). Mastering continuous crystallization processes. YouTube. [Link]

  • Cool Separations. (n.d.). The Cooling Crystallization Process. Cool Separations. [Link]

  • Avari, J. G., & Harianawala, A. (2002). The effect of solvent and crystallization conditions on habit modification of Carbamazepine. ResearchGate. [Link]

  • Othman, O., et al. (2019). The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity. PMC. [Link]

  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine. PubChem. [Link]

  • Abraham, M. H., & Platts, J. A. (2001). The Effect of Solvent on Crystal Growth and Morphology. ResearchGate. [Link]

  • Azo Materials. (2024). Slurry crystallization: Significance and symbolism. Azo Materials. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of Pyridazine-Based Compounds

Introduction: The Pyridazine Scaffold in Modern Drug Discovery The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties—including a significant dipole moment, robust hydrogen bonding capacity, and inherent polarity—make it an attractive scaffold for designing novel therapeutics.[2][3] Pyridazine-based compounds have demonstrated a vast spectrum of pharmacological activities, including potent inhibition of kinases, modulation of inflammatory pathways, and anticancer effects.[4][5][6] The journey from a novel pyridazine chemical entity to a viable drug candidate is a multi-stage process underpinned by a rigorous cascade of in vitro assays.

This guide provides an in-depth exploration of key in vitro assays essential for the characterization of pyridazine-based compounds. Structured to mirror the drug discovery pipeline, we will move from high-throughput primary screening to detailed biophysical and cell-based characterization, and finally to early safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Each section explains the causality behind the assay choice, provides validated, step-by-step protocols, and offers guidance on data interpretation, empowering researchers to make critical go/no-go decisions with confidence.

Part 1: Primary Screening & Hit Identification: Quantifying Target Modulation

The initial goal is to screen a library of pyridazine compounds to identify "hits" that modulate the activity of a specific biological target, such as a protein kinase. The key requirement at this stage is high throughput capacity without sacrificing data quality.

Featured Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) for Kinase Inhibition

Expertise & Causality: For screening kinase inhibitors, HTRF® is a superior choice over traditional methods like ELISA. It is a homogeneous, "mix-and-read" assay, eliminating wash steps and thereby reducing variability and increasing throughput.[7][8] Its time-resolved, dual-wavelength detection mechanism minimizes interference from autofluorescent compounds and buffer components, a common challenge in chemical libraries.[7] This results in a robust and highly sensitive assay suitable for miniaturization into 384- and 1536-well formats.[7][9]

Principle of HTRF® Kinase Assay: The assay quantifies enzymatic activity by detecting the phosphorylation of a substrate. It employs Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). In a kinase assay, a biotinylated substrate and a Europium-labeled anti-phospho-specific antibody are used. When the kinase phosphorylates the substrate, the antibody binds. The subsequent addition of streptavidin-XL665 brings the donor and acceptor beads into close proximity, generating a FRET signal upon excitation.[8][9][10] The signal intensity is directly proportional to the amount of phosphorylated substrate.

HTRF_Principle cluster_0 No Kinase Activity (or Inhibited) cluster_1 Active Kinase Kinase_I Kinase Substrate_I Biotin-Substrate Kinase_I->Substrate_I Inhibited Eu_Ab_I Eu-Ab ATP_I ATP ADP_I ADP SA_XL_I SA-XL665 Eu_Ab_I->SA_XL_I No Proximity No FRET Kinase_A Kinase Substrate_A Biotin-Substrate-P Kinase_A->Substrate_A Phosphorylation Eu_Ab_A Eu-Ab Substrate_A->Eu_Ab_A Binding SA_XL_A SA-XL665 Substrate_A->SA_XL_A Binding ATP_A ATP ADP_A ADP Eu_Ab_A->SA_XL_A FRET Signal

Caption: Principle of the HTRF® Kinase Inhibition Assay.

Protocol: HTRF® Kinase Assay (384-well format)

This protocol is adapted from established methods for tyrosine kinase activity measurement.[9][11]

1. Reagent Preparation:

  • 1X Enzymatic Buffer: Prepare by diluting a 5X stock solution with sterile distilled water. Supplement with necessary cofactors (e.g., MgCl₂, MnCl₂) as required for the specific kinase.
  • Compound Dilution Plate: Prepare serial dilutions of pyridazine test compounds in 100% DMSO. Then, dilute these into the 1X Enzymatic Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
  • Kinase Working Solution: Dilute the kinase enzyme to a 4X final concentration in 1X Enzymatic Buffer. The optimal concentration should be determined empirically (typically the EC₈₀ from an enzyme titration curve).
  • Substrate/ATP Mix: Prepare a 4X working solution of the biotinylated substrate and ATP in 1X Enzymatic Buffer. The ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors can be detected.
  • Detection Reagent Mix: Prepare a mix of Europium-labeled anti-phospho antibody and Streptavidin-XL665 in HTRF® Detection Buffer (which contains EDTA to stop the reaction).

2. Assay Procedure (Final Volume: 20 µL):

  • Add 5 µL of the diluted pyridazine compound or vehicle control (e.g., 1% DMSO in buffer) to the wells of a low-volume 384-well plate.
  • Add 5 µL of the 4X Kinase Working Solution to all wells.
  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
  • Initiate the kinase reaction by adding 10 µL of the 4X Substrate/ATP Mix to all wells.
  • Incubate for 30-60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
  • Stop the reaction by adding 10 µL of the Detection Reagent Mix.
  • Incubate for 60 minutes at room temperature, protected from light, to allow for signal development.
  • Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[9]

3. Data Analysis & Interpretation:

  • The HTRF® ratio is calculated as: (Emission at 665 nm / Emission at 620 nm) * 10,000.[9]
  • Percent inhibition is calculated relative to high (no enzyme) and low (vehicle) controls.
  • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
ParameterDescriptionExample Value
Max Signal (Low Control) Vehicle (DMSO) control, representing 0% inhibition.25,000 (HTRF Ratio)
Min Signal (High Control) No enzyme or potent inhibitor, representing 100% inhibition.1,500 (HTRF Ratio)
Z'-factor A measure of assay quality and robustness.> 0.7 (Excellent)
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.50 nM

Part 2: Hit-to-Lead & Lead Optimization: From Binding to Cellular Function

Once hits are identified, the focus shifts to confirming their mechanism of action, understanding their binding characteristics, and verifying their activity in a more physiologically relevant cellular context.

Biophysical Characterization of Direct Target Engagement

It is crucial to prove that a compound's activity is due to direct binding to the intended target and not an artifact. Biophysical methods provide label-free, direct evidence of this interaction.

Expertise & Causality: ITC is considered the gold standard for characterizing binding interactions.[12] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14] This allows for the unambiguous determination of the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][15] This rich dataset is invaluable for structure-activity relationship (SAR) studies, helping to guide the chemical optimization of the pyridazine scaffold.[12][16]

Protocol Outline: ITC Experiment

  • Preparation: Dialyze the target protein and dissolve the pyridazine compound in the exact same buffer to minimize heats of dilution. Degas all solutions thoroughly.

  • Loading: Load the target protein into the sample cell and the concentrated compound solution into the titration syringe (typically 10-15x the protein concentration).[12]

  • Titration: Perform a series of small, precise injections of the compound into the protein solution at a constant temperature.

  • Measurement: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.

  • Data Analysis: Integrate the heat-rate peaks to obtain the heat change per injection. Plot this against the molar ratio of compound to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters.[15]

Data Interpretation:

ParameterMeasuresImplication for Drug Design
Kᴅ (Binding Affinity) Dissociation constant; how tightly the compound binds.Lower Kᴅ indicates higher potency.
n (Stoichiometry) Molar ratio of compound to protein at saturation.Confirms the binding model (e.g., 1:1).
ΔH (Enthalpy) Heat change from making/breaking bonds (e.g., H-bonds).A large negative value suggests strong, favorable bond formation.
TΔS (Entropy) Change in disorder (e.g., hydrophobic interactions, conformational changes).A positive value often indicates release of bound water molecules.

Expertise & Causality: While ITC provides thermodynamic endpoints, SPR reveals the kinetics of the interaction—how fast a compound binds (association rate, kₐ) and how long it stays bound (dissociation rate, kₔ).[17] A compound with a slow dissociation rate (long residence time) may exhibit a more durable pharmacological effect in vivo. SPR is a label-free, real-time technique, making it ideal for characterizing and ranking lead compounds based on their kinetic profiles.[18][19]

Protocol Outline: SPR Experiment

  • Immobilization: Covalently immobilize the target protein onto the surface of a sensor chip.

  • Injection: Flow a series of concentrations of the pyridazine compound in running buffer over the sensor surface.

  • Detection: The SPR instrument detects changes in the refractive index at the surface as the compound binds to the immobilized protein, generating a real-time sensorgram.

  • Regeneration: After each injection, flow a regeneration solution (e.g., low pH or high salt) to remove the bound compound and prepare the surface for the next cycle.

  • Data Analysis: Globally fit the sensorgrams from all concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and the affinity (Kᴅ = kₔ/kₐ).

Assessing Cellular Activity and Potency

A compound that is potent in a biochemical assay must also be effective in a cellular environment, where it must cross cell membranes and engage its target amidst molecular crowding.

Expertise & Causality: When developing anticancer agents, it is essential to measure a compound's effect on cell proliferation and viability. The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability.[20][21][22] It is used to determine the concentration at which a compound inhibits cell growth by 50% (GI₅₀) or is cytotoxic. This assay helps distinguish between desired on-target anti-proliferative effects and non-specific cytotoxicity.

Principle of MTT Assay: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[21][22] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[21]

Caption: Workflow for a typical MTT cell viability assay.

Protocol: MTT Assay for Anti-Proliferative Effects

This protocol is based on standard methodologies for assessing cell viability.[21][23]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the pyridazine compounds (2X final concentration) to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the media and add 100 µL of fresh, serum-free media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ value.

Expertise & Causality: For pyridazines designed to target inflammatory diseases, it is critical to measure their effect on cytokine production. While ELISA can measure one cytokine at a time, Luminex® technology is a superior high-throughput alternative that can simultaneously quantify dozens of cytokines from a single small-volume sample (e.g., cell culture supernatant).[24][25][26] This provides a comprehensive "cytokine signature" of the compound's effect, revealing its broader impact on the inflammatory cascade.[27]

Protocol Outline: Multiplex Cytokine Assay

This protocol is based on a typical workflow for commercially available Luminex® kits.[28]

  • Cell Stimulation: Plate immune cells (e.g., peripheral blood mononuclear cells or macrophages) and pre-treat with pyridazine compounds for 1 hour. Stimulate inflammation by adding an agent like lipopolysaccharide (LPS). Incubate for 18-24 hours.

  • Sample Collection: Centrifuge the plates and collect the cell culture supernatant for analysis.

  • Assay Procedure:

    • Add antibody-coupled magnetic beads to the wells of a 96-well plate. Each bead set is specific for a different cytokine.[28]

    • Add standards and collected supernatant samples to the wells and incubate with shaking.

    • Wash the beads to remove unbound material.

    • Add a biotinylated detection antibody cocktail and incubate.

    • Wash the beads again.

    • Add streptavidin-phycoerythrin (SAPE) and incubate.

    • Resuspend the beads in sheath fluid and read on a Luminex® instrument. The instrument uses lasers to identify each bead (and thus the cytokine) and quantify the PE signal (and thus the amount of cytokine).[28]

  • Data Analysis: Use five-parameter logistic curve fitting to calculate the concentration of each cytokine in the samples based on the standard curves.[28]

Part 3: Early ADME & Safety Profiling

In the final stage of preclinical evaluation, the focus shifts to a compound's drug-like properties. Poor metabolic stability or membrane permeability can terminate the development of an otherwise potent compound.

Featured Assay 1: Metabolic Stability (CYP450 Inhibition)

Expertise & Causality: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs.[29] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentration of co-administered drugs.[30][31] Therefore, regulatory agencies require the evaluation of a compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[32] An LC-MS/MS-based assay using human liver microsomes is the industry "gold standard" for this assessment.[32]

Protocol Outline: CYP450 Inhibition Assay

  • Incubation: Incubate pooled human liver microsomes with a CYP isoform-specific probe substrate and NADPH (a required cofactor) in the presence of various concentrations of the pyridazine test compound.

  • Reaction: The reaction proceeds for a short, defined time in the linear range.

  • Quenching: Stop the reaction by adding a solvent like acetonitrile, which also precipitates the protein.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Plot the percent inhibition against compound concentration to determine the IC₅₀ value for each CYP isoform.[32]

CYP IsoformClinical RelevanceExample Probe Substrate
CYP3A4 Metabolizes >50% of clinical drugs.Midazolam
CYP2D6 Highly polymorphic; metabolizes antidepressants, opioids.Dextromethorphan
CYP2C9 Metabolizes NSAIDs, warfarin.Diclofenac
CYP1A2 Metabolizes caffeine, theophylline.Phenacetin
CYP2C19 Metabolizes proton pump inhibitors (e.g., omeprazole).S-Mephenytoin
Featured Assay 2: Membrane Permeability (PAMPA)

Expertise & Causality: For orally administered drugs, the ability to passively diffuse across the intestinal epithelium is a prerequisite for absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free in vitro tool used to predict passive permeability.[33][34] It is more cost-effective and less complex than cell-based assays like Caco-2, making it ideal for ranking large numbers of compounds during lead optimization.[35] By measuring only passive diffusion, it helps to diagnose the primary mechanism of a compound's transport.[34]

Principle of PAMPA: The assay uses a 96-well filter plate (donor plate) and an acceptor plate. The filter is coated with an artificial lipid membrane (e.g., lecithin in dodecane) that mimics a cell membrane. The test compound is added to the donor plate, and over time, it diffuses through the lipid membrane into the buffer in the acceptor plate.[33][35]

PAMPA_Model cluster_0 PAMPA 'Sandwich' Model Donor Donor Well Compound in Buffer (pH 5.0-7.4) Membrane Porous Filter Support Artificial Lipid Membrane Donor->Membrane Compound diffuses... Acceptor Acceptor Well Buffer (pH 7.4) Membrane->Acceptor

Sources

Method

Experimental models for testing pyridazine anticancer agents

An Application Guide to Preclinical Evaluation Introduction: The Rise of Pyridazine Scaffolds in Oncology The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its unique physic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Preclinical Evaluation

Introduction: The Rise of Pyridazine Scaffolds in Oncology

The pyridazine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its unique physicochemical properties that facilitate robust interactions with biological targets.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer effects.[2][3][4][5] Pyridazine-containing compounds have been successfully developed to target a diverse array of biological processes integral to cancer progression, such as aberrant tumor metabolism, cell signal transduction, and epigenetic modifications.[2]

The journey from a promising pyridazine-based molecule in a flask to a potential clinical candidate is a rigorous, multi-stage process. This journey hinges on the use of validated and well-characterized experimental models. These models are essential for determining a compound's efficacy, understanding its mechanism of action, and evaluating its safety profile before human trials.

This guide provides a detailed overview of the standard experimental workflow for testing novel pyridazine anticancer agents, progressing from high-throughput in vitro assays to definitive in vivo preclinical validation.[3][6][7] The protocols and insights herein are designed for researchers, scientists, and drug development professionals dedicated to advancing the next generation of cancer therapeutics.

Part I: In Vitro Characterization of Pyridazine Anticancer Agents

The initial phase of testing any new chemical entity involves a battery of in vitro (cell-based) assays. This approach allows for rapid, cost-effective screening of numerous compounds to identify the most promising candidates for further development.[7][8][9] Key questions answered at this stage include: Does the compound kill cancer cells? At what concentration? And by what mechanism?

A. Foundational Step: Cell Line Selection and Culture

The choice of cell lines is critical and should be tailored to the intended therapeutic application. A panel of well-characterized human cancer cell lines is typically used to assess the breadth and selectivity of a pyridazine agent's activity.[8][10][11]

Causality Behind Experimental Choices:

  • Diverse Panel: Using cell lines from different cancer types (e.g., breast, lung, colon, liver) provides an early indication of the compound's spectrum of activity.

  • Genotypic Variation: Including cell lines with known genetic backgrounds (e.g., specific mutations in oncogenes or tumor suppressor genes) can help identify potential biomarkers of sensitivity or resistance.

  • Normal Cell Control: A non-cancerous cell line (e.g., human fibroblasts or epithelial cells) should be included to assess the compound's selectivity for cancer cells over healthy cells, providing an early look at its therapeutic index.

Protocol 1: General Cell Culture and Maintenance [8]

  • Thawing: Rapidly thaw a cryovial of cells in a 37°C water bath. Transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (specific to the cell line).

  • Centrifugation: Centrifuge at approximately 200 x g for 5 minutes to pellet the cells.

  • Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, complete growth medium.

  • Seeding: Transfer the cell suspension to an appropriate tissue culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with sterile Phosphate-Buffered Saline (PBS), and detach the cells using a trypsin-EDTA solution. Neutralize the trypsin with complete medium, centrifuge, and re-seed into new flasks at a lower density.

B. Primary Endpoint: Assessing Cytotoxicity and Cell Viability

The most fundamental question is whether a pyridazine compound can inhibit cancer cell growth or induce cell death. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are the gold standard for this initial screening.[12][13]

Principle of the Assay: These assays measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes convert the tetrazolium salt (e.g., the yellow MTT) into a colored formazan product (a purple crystal for MTT).[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14]

Protocol 2: MTT Cell Viability Assay [8][13][14]

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazine compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (negative control) and wells with a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[13]

Table 1: Example In Vitro Cytotoxicity of Pyridazine Derivatives [10][15]

Compound Cell Line Cancer Type IC50 (µM)
Pyridazine-A MCF-7 Breast 1.31
Pyridazine-A HepG2 Liver 0.99
Pyridazine-A HCT-116 Colon 5.20
Pyridazine-B MCF-7 Breast 6.22
Pyridazine-B HepG2 Liver 19.58
Pyridazine-B HCT-116 Colon 12.45

| Staurosporine (Control) | MCF-7 | Breast | 6.76 |

Visualizations: Workflows and Mechanisms

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action A Select & Culture Cancer Cell Panel B Seed Cells in 96-Well Plates A->B C Treat with Pyridazine Compound Series B->C D Incubate (48-72h) C->D E Perform Viability Assay (e.g., MTT) D->E F Calculate IC50 Values E->F G Select Lead Compounds (Based on Potency & Selectivity) F->G H Apoptosis Assay (Annexin V / PI) G->H I Cell Cycle Analysis (Propidium Iodide) G->I

Caption: High-level workflow for in vitro evaluation of pyridazine anticancer agents.

C. Unraveling the Mechanism of Action

Once a compound demonstrates potent cytotoxicity, the next step is to understand how it works. The two most common mechanisms investigated are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Apoptosis is a highly regulated process of cell suicide that is a desirable outcome for an anticancer agent.[16] A hallmark of early apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Principle of the Assay: The Annexin V/Propidium Iodide (PI) assay uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: A protein that has a high affinity for PS and is labeled with a fluorescent dye (e.g., FITC). It binds to cells in early and late apoptosis.[16]

  • Propidium Iodide (PI): A fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It only stains cells that have lost membrane integrity—those in late apoptosis or necrosis.[17]

Protocol 3: Apoptosis Detection by Annexin V/PI Staining [17]

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyridazine compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the stained cells by flow cytometry within one hour.

    • Healthy Cells: Annexin V negative, PI negative.

    • Early Apoptotic Cells: Annexin V positive, PI negative.

    • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

G cluster_0 Cell States cluster_1 Staining Profile (Flow Cytometry) Healthy Healthy Cell Inner Membrane: PS Outer Membrane: Normal Early Early Apoptosis PS flips to Outer Membrane Membrane Intact Healthy->Early Q1 Annexin V (-) PI (-) (Healthy) Healthy->Q1 Stains Negative Late Late Apoptosis / Necrosis PS on Outer Membrane Membrane Compromised Early->Late Q2 Annexin V (+) PI (-) (Early Apoptotic) Early->Q2 Annexin V Binds PS PI Excluded Q3 Annexin V (+) PI (+) (Late Apoptotic) Late->Q3 Annexin V Binds PS PI Enters Cell

Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide (PI).

Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing cell death.[18]

Principle of the Assay: Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle based on their DNA content. A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used to stain fixed and permeabilized cells. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) have an intermediate amount.[19]

Protocol 4: Cell Cycle Analysis by PI Staining [20]

  • Cell Treatment: Seed cells and treat with the pyridazine compound as described in Protocol 3.

  • Harvesting: Harvest cells by trypsinization, then wash with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C (or overnight at -20°C).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. Use software to deconvolute the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

Part II: In Vivo Validation in Preclinical Models

While in vitro assays are invaluable for initial screening, they cannot replicate the complex microenvironment of a tumor within a living organism. Therefore, promising pyridazine candidates must be validated in in vivo animal models to assess their efficacy, pharmacokinetics, and overall safety in a whole-body system.[6][21][22][23]

A. The Xenograft Model: A Cornerstone of Preclinical Oncology

The most widely used preclinical model is the tumor xenograft, which involves transplanting human tumor cells or tissues into immunodeficient mice.[22][23]

  • Cell Line-Derived Xenografts (CDX): Involve subcutaneously injecting a suspension of cultured human cancer cells into mice. These models are highly reproducible and cost-effective, making them ideal for initial efficacy and dose-finding studies.[23]

  • Patient-Derived Xenografts (PDX): Involve implanting a small piece of a patient's tumor directly into a mouse.[24] These models better preserve the heterogeneity and architecture of the original human tumor, offering higher clinical relevance.[24]

Protocol 5: Subcutaneous Cell Line-Derived Xenograft (CDX) Model [25][26]

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NSG mice), typically 6-8 weeks old. Allow animals to acclimate for at least one week before the procedure.

  • Cell Preparation: Harvest cancer cells from culture when they are in a logarithmic growth phase. Count the cells and resuspend the pellet in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5-10 million cells per 100 µL).

  • Matrigel Mixture: To improve tumor take rates, mix the cell suspension 1:1 with a basement membrane matrix like Matrigel® on ice.[25]

  • Injection: Anesthetize the mouse. Subcutaneously inject the cell/Matrigel suspension (typically 100-200 µL) into the flank of the mouse.[25]

  • Tumor Monitoring: Once tumors become palpable, measure their volume 2-3 times per week using digital calipers. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.[23]

  • Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyridazine compound and vehicle control according to the planned dose and schedule (e.g., daily oral gavage, intraperitoneal injection). Monitor animal body weight and general health throughout the study.

  • Endpoint: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size. The primary endpoint is Tumor Growth Inhibition (TGI).[23]

G A Prepare Cancer Cell Suspension (+ Matrigel) B Subcutaneous Injection into Immunodeficient Mice A->B C Monitor Tumor Growth (Calipers) B->C D Randomize Mice into Cohorts when Tumors Reach ~150 mm³ C->D E Administer Pyridazine Agent (Treatment Group) vs. Vehicle (Control Group) D->E F Measure Tumor Volume & Body Weight 2-3x / Week E->F G Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI) F->G

Caption: Standard workflow for an in vivo subcutaneous xenograft study.

Conclusion and Future Outlook

The systematic application of the experimental models described here forms the backbone of preclinical anticancer drug discovery. This integrated approach, starting with broad in vitro screening and culminating in focused in vivo validation, is essential for identifying pyridazine derivatives with true therapeutic potential. Data generated from these studies provide the critical evidence needed to understand a compound's mechanism, define its efficacy, and support its advancement toward clinical trials. As our understanding of cancer biology deepens, these foundational models will continue to be adapted and refined, paving the way for the development of more effective and selective pyridazine-based cancer therapies.[27]

References

  • Alves, R. (2018). LLC cells tumor xenograft model. protocols.io. Available from: [Link].

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.5.1-7.5.29. Available from: [Link].

  • Kluwe, L. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), e53752. Available from: [Link].

  • Kim, M. P. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2023. Available from: [Link].

  • Mishra, V., et al. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 35(1), 239-244. Available from: [Link].

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available from: [Link].

  • Flow Cytometry Core Facility. Cell Cycle Tutorial Contents. University of Aberdeen. Available from: [Link].

  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad. Available from: [Link].

  • Ollier, C., et al. (2017). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Statistics, 16(1), 12-23. Available from: [Link].

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. Available from: [Link].

  • Protocol Online. Animal Techniques/Xenograft Tumor Models Protocols. Protocol Online. Available from: [Link].

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available from: [Link].

  • Sharma, S., et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(1), 1-11. Available from: [Link].

  • Li, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847. Available from: [Link].

  • Gao, L., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS ONE, 20(6), e0304958. Available from: [Link].

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available from: [Link].

  • Genovino, J., et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 11(8), 867-888. Available from: [Link].

  • Yilmaz, I., et al. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Molecules, 30(17), 3986. Available from: [Link].

  • Singh, A., et al. (2023). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry, 15(3), 185-201. Available from: [Link].

  • El-Sayed, N. N. E., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29515-29532. Available from: [Link].

  • Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Archiv der Pharmazie, 349(1), 39-51. Available from: [Link].

  • Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available from: [Link].

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-78. Available from: [Link].

  • Singh, A., et al. (2022). Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies. Future Medicinal Chemistry, 14(24), 185-201. Available from: [Link].

  • ResearchGate. Design, Synthesis, and Pharmacological Assay of Novel Compounds Based on Pyridazine Moiety as Potential Antitumor Agents. ResearchGate. Available from: [Link].

  • ResearchGate. Pyridazine Derivatives I Showed Potent Anticancer Activity and.... ResearchGate. Available from: [Link].

  • Atale, N., & Gupta, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 979, 71-77. Available from: [Link].

  • Yilmaz, I., et al. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Molecules, 30(17), 3986. Available from: [Link].

  • Ciciani, G., et al. (1991). Synthesis and evaluation of in vitro antitumor activity of some substituted 5-pyridazinyl-styrylketones. Il Farmaco, 46(7-8), 873-885. Available from: [Link].

  • ResearchGate. Caspase-3 and Annexin V assays confirm that cell death across.... ResearchGate. Available from: [Link].

  • Immunostep Biotech. (2022). Everything about Annexin V-based apoptosis assays. Immunostep. Available from: [Link].

Sources

Application

Application Note: Strategic Deployment of 3-Methoxypyridazin-4-amine hydrochloride in Fragment-Based Library Screening

Introduction: The Rationale for Small Scaffolds in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Small Scaffolds in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical matter for challenging biological targets.[1][2] Unlike HTS, which screens large, complex "drug-like" molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency.[3] These initial hits serve as high-quality starting points for synthetic elaboration into potent, optimized leads. The core principle is that smaller, less complex molecules can explore chemical space more effectively, often identifying binding interactions missed by larger compounds.[4]

This application note provides a detailed guide for the integration and screening of a promising, yet specific fragment, 3-Methoxypyridazin-4-amine hydrochloride , into an FBDD campaign. We will delve into the physicochemical rationale for its inclusion in a screening library and provide detailed, field-proven protocols for its evaluation using key biophysical techniques: Surface Plasmon Resonance (SPR), Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR), and Thermal Shift Assay (TSA).

Fragment Profile: 3-Methoxypyridazin-4-amine hydrochloride

The selection of high-quality fragments is paramount to the success of any FBDD campaign.[5] Fragments are typically vetted against a set of guidelines, most famously the "Rule of Three," to ensure they possess favorable properties for screening and subsequent optimization.[1][6][7]

Let's analyze 3-Methoxypyridazin-4-amine hydrochloride against these critical parameters.

Table 1: Physicochemical Properties of 3-Methoxypyridazin-4-amine hydrochloride

PropertyValue"Rule of Three" GuidelineCompliance Rationale
CAS Number 1375069-37-6N/AUnique identifier for the hydrochloride salt form.
Molecular Formula C₅H₈ClN₃ON/AProvides atomic composition.
Molecular Weight 161.59 g/mol [8]< 300 Da[1][6][7]Excellent. The low molecular weight ensures a higher probability of fitting into small binding pockets and provides ample vector space for synthetic elaboration without ballooning into non-drug-like space.
cLogP (Predicted) ~0.5 - 1.5≤ 3[1][6][7]Excellent. A low cLogP is a strong indicator of high aqueous solubility, which is a critical requirement for biophysical assays where fragments are often screened at high concentrations (mM range).[1]
Hydrogen Bond Donors 2 (amine, protonated pyridazine)≤ 3[1][6][7]Excellent. The number of donors is well within the guideline, providing specific interaction potential without excessive desolvation penalty.
Hydrogen Bond Acceptors 3 (methoxy oxygen, 2x pyridazine nitrogens)≤ 3[1][6][7]Excellent. The arrangement of acceptors on the pyridazine scaffold offers well-defined vectors for forming key interactions with a protein target.
Rotatable Bonds 1 (methoxy group)≤ 3[6]Excellent. Low rotational freedom reduces the entropic penalty upon binding, leading to more efficient interactions.[5]
Purity ≥ 98% Recommended[8]HighHigh purity is essential to ensure that any observed binding activity is attributable to the intended fragment and not an impurity.

Causality Behind Selection: The pyridazine core is a desirable scaffold in medicinal chemistry, offering a combination of aromaticity and hydrogen bonding capabilities. The specific substitution pattern of 3-Methoxypyridazin-4-amine provides a 3D-shape with distinct vectors for potential interactions. The hydrochloride salt form is particularly advantageous as it typically enhances aqueous solubility and stability, which are critical for creating high-concentration stock solutions for screening.[9]

Experimental Screening Workflow: A Multi-Faceted Approach

No single screening technique is infallible. A robust FBDD campaign relies on the orthogonal validation of initial hits.[10][11] We present a workflow that leverages the strengths of multiple biophysical methods to identify and validate the binding of 3-Methoxypyridazin-4-amine hydrochloride to a target protein.

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Biology SPR_Screen SPR Screening (High Throughput) Orthogonal Orthogonal Method (e.g., NMR for SPR hit) SPR_Screen->Orthogonal Initial Hits NMR_Screen STD-NMR Screening (High Sensitivity) NMR_Screen->Orthogonal Initial Hits TSA_Screen Thermal Shift Assay (Initial Validation) TSA_Screen->Orthogonal Initial Hits Dose_Response Dose-Response & Affinity Ranking (KD) Orthogonal->Dose_Response Confirmed Hits Structure X-ray Crystallography or Cryo-EM Dose_Response->Structure Validated Hits Lead_Opt Lead Optimization Structure->Lead_Opt Structural Insights Fragment 3-Methoxypyridazin- 4-amine HCl Fragment->SPR_Screen Introduce Fragment->NMR_Screen Introduce Fragment->TSA_Screen Introduce Target Target Protein Target->SPR_Screen Introduce Target->NMR_Screen Introduce Target->TSA_Screen Introduce

Figure 1: A robust workflow for fragment screening and hit validation.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of binding events, making it ideal for primary fragment screening due to its sensitivity and throughput.[12][13]

Causality of Method Choice: SPR is chosen for its ability to detect the weak, transient interactions typical of fragments.[14] It provides kinetic information (association and dissociation rates) and affinity (K D), which are invaluable for ranking initial hits. The direct detection of mass changes on the sensor surface makes it a truly biophysical measurement of binding.

Step-by-Step SPR Protocol
  • Protein Immobilization:

    • Objective: To covalently attach the target protein to the sensor chip surface.

    • Procedure:

      • Select a suitable sensor chip (e.g., CM5 for amine coupling).

      • Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

      • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 4.5) over the activated surface. The low pH protonates carboxyl groups on the protein, promoting coupling.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell should be prepared similarly but without protein immobilization to allow for subtraction of bulk refractive index changes.

  • Fragment Solution Preparation:

    • Objective: To prepare an accurate, high-concentration solution of 3-Methoxypyridazin-4-amine hydrochloride.

    • Procedure:

      • Prepare a 100 mM primary stock solution of the fragment in 100% DMSO.

      • Perform a serial dilution in the running buffer (e.g., HBS-EP+, pH 7.4) to the desired screening concentration (typically 100 µM - 1 mM).

      • Crucial: Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%) to minimize solvent mismatch artifacts.

  • Screening Assay:

    • Objective: To detect binding of the fragment to the immobilized protein.

    • Procedure:

      • Equilibrate the system with running buffer until a stable baseline is achieved.

      • Inject the fragment solution over the reference and active flow cells for a defined period (e.g., 60 seconds).

      • Follow with a dissociation phase where only running buffer flows over the chip (e.g., 120 seconds).

      • Perform a regeneration step if necessary (e.g., a short pulse of 50 mM NaOH or Glycine-HCl pH 2.5) to remove any bound fragment and prepare for the next injection.

      • Include buffer-only injections (blanks) periodically for double referencing.

  • Data Analysis:

    • Causality: The goal is to isolate the specific binding signal. The raw data (sensorgram) is corrected by subtracting the signal from the reference flow cell and the average of the blank injections.

    • Hit Criteria: A positive hit is typically defined as a compound that produces a reproducible, concentration-dependent binding response that is significantly above the noise level of the assay.

Table 2: Typical SPR Screening Parameters

ParameterRecommended ValueRationale
Running Buffer HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)Physiologically relevant pH and ionic strength; surfactant minimizes non-specific binding.
Protein Immobilization Level 5,000 - 15,000 RUBalances achieving a detectable signal for small fragments without causing mass transport limitations.
Fragment Concentration 200 µMA common starting concentration, balancing solubility with the need to detect weak affinities.
Flow Rate 30 µL/minSufficient to minimize mass transport effects while conserving sample.
Contact Time 60 sAllows for sufficient time for binding to approach equilibrium for weak binders.
Dissociation Time 120 sFragments typically have fast off-rates; this allows for return to baseline.

Protocol 2: Hit Validation with Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that is exquisitely sensitive to the binding of small molecules to large protein targets.[15][16]

Causality of Method Choice: STD-NMR is an ideal orthogonal method for validating hits from SPR.[14] It is a solution-based technique, eliminating potential artifacts from protein immobilization. It works by irradiating protons on the protein and observing the transfer of this saturation to a bound ligand.[17] Only molecules that physically bind to the protein will receive this saturation and show signals in the resulting difference spectrum.[18]

STD_NMR_Mechanism cluster_eq cluster_process STD-NMR Process Protein Protein (Large) Fragment_Bound Fragment (Bound) Fragment_Free Fragment (Free) Fragment_Free->Fragment_Bound KD (Binding Equilibrium) Detection STD Signal Detected Fragment_Bound->Detection Irradiation Selective RF Irradiation Saturation Protein Protons Saturated Irradiation->Saturation Saturation->Fragment_Bound via NOE Transfer Saturation Transfer (NOE)

Figure 2: Mechanism of Saturation Transfer Difference (STD) NMR.

Step-by-Step STD-NMR Protocol
  • Sample Preparation:

    • Objective: To prepare a high-quality NMR sample containing the protein and the fragment.

    • Procedure:

      • Dissolve the target protein to a final concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4, 150 mM NaCl).

      • Add 3-Methoxypyridazin-4-amine hydrochloride from a concentrated stock (in d6-DMSO or D₂O) to a final concentration of 1-2 mM (a 100:1 ligand-to-protein ratio is common).

      • Filter the final sample into a high-quality NMR tube (e.g., Shigemi tube for low-volume samples).

  • NMR Data Acquisition:

    • Objective: To acquire on-resonance and off-resonance spectra to generate the STD difference spectrum.

    • Procedure:

      • Acquire a standard 1D ¹H reference spectrum to confirm the presence and integrity of the fragment's signals.

      • Set up the STD experiment (e.g., stddiff pulse sequence).

      • On-resonance irradiation: Set the selective irradiation frequency to a region where only protein aliphatic protons resonate (e.g., -1.0 ppm).

      • Off-resonance irradiation: Set the reference irradiation frequency to a region far from any protein or ligand signals (e.g., 40 ppm).

      • Use a saturation time of ~2 seconds, which is typically sufficient for fragments.

      • Acquire a sufficient number of scans (e.g., 128-512) for good signal-to-noise, alternating between on- and off-resonance irradiation to minimize artifacts.

  • Data Processing and Analysis:

    • Causality: The off-resonance spectrum serves as a control. Subtracting the on-resonance spectrum from the off-resonance spectrum cancels out signals from non-binding molecules, leaving only the signals of the fragment that came into close contact with the saturated protein.

    • Procedure:

      • Process the data using standard NMR software.

      • Perform the subtraction to generate the STD difference spectrum.

      • Hit Criteria: The appearance of signals in the STD difference spectrum at the chemical shifts corresponding to the fragment protons is a direct confirmation of binding. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein surface.

Protocol 3: Orthogonal Validation with Thermal Shift Assay (TSA)

TSA (also known as Differential Scanning Fluorimetry or Thermofluor) measures changes in the thermal stability of a protein upon ligand binding.[19]

Causality of Method Choice: Ligand binding often stabilizes the folded state of a protein, leading to an increase in its melting temperature (Tₘ).[][21] This provides a simple, rapid, and low-cost method to confirm target engagement. It is an excellent secondary screen to filter out false positives from primary screens that might be prone to assay artifacts.

Step-by-Step TSA Protocol
  • Reagent Preparation:

    • Objective: To prepare protein, fragment, and dye solutions for the assay.

    • Procedure:

      • Dilute the target protein to 2-5 µM in a suitable assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).

      • Prepare a 10 mM stock of 3-Methoxypyridazin-4-amine hydrochloride in the same assay buffer (avoiding DMSO if possible, as it can affect Tₘ).

      • Dilute a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions (typically a 5X final concentration is used). The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.[22]

  • Assay Plate Setup:

    • Objective: To set up the experiment in a multi-well PCR plate.

    • Procedure:

      • In a 96- or 384-well PCR plate, add the protein solution, the fragment solution (or buffer for the 'apo' control), and the dye to a final volume of 20-25 µL per well.

      • Include multiple replicates for each condition (e.g., protein alone, protein + fragment).

      • Seal the plate securely to prevent evaporation.

  • Data Acquisition:

    • Objective: To measure the fluorescence increase as the protein unfolds with increasing temperature.

    • Procedure:

      • Place the plate in a real-time PCR instrument.

      • Set up a melt-curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of ~1 °C/minute.

      • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • Causality: The melting temperature (Tₘ) is the inflection point of the sigmoidal melting curve, where 50% of the protein is unfolded. A stabilizing ligand will shift this curve to the right.

    • Procedure:

      • Plot fluorescence versus temperature.

      • Determine the Tₘ for each condition by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative.[23]

      • Hit Criteria: A positive hit is a fragment that causes a statistically significant increase in the Tₘ (ΔTₘ) of the target protein, typically ΔTₘ > 1-2 °C.

Conclusion and Next Steps

The successful identification of 3-Methoxypyridazin-4-amine hydrochloride as a binder through this multi-step workflow provides a high-quality starting point for drug discovery. Its favorable physicochemical properties make it an excellent candidate for FBDD. Upon confirmation of binding through at least two orthogonal methods and determination of its binding affinity, the crucial next step is to obtain structural information.[2] Co-crystallization of the protein-fragment complex for X-ray crystallography or analysis by Cryo-EM will reveal the specific binding mode. This atomic-level information is the ultimate guide for the rational, structure-based design and synthetic elaboration of this initial fragment hit into a potent and selective lead compound.

References

  • Shuker, S. B., Hajduk, P. J., Meadows, R. P., & Fesik, S. W. (1996). Discovering high-affinity ligands for proteins: SAR by NMR. Science, 274(5292), 1531-1534. [Link]

  • Appretech Scientific Limited. (n.d.). 3-Methoxypyridazin-4-amine hydrochloride. Retrieved January 19, 2026, from [Link]

  • Zartler, E., Swain, C., & Pearce, S. (2012). Fragment library design. Drug Discovery World Winter 2012/13, 19-24. [Link]

  • Barelier, S., et al. (2020). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry, 63(15), 8051–8064. [Link]

  • Wikipedia. (2023). Fragment-based lead discovery. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Scott, A. D., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4475–4486. [Link]

  • Barelier, S., et al. (2020). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry, 63(15), 8051–8064. [Link]

  • Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 7(2), 130–131. [Link]

  • Campos-Olivas, R. (2010). NMR screening and hit validation in fragment based drug discovery. Current Topics in Medicinal Chemistry, 10(1), 22-41. [Link]

  • Isaksson, L., et al. (2013). Fragment screening by saturation transfer difference nuclear magnetic resonance (STD-NMR). Current Protocols in Chemical Biology, 5(4), 251-268. [Link]

  • Martinez Molina, D., et al. (2013). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discovery, 23(1), 34-46. [Link]

  • Stahelin, R.V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 38-41. [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved January 19, 2026, from [Link]

  • Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Biotechnology, 18(5), 401-407. [Link]

  • Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990-994. [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. [Link]

  • ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. Retrieved January 19, 2026, from [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved January 19, 2026, from [Link]

  • Krishnan, V.V. (2005). Ligand screening by saturation-transfer difference (STD) NMR spectroscopy. OSTI.GOV. [Link]

  • Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Retrieved January 19, 2026, from [Link]

  • Huynh, K., & Partch, C. L. (2015). TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis. PLoS ONE, 10(7), e0132839. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of 3-methoxypyridazin-4-amine hydrochloride

Introduction: Welcome to the technical support center for 3-methoxypyridazin-4-amine hydrochloride. This molecule, a pyridazine derivative, is provided as a hydrochloride salt to enhance its aqueous solubility, a common...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 3-methoxypyridazin-4-amine hydrochloride. This molecule, a pyridazine derivative, is provided as a hydrochloride salt to enhance its aqueous solubility, a common and effective strategy for basic compounds.[1][2] However, researchers in dynamic experimental settings often encounter solubility challenges when moving from simple aqueous solutions to complex buffers, organic media, or physiological systems. This guide provides a structured, in-depth approach to troubleshooting and overcoming these issues, grounded in the physicochemical principles governing amine salt solubility. Our goal is to empower you with the knowledge to not just solve solubility problems, but to understand the underlying chemical causality.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Troubleshooting

This section addresses the most common initial hurdles encountered during experimentation.

Q1: My 3-methoxypyridazin-4-amine HCl isn't dissolving completely in pure water or a neutral buffer (e.g., PBS pH 7.4). What's the first thing I should do?

A1: The first and most critical parameter to investigate is pH . As the hydrochloride salt of a weak base (the amine group), the compound's solubility is fundamentally pH-dependent.[3][4] The protonated amine (BH+) is significantly more water-soluble than the neutral free base (B).

  • At low pH (acidic): The equilibrium B + H⁺ ⇌ BH⁺ is shifted to the right, favoring the charged, more soluble hydrochloride form.

  • At neutral or high pH (alkaline): The equilibrium shifts to the left, forming the less soluble, neutral free base, which may precipitate out of solution.[5] Phosphate-buffered saline (PBS) at pH 7.4 is often alkaline enough to cause this conversion and subsequent precipitation.

Initial Action: Attempt to dissolve the compound in a slightly acidic aqueous solution (e.g., pH 4-5). If it dissolves readily, your issue is pH-related.

Q2: I need to prepare a stock solution in an organic solvent for my assay. Which solvents are recommended?

A2: For polar heterocyclic compounds like this, polar solvents are the best starting point.[6] However, a single solvent may not be sufficient. A co-solvent strategy, blending a polar organic solvent with an aqueous component, is often highly effective.[7]

  • Recommended Polar Solvents:

    • Dimethyl Sulfoxide (DMSO): A powerful, versatile solvent for many organic molecules.[8]

    • Ethanol or Methanol: Polar protic solvents that can engage in hydrogen bonding.

    • N,N-Dimethylformamide (DMF): A polar aprotic solvent.[9]

  • Initial Action: Try dissolving the compound in DMSO first. If solubility is still limited or you need to avoid DMSO in your assay, proceed to the co-solvent troubleshooting guide in Part 2.

Q3: My compound dissolves in an acidic buffer, but it crashes out when I dilute it into my cell culture media (typically pH ~7.4). How can I prevent this?

A3: This is a classic example of "pH-shift precipitation." The acidic, high-concentration stock solution is neutralized by the buffered media, causing the compound to convert to its less soluble free base.[10] This is often referred to as the "parachute effect" ending, where the compound fails to remain in a supersaturated state.[10]

  • Potential Solutions:

    • Lower the Stock Concentration: A more dilute stock solution may stay dissolved upon dilution into the final medium.

    • Use a Co-solvent Stock: Preparing the stock in DMSO or a co-solvent system can sometimes keep the compound solubilized even after dilution into the aqueous medium.

    • Incorporate Solubilizing Excipients: For formulation development, excipients like cyclodextrins or surfactants can be used to create more robust formulations that are stable at physiological pH.[11][12]

Q4: I'm dissolving the compound in 0.1 M HCl and observing lower-than-expected solubility. Could the hydrochloride salt form be causing a problem?

A4: Yes, this could be an example of the common ion effect . The dissolution equilibrium of your salt is B·HCl(s) ⇌ BH⁺(aq) + Cl⁻(aq). By adding a large excess of chloride ions (from the HCl in the solvent), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid, undissolved salt and thus reducing its apparent solubility.[13]

  • Initial Action: Try dissolving the compound in an acidic solution that does not contain a common ion, such as a buffer made with nitric acid or sulfuric acid, to see if solubility improves.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed experimental workflows to systematically characterize and optimize the solubility of your compound.

Guide 2.1: Systematic pH-Solubility Profiling

Expertise & Causality: A pH-solubility profile is the most important dataset for understanding an ionizable compound. It authoritatively defines the pH range in which your compound is soluble and identifies the pHmax, the pH above which the salt will convert to its free base and likely precipitate.[1][10] This experiment is a self-validating system; the results will directly predict the compound's behavior in various buffered solutions.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Preparation: Prepare a series of buffers covering a pH range from 2 to 8 (e.g., in 1-unit increments).

  • Addition: Add an excess amount of 3-methoxypyridazin-4-amine HCl to a known volume of each buffer in a separate vial. The solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Data Recording: Record the final pH of each solution and the measured solubility.

Data Presentation: Sample pH-Solubility Data Table

Final Measured pHSolubility (mg/mL)Visual Observation
2.155.2Clear Solution
3.054.8Clear Solution
4.250.1Clear Solution
5.335.6Clear Solution
6.110.4Hazy, fine ppt.
7.41.2Heavy precipitate
8.0<0.5Heavy precipitate

Visualization: pH-Dependent Ionization and Solubility

G cluster_low_ph Low pH (e.g., pH < 5) cluster_high_ph High pH (e.g., pH > 7) low_ph Excess H+ protonated Protonated Form (BH+) low_ph->protonated Shifts Equilibrium soluble High Aqueous Solubility protonated->soluble high_ph Low H+ free_base Free Base Form (B) high_ph->free_base Shifts Equilibrium insoluble Low Aqueous Solubility (Precipitation) free_base->insoluble G start Solubility Issue Encountered check_ph Step 1: Adjust pH (Target pH 4-5) start->check_ph is_ph_sufficient Solubility Goal Met? check_ph->is_ph_sufficient try_cosolvent Step 2: Screen Co-Solvents (DMSO, EtOH, PEG 400) is_ph_sufficient->try_cosolvent No success Solution Optimized is_ph_sufficient->success Yes is_cosolvent_sufficient Solubility Goal Met? try_cosolvent->is_cosolvent_sufficient adv_formulation Step 3: Advanced Formulation (Cyclodextrins, Surfactants) is_cosolvent_sufficient->adv_formulation No is_cosolvent_sufficient->success Yes fail Consult Formulation Specialist adv_formulation->fail

Caption: A logical workflow for systematically troubleshooting solubility issues.

Guide 2.3: Assessing the Impact of Temperature

Expertise & Causality: The effect of temperature on solubility is dictated by the enthalpy of dissolution (ΔH_sol).

  • Endothermic Dissolution (ΔH_sol > 0): Heat is absorbed during dissolution. Increasing the temperature will increase solubility. This is the most common scenario for salts. [14]* Exothermic Dissolution (ΔH_sol < 0): Heat is released during dissolution. Increasing the temperature will decrease solubility according to Le Châtelier's principle. [15] Knowing this behavior is crucial for preparing solutions and understanding if heating can be used as a tool to aid dissolution.

Experimental Protocol: Temperature Effect

  • Setup: Prepare saturated solutions of the compound in a chosen solvent (e.g., water at pH 4) at different temperatures (e.g., 4 °C, 25 °C, 37 °C, 50 °C).

  • Equilibration: Use a temperature-controlled shaker/incubator to maintain the target temperature during the equilibration period (24 hours).

  • Analysis: Filter the samples and analyze the supernatant for dissolved compound concentration, ensuring the filtration and analysis are done promptly to avoid temperature changes.

References

  • Miller, D. A. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. [Link]

  • SEN Pharma. (2024). Excipients for Enhancing Drug Solubility. SEN Pharma. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Chambers, R. D., & Fallah, A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(10), 1645-1668. [Link]

  • Challener, C. A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • Wermuth, C. G. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chemie in unserer Zeit, 44(2), 128-137. [Link]

  • Pouton, C. W. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Australian Prescriber, 32(6), 158-160. [Link]

  • Kumar, L., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8443-8454. [Link]

  • Slideshare. (n.d.). Salt selection in pharmaceutical product development. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3381. [Link]

  • Classic Chemistry. (n.d.). Solubility and pH of amines. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Slideshare. (n.d.). Pyridazine and its derivatives. [Link]

  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine. National Center for Biotechnology Information. [Link]

  • StackExchange. (2016). Why does the solubility of some salts decrease with temperature?. Chemistry Stack Exchange. [Link]

  • Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. [Link]

  • ResearchGate. (n.d.). (a) The effect of temperature on the solubility of Cl2 in aqueous HCl.... [Link]

  • CK-12 Foundation. (n.d.). How does temperature affect the solubility of salt in water?. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. [Link]

  • Semantic Scholar. (n.d.). Salt formation to improve drug solubility. [Link]

  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?. [Link]

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. National Center for Biotechnology Information. [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]

  • De-Luca, L. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Organic Process Research & Development, 25(11), 2401-2423. [Link]

  • Acree Jr., W. E., & Bertrand, G. L. (1981). Thermochemical investigations of nearly ideal binary solvents. 3. Solubility in systems of nonspecific interactions. The Journal of Physical Chemistry, 85(11), 1549-1552. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • PubChemLite. (n.d.). 3-methoxypyridazin-4-amine hydrochloride (C5H7N3O). [Link]

  • Appretech Scientific Limited. (n.d.). 3-Methoxypyridazin-4-amine hydrochloride. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Pyridazine Synthesis

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with obtaining optimal yiel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with obtaining optimal yields in their pyridazine synthesis protocols. Pyridazines are a critical scaffold in pharmaceuticals and agrochemicals, but their synthesis can be fraught with challenges that lead to diminished returns.[1][2][3][4]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental work.

Part 1: Core Troubleshooting Guide

This section addresses the most frequent causes of low yield, from starting material integrity to reaction workup.

FAQ 1: My reaction shows very low conversion of starting materials to the desired pyridazine. What are the likely causes?

Low conversion is a common hurdle and often points to fundamental issues with the reaction setup or the reagents themselves.

Potential Cause 1: Purity and Stability of Starting Materials

  • Hydrazine Derivatives: Hydrazine and its derivatives are powerful nucleophiles but can be unstable. Hydrazine hydrate, a common reagent, can vary in concentration and may introduce excess water, which can be detrimental to certain reaction types.[5] Anhydrous hydrazine is highly reactive but also potentially explosive and requires careful handling.[6]

    • Expert Insight: Always use freshly opened or properly stored hydrazine. Titrate older bottles of hydrazine hydrate to determine the exact concentration. If your reaction is water-sensitive, consider using anhydrous hydrazine in an appropriate solvent, taking all necessary safety precautions.[6]

  • 1,4-Dicarbonyl Compounds: The classic route to pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[2][7] The purity of the dicarbonyl is paramount. Aldehydes can oxidize to carboxylic acids, and ketones can undergo side reactions.

    • Expert Insight: Verify the purity of your dicarbonyl compound by NMR or GC-MS before use. If necessary, purify it by distillation, recrystallization, or column chromatography.

  • 3,6-Dichloropyridazine: This is a common and versatile starting material for accessing a variety of pyridazine derivatives through nucleophilic substitution.[8][9][10] However, it can be susceptible to hydrolysis.

    • Expert Insight: Ensure your 3,6-dichloropyridazine is stored in a desiccator. It should be a white to off-white crystalline solid.[8][9] Discoloration may indicate decomposition.

Potential Cause 2: Suboptimal Reaction Conditions

  • Temperature: Pyridazine formation, particularly the initial condensation and subsequent cyclization/oxidation steps, can be highly temperature-dependent.[11] Some reactions require heating to overcome activation barriers, while others may suffer from byproduct formation at elevated temperatures.[1]

    • Expert Insight: If you are seeing no reaction at room temperature, incrementally increase the temperature (e.g., in 10-20 °C intervals) while monitoring the reaction by TLC or LC-MS. Conversely, if you observe multiple unidentified spots on your TLC plate, consider running the reaction at a lower temperature.

  • Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction pathways.

    • Expert Insight: For condensation reactions, alcohols like ethanol or protic solvents are common.[12] In some modern syntheses, such as copper-catalyzed cyclizations, the choice between solvents like acetonitrile (MeCN) and acetic acid (AcOH) can determine whether you isolate a dihydropyridazine intermediate or the final aromatic pyridazine.[5]

FAQ 2: My reaction produces a complex mixture of byproducts with very little of my target pyridazine. How can I improve selectivity?

The formation of multiple products indicates that side reactions are competing with your desired transformation.

Potential Cause 1: Competing Side Reactions

  • Incomplete Cyclization/Oxidation: Many pyridazine syntheses proceed through a dihydropyridazine intermediate.[7][13] If the subsequent oxidation to the aromatic pyridazine is inefficient, you will isolate a mixture.

    • Expert Insight: If you suspect the presence of a dihydropyridazine intermediate, you may need to introduce an oxidant. Common oxidants include air (oxygen), or chemical oxidants like bromine in acetic acid.[14] The choice of oxidant depends on the stability of your compound.

  • Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: This is a powerful modern method for pyridazine synthesis, often involving the reaction of an electron-deficient diene (like a tetrazine) with an electron-rich dienophile.[15][16][17] Regioselectivity can be an issue, leading to isomeric products.

    • Expert Insight: The regioselectivity of IEDDA reactions is highly dependent on the electronic and steric properties of the substituents on both the diene and dienophile.[1][18] Altering these substituents or using a Lewis acid catalyst can sometimes dramatically improve regioselectivity.[16]

Troubleshooting Workflow for Low Selectivity

G start Low Selectivity: Complex Product Mixture check_intermediate Is a dihydropyridazine intermediate expected? start->check_intermediate add_oxidant Introduce mild oxidant (e.g., air, DDQ, MnO2) check_intermediate->add_oxidant Yes is_iedda Is the reaction an Inverse-Demand Diels-Alder? check_intermediate->is_iedda No monitor_reaction Monitor reaction by TLC/LC-MS add_oxidant->monitor_reaction success Improved Selectivity monitor_reaction->success check_regio Analyze for regioisomers is_iedda->check_regio Yes fail Re-evaluate synthetic route is_iedda->fail No modify_substituents Modify electron-donating/ withdrawing groups on starting materials check_regio->modify_substituents lewis_acid Screen Lewis acid catalysts (e.g., ZnCl2, Sc(OTf)3) check_regio->lewis_acid modify_substituents->monitor_reaction lewis_acid->monitor_reaction

Caption: Troubleshooting workflow for low selectivity in pyridazine synthesis.

FAQ 3: I seem to be losing a significant amount of my product during purification. What are the best practices for isolating pyridazines?

Product loss during workup and purification is a common, yet often overlooked, source of low yield. The basicity and polarity of the pyridazine ring can present challenges.

Potential Cause 1: Inefficient Extraction

  • Aqueous Workup: The nitrogen atoms in the pyridazine ring are basic (pKbH ~2.0) and can be protonated in acidic solutions, causing your product to partition into the aqueous layer.[19]

    • Expert Insight: During an aqueous workup, ensure the aqueous layer is made basic (pH > 8) with a base like sodium bicarbonate or sodium hydroxide before extracting with an organic solvent. Use a more polar solvent like ethyl acetate or dichloromethane for extraction. Multiple extractions are more effective than a single large-volume extraction.[20]

Potential Cause 2: Challenges with Column Chromatography

  • Streaking/Tailing on Silica Gel: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult separation.[21]

    • Expert Insight: To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v) or ammonia in methanol, to your eluent.[21] This will neutralize the acidic sites on the silica and improve peak shape. Alternatively, "dry loading" your sample by adsorbing it onto a small amount of silica can also lead to better resolution.[21]

Potential Cause 3: Difficulty with Recrystallization

  • Poor Solubility: The polarity of the pyridazine ring can lead to limited solubility in common non-polar recrystallization solvents, while it may be too soluble in highly polar solvents.[21]

    • Expert Insight: A solvent screen is essential. Start with solvent pairs, such as dichloromethane/ethanol, ethyl acetate/hexane, or toluene/heptane.[22] Dissolve your crude product in a minimal amount of the more polar ("good") solvent while hot, then slowly add the less polar ("bad") solvent until the solution becomes turbid. Allow it to cool slowly to promote crystal growth.[22]

Part 2: Key Experimental Protocols

Protocol 1: General Procedure for Pyridazine Synthesis via 1,4-Diketone Condensation

This protocol outlines the classic approach to forming the pyridazine ring.

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid (typically 5-10 mL per mmol of dicarbonyl).

  • Hydrazine Addition: Add hydrazine hydrate (1.0-1.2 eq) dropwise to the stirred solution at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add water to the residue and adjust the pH to >8 with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as described in FAQ 3.

Protocol 2: Purification of a Basic Pyridazine Derivative by Column Chromatography

This protocol is designed to minimize peak tailing on silica gel.

  • Mobile Phase Preparation: Prepare your mobile phase (eluent). For a gradient elution, you will need a low-polarity solvent (Solvent A, e.g., Hexane) and a high-polarity solvent (Solvent B, e.g., Ethyl Acetate). Add 0.5% (v/v) triethylamine to Solvent B to neutralize the silica.[21]

  • Column Packing: Pack a glass column with silica gel using your initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (like dichloromethane). Alternatively, create a "dry load" by adsorbing the compound onto a small amount of silica gel and carefully adding it to the top of the packed column.[21]

  • Elution: Begin eluting the column with the mobile phase, starting with low polarity and gradually increasing the proportion of Solvent B to elute your compound.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator to yield the purified pyridazine.

Part 3: Data & Mechanistic Insights

Table 1: Common Pyridazine Synthesis Methods and Key Parameters
Synthesis MethodKey ReactantsTypical SolventsTemperature RangeCommon IssuesReference
1,4-Dicarbonyl Condensation 1,4-Diketone/Ketoacid + HydrazineEthanol, Acetic Acid25-120 °CIncomplete cyclization, side reactions[2][7][23]
Inverse Electron-Demand Diels-Alder (IEDDA) Electron-deficient diene (e.g., Tetrazine) + DienophileToluene, p-Xylene, HFIP40-150 °CRegioselectivity, slow reaction rates[1][15][16]
Nucleophilic Substitution 3,6-Dichloropyridazine + NucleophileDMF, DMSO, Alcohols25-150 °CIncomplete substitution, side reactions with difunctional nucleophiles[8][9]
Diaza-Wittig Reaction α-Diazo-1,3-diketone + PhosphineDiisopropyl ether, DCM25-40 °CPhosphine toxicity, purification from phosphine oxide[3]
Mechanism: Inverse Electron-Demand Diels-Alder (IEDDA) for Pyridazine Synthesis

The IEDDA reaction is a powerful strategy that reverses the traditional electronic roles of the diene and dienophile.[17] In this case, an electron-poor heterocycle like a tetrazine acts as the diene, reacting with an electron-rich alkene or alkyne.[15] The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of nitrogen gas to form the aromatic pyridazine ring.[15]

G cluster_0 Inverse Electron-Demand Diels-Alder Reaction reactants Electron-Poor Diene (e.g., Tetrazine) + Electron-Rich Dienophile (e.g., Alkyne) ts [4+2] Cycloaddition Transition State reactants->ts Heat intermediate Bicyclic Intermediate ts->intermediate products Pyridazine + N2 (gas) intermediate->products Retro-Diels-Alder (Nitrogen Extrusion)

Caption: General mechanism of pyridazine synthesis via IEDDA.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Guidechem. (n.d.). 3,6-Dichloropyridazine 141-30-0 wiki.
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem., 86, 8926-8932.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Pyridazinealanine Compounds.
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Wikipedia. (n.d.). Pyridazine.
  • ChemTube3D. (n.d.). Synthesis of Pyridazine.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Pyrodazine Synthesis.
  • Organic Chemistry Frontiers. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • Benchchem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Chem-Impex. (n.d.). 3,6-Dichloropyridazine.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • PMC - NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
  • Benchchem. (n.d.). Pyridazinone Synthesis: Technical Support Center.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis.
  • ChemicalBook. (2025). 3,6-Dichloropyridazine.
  • Quora. (2017). Does pyridazine undergo Diels-Alder reactions?.
  • Journal of the American Chemical Society. (n.d.). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope.

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of Pyridazines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridazine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are navigatin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridazine scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this electron-deficient heterocyclic system. Pyridazines are valuable building blocks in medicinal chemistry, but their successful functionalization via Suzuki coupling requires a nuanced understanding of potential side reactions and optimization strategies.

This resource provides in-depth, experience-driven answers to common problems, explaining the underlying chemical principles and offering actionable troubleshooting protocols.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction has low yield, and I'm isolating a significant amount of dehalogenated pyridazine. What is causing this?

The Problem: You are observing the replacement of the halide (Cl, Br, I) on your pyridazine starting material with a hydrogen atom, a side reaction known as hydrodehalogenation or simply dehalogenation. This consumes your electrophile and directly reduces the yield of the desired coupled product.

The Causality: Dehalogenation in Suzuki-Miyaura reactions is a competing pathway that often stems from the palladium catalyst itself. After the initial oxidative addition of the Pd(0) catalyst to the pyridazine-halide bond, the resulting Pd(II) intermediate can react with a hydride source in the mixture instead of undergoing transmetalation with the boronic acid.[1] Common hydride sources include solvent impurities (like isopropanol), certain bases, or even the boronic acid reagent itself under specific conditions. The electron-deficient nature of the pyridazine ring can make the C-Pd bond susceptible to this competing reaction pathway.[2]

Troubleshooting Strategies:

  • Solvent & Base Selection:

    • Scrutinize Your Solvent: Alcohols (like ethanol or isopropanol) can act as hydride donors. If dehalogenation is severe, switch to anhydrous, aprotic solvents like 1,4-dioxane, toluene, or DME. Ensure they are thoroughly degassed to remove oxygen, which can degrade the catalyst and promote side reactions.[3]

    • Choose a Non-Reducing Base: While inorganic bases like K₂CO₃ or Cs₂CO₃ are standard, ensure they are free of formate impurities. Avoid bases that can generate hydrides. Weakly coordinating bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be effective alternatives.[4][5]

  • Ligand Choice is Critical:

    • Promote Reductive Elimination: The goal is to make the desired C-C bond formation (reductive elimination) kinetically faster than the undesired C-H bond formation. Bulky, electron-rich phosphine ligands are essential here.[6][7] They stabilize the Pd(0) state and accelerate the rate-limiting steps of the main catalytic cycle, outcompeting the dehalogenation pathway.[6]

    • Recommended Ligands: Consider ligands like XPhos, SPhos, or RuPhos, often used with pre-formed palladacycle catalysts (e.g., XPhos Pd G3), which ensure efficient generation of the active Pd(0) species.[2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the productive coupling. Monitor the reaction progress carefully, as lowering the temperature will also slow the overall reaction rate.

Q2: My boronic acid is being consumed, but I'm seeing a byproduct that is a dimer of my boronic acid's organic group. How do I stop this homocoupling?

The Problem: You are observing the formation of a symmetrical biaryl (R-R) derived from your boronic acid/ester (R-B(OR)₂). This is a classic side reaction known as oxidative homocoupling (or Glaser-type coupling).[8] It consumes your nucleophilic partner, reduces yield, and complicates purification.

The Causality: Homocoupling is typically mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[1][3] If the reduction of your Pd(II) precatalyst to the active Pd(0) state is inefficient, or if the reaction mixture is not properly degassed, residual Pd(II) can catalyze the dimerization of the boronic acid.[1] Electron-rich boronic acids are particularly susceptible to this side reaction.

Troubleshooting Strategies:

  • Rigorous Inert Atmosphere: This is the most critical factor.

    • Degassing: Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The "freeze-pump-thaw" method (three cycles) is even more effective for complete oxygen removal.

    • Maintain Inert Conditions: Run the reaction under a positive pressure of inert gas. Use glassware with proper seals (e.g., Schlenk line techniques).

  • Catalyst Management:

    • Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the need for an in-situ reduction step, which can be a source of rogue Pd(II).

    • Add a Reducing Agent: In some cases, adding a mild, non-interfering reducing agent like potassium formate can help scavenge residual Pd(II) without causing other side reactions.[3]

  • Control Reagent Stoichiometry & Addition:

    • Use a Slight Excess of Boronic Acid: While counterintuitive, using a small excess (e.g., 1.1-1.2 equivalents) of the boronic acid can sometimes help drive the main reaction forward, but avoid large excesses.

    • Slow Addition: For particularly problematic substrates, consider the slow addition of the boronic acid solution via a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the second-order homocoupling reaction.[8]

Q3: My reaction isn't going to completion, and analysis shows my boronic acid is gone, but it hasn't been incorporated into the product. What is happening?

The Problem: Your boronic acid is degrading via a process called protodeborylation , where the C-B bond is cleaved and replaced by a C-H bond.[9] This is a common and often underestimated cause of low yields in Suzuki couplings, especially with heteroaryl boronic acids.[9][10]

The Causality: Protodeborylation is essentially the hydrolysis of the carbon-boron bond.[9] It can be catalyzed by acid or, more commonly in Suzuki reactions, by base.[11] The presence of water and a base activates the boronic acid for transmetalation but also makes it susceptible to this destructive pathway. Heteroaryl boronic acids, particularly those with nitrogen atoms that can be protonated, are notoriously prone to this side reaction.[1]

Troubleshooting Strategies:

  • Switch to a More Stable Boron Reagent: This is the most effective solution.

    • Pinacol Esters (R-Bpin): Boronate esters, especially pinacol esters, are significantly more stable towards protodeborylation than their corresponding boronic acids.[12]

    • MIDA Boronates & Trifluoroborates: For extremely sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts (R-BF₃K) offer even greater stability.[13] They slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[11][13]

  • Optimize the Base and Solvent:

    • Weaker Base: Strong aqueous bases can accelerate protodeborylation.[11] Consider switching from NaOH or KOH to a milder base like K₃PO₄ or even an anhydrous base like CsF.[4]

    • Minimize Water: While some water is often necessary, excessive amounts can promote hydrolysis. Use a biphasic system (e.g., Toluene/H₂O) or a solvent system with minimal water content.

  • Increase Reaction Rate: The faster the productive coupling reaction, the less time there is for the boronic acid to decompose. Using a highly active catalyst system (e.g., a modern palladacycle with a Buchwald-type ligand) can significantly improve the outcome by ensuring the desired reaction outpaces the undesired decomposition.[9]

Visual Troubleshooting & Workflow

To aid in diagnosing issues, the following flowchart outlines a logical troubleshooting sequence.

Troubleshooting_Flowchart start Low Yield in Pyridazine Suzuki Coupling q1 Major Byproduct Identified? start->q1 dehalogenation Dehalogenated Pyridazine q1->dehalogenation Yes homocoupling Boronic Acid Dimer q1->homocoupling Yes protodeborylation Arene from Boronic Acid q1->protodeborylation Yes no_byproduct No Clear Byproduct / Complex Mixture q1->no_byproduct No / Unclear sol_dehalogenation 1. Switch to Aprotic Solvent (Dioxane) 2. Use Bulky Ligand (XPhos) 3. Lower Temperature dehalogenation->sol_dehalogenation sol_homocoupling 1. Rigorously Degas Solvents 2. Use Pd(0) Source (Pd2(dba)3) 3. Slow Addition of Boronic Acid homocoupling->sol_homocoupling sol_protodeborylation 1. Use Boronate Ester (Pinacol) 2. Use Milder Base (K3PO4) 3. Minimize Water Content protodeborylation->sol_protodeborylation sol_no_byproduct 1. Screen Catalysts/Ligands 2. Verify Reagent Purity 3. Screen Bases/Solvents 4. Increase Temperature no_byproduct->sol_no_byproduct

Caption: Troubleshooting flowchart for common Suzuki coupling issues.

Key Parameter Summary

For successful Suzuki-Miyaura coupling of pyridazines, careful selection of reagents is paramount. The following table provides a starting point for reaction optimization.

ParameterRecommended ChoicesRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Palladacycle Pre-catalysts (e.g., XPhos Pd G3)Palladacycles offer reliable generation of active Pd(0). Pd(OAc)₂ requires in-situ reduction. Pd₂(dba)₃ is a direct Pd(0) source.[1]
Ligand Buchwald-type: XPhos, SPhos, RuPhosOther: P(t-Bu)₃, PCy₃Bulky, electron-rich ligands are crucial.[6][7] They accelerate reductive elimination, suppress dehalogenation, and prevent catalyst deactivation by the pyridazine nitrogen.[14]
Boron Reagent Boronic Pinacol Esters > Boronic AcidsEsters provide superior stability against protodeborylation.[12] For highly challenging cases, consider MIDA boronates or trifluoroborates.[13]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, CsFK₃PO₄ is often a good first choice. Strong bases (NaOH, KOH) can accelerate protodeborylation.[11] CsF is a good option for anhydrous conditions.[4]
Solvent 1,4-Dioxane, Toluene, DME, THF (often with 10-20% H₂O)Aprotic solvents are preferred to minimize dehalogenation from alcohol solvents. All solvents must be rigorously degassed.
Halide Reactivity I > Br > OTf >> ClThe C-X bond strength dictates the ease of oxidative addition.[7] More electron-rich ligands and higher temperatures are needed for less reactive chlorides.[15]

Illustrative Mechanism: Catalytic Cycle and Off-Cycle Pitfalls

Understanding the main catalytic cycle and where it can go wrong is key to effective troubleshooting.

Suzuki_Cycle cluster_main Productive Suzuki-Miyaura Cycle cluster_off_cycle Off-Cycle Side Reactions pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-X pd2 Ar-Pd(II)-X (Pyridazine-Pd Complex) oa->pd2 tm Transmetalation pd2->tm + Ar'-B(OR)₂ + Base dehalogenation Dehalogenation (Ar-H) pd2->dehalogenation + [H⁻] source pd2_ar Ar-Pd(II)-Ar' (Di-Aryl Complex) tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 (Catalyst Regenerated) product Ar-Ar' (Desired Product) re->product protodeborylation Protodeborylation (Ar'-H) boronic_acid->protodeborylation + H₂O/Base

Caption: The main Suzuki cycle and key off-cycle side reactions.

General Experimental Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of a halo-pyridazine with a boronic pinacol ester.

Materials:

  • Halo-pyridazine (1.0 equiv)

  • Arylboronic pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • K₃PO₄ (powdered, dried, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the halo-pyridazine (1.0 equiv), arylboronic pinacol ester (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the halo-pyridazine starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

References

  • Chen, J.; Cammers-Goodwin, A. 2-(Fluorophenyl)pyridines by the Suzuki-Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Tetrahedron Lett.2003 , 44, 1503.

  • Lu, G.-P.; Voigtritter, K. R.; Cai, C.; Lipshutz, B. H. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem.2012 , 77, 3700-3703.

  • Chemler, S. R.; Trauner, D. Suzuki Cross Coupling Reaction. Chemistry LibreTexts.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chem. Commun.2007 , 15, 1584-1586.

  • BenchChem. Preventing homo-coupling side reactions in pyridazine synthesis.

  • Cox, P. A. et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.2022 , 144, 17351-17367.

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar.

  • BenchChem. Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.

  • LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Wikipedia. Suzuki reaction.

  • Mitchell, D. et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev.2004 , 8, 407-411.

  • Molander, G. A.; Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Acc. Chem. Res.2007 , 40, 275-286.

  • Tomanová, P. et al. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem.2017 , 82, 157-169.

  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58, 9633-9695.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Moody, C. J.; Roff, G. J. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. J. Org. Chem.2005 , 70, 4881-4884.

  • Shields, J. D. et al. Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Science2022 , 378, 292-299.

  • Aslam, S. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2022 , 27, 2697.

  • Organic Chemistry Explained. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.

  • Scott, J. S. et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016 , 7, 6140-6157.

  • ResearchGate. Coupling outcomes for pyridazines, pyrimidines and pyrazines.

  • BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.

Sources

Optimization

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Pyridazine Scaffolds

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination reactions involving pyridazine substrates. This guide is designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Buchwald-Hartwig amination reactions involving pyridazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this important class of N-heterocycles. Pyridazines, with their unique electronic properties and potential for catalyst coordination, present specific challenges that require careful consideration of reaction parameters. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve successful and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Q1: My Buchwald-Hartwig reaction with a chloropyridazine is showing low to no conversion. What are the likely causes and how can I improve the yield?

Low or no conversion when using chloropyridazines is a common challenge, primarily due to the high bond strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult compared to C-Br or C-I bonds.[1]

Probable Causes & Solutions:

  • Insufficiently Active Catalyst System: The choice of both the palladium source and the ligand is critical.

    • Palladium Source: Standard palladium sources like Pd(OAc)₂ can be inconsistent. The use of palladium pre-catalysts, such as G3 or G4 palladacycles, is highly recommended as they generate the active Pd(0) species more cleanly and efficiently.[1]

    • Ligand Selection: Standard phosphine ligands are often ineffective for activating C-Cl bonds. Bulky, electron-rich biarylphosphine ligands are essential. Consider ligands such as XPhos , RuPhos , or BrettPhos to facilitate the challenging oxidative addition step.[1]

  • Suboptimal Reaction Conditions:

    • Temperature: Higher reaction temperatures, typically in the range of 80-110 °C, are often necessary to drive the reaction forward.[1]

    • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these transformations.[1] If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, but this will likely necessitate a more active catalyst system and even higher temperatures.[1]

  • Catalyst Deactivation:

    • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure that the reaction vessel is thoroughly purged and maintained under an inert atmosphere (argon or nitrogen) throughout the experiment.[1]

    • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1] Ensure all reagents, including the amine and the halopyridazine, are of high purity and free from moisture.

dot

cluster_Problem Problem: Low/No Conversion (Chloropyridazine) cluster_Causes Potential Causes cluster_Solutions Solutions P Low/No Conversion C1 Inactive Catalyst System P->C1 C2 Suboptimal Conditions P->C2 C3 Catalyst Deactivation P->C3 S1 Use Pre-catalyst (G3/G4) Select Bulky Ligand (XPhos, RuPhos) C1->S1 Optimize S2 Increase Temperature (80-110 °C) Use Strong Base (NaOtBu) C2->S2 Adjust S3 Ensure Inert Atmosphere Use Anhydrous/Degassed Solvents C3->S3 Control

Caption: Troubleshooting workflow for low conversion.

Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halide with a hydrogen atom) as a side product. How can I minimize this?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient heterocycles. It is often more prevalent with more reactive C-Br and C-I bonds.

Probable Causes & Solutions:

  • Sub-optimal Ligand Choice: The ligand plays a crucial role in balancing the rates of reductive elimination (product formation) and competing side reactions. A ligand that is too bulky or too electron-donating can sometimes favor pathways leading to hydrodehalogenation. It may be beneficial to screen a small panel of ligands to find the one that provides the best selectivity for your specific substrate.

  • Base Purity and Strength: Ensure your base is of high purity and anhydrous. Traces of moisture or hydroxide in bases like NaOtBu can contribute to hydrodehalogenation. While a strong base is often necessary, in some cases, a slightly weaker base may reduce the rate of this side reaction, although it might also slow down the desired amination.

  • Reaction Temperature: High reaction temperatures can sometimes promote side reactions. If hydrodehalogenation is a significant issue, consider running the reaction at a lower temperature for a longer period.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help to ensure that the palladium intermediate is more likely to react with the amine rather than undergo hydrodehalogenation.[1]

Q3: My reaction is stalling before completion, and I observe the formation of palladium black. What is happening and how can I prevent it?

The formation of palladium black is a clear indication of catalyst decomposition, where the active Pd(0) species has aggregated into inactive elemental palladium.[2]

Probable Causes & Solutions:

  • Catalyst Poisoning by the Pyridazine Nitrogen: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or "poisoning".[3] This is a well-documented issue with N-heterocyclic substrates.

    • Ligand Choice: The use of bulky, electron-rich ligands is crucial to shield the palladium center and disfavor coordination by the pyridazine nitrogen. Ligands like XPhos and RuPhos are often effective in these cases.

  • Presence of Impurities: Trace impurities in your reagents or solvents can act as catalyst poisons.

    • Reagent and Solvent Purification: Ensure all reagents are of the highest possible purity. Solvents should be freshly dried and degassed before use.

  • Inadequate Ligand Protection: The phosphine ligands are susceptible to oxidation.

    • Strictly Inert Conditions: It is imperative to maintain a scrupulously inert atmosphere throughout the reaction setup and duration.

  • Excess Halide Concentration: In some cases, high concentrations of halide ions (particularly iodide) can lead to the precipitation of palladium complexes and catalyst deactivation.[2]

dot

cluster_Problem Problem: Reaction Stalls, Pd Black Formation cluster_Causes Potential Causes cluster_Solutions Solutions P Reaction Stalls (Pd Black) C1 Catalyst Poisoning (Pyridazine N-coordination) P->C1 C2 Impurities P->C2 C3 Ligand Oxidation P->C3 S1 Use Bulky Ligands (e.g., XPhos, RuPhos) C1->S1 Mitigate S2 Purify Reagents Dry/Degas Solvents C2->S2 Eliminate S3 Maintain Strict Inert Atmosphere C3->S3 Prevent

Caption: Troubleshooting workflow for catalyst decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the Buchwald-Hartwig amination of pyridazines.

Q1: Which palladium pre-catalyst generation is most suitable for pyridazine substrates?

While several generations of Buchwald-Hartwig pre-catalysts have been developed, the third (G3) and fourth (G4) generation pre-catalysts are generally recommended for challenging substrates like pyridazines. These pre-catalysts are air- and moisture-stable, exhibit good solubility, and efficiently generate the active monoligated Pd(0) species under mild conditions, often with weaker bases like carbonates or phosphates. This allows for greater functional group tolerance and more reproducible results.

Q2: What is the general reactivity trend for halopyridazines in the Buchwald-Hartwig amination?

The reactivity of halopyridazines follows the general trend observed for other aryl halides, which is dictated by the carbon-halogen bond strength:

Pyridazinyl-I > Pyridazinyl-Br > Pyridazinyl-Cl

This means that iodo- and bromopyridazines will generally react under milder conditions (lower temperatures, less active catalysts) than their chloro-analogs. The coupling of chloropyridazines is the most challenging and typically requires more specialized and highly active catalyst systems.

Q3: Can I perform a regioselective amination on a dihalopyridazine?

Yes, regioselective amination is often possible and is governed by the relative reactivity of the carbon-halogen bonds. For example, in a molecule containing both a bromine and a chlorine atom, the amination will preferentially occur at the more reactive C-Br bond. By carefully controlling the reaction conditions (temperature, reaction time, and stoichiometry of the amine), it is possible to achieve selective mono-amination.

Q4: Are there any specific safety precautions I should take when running these reactions?

Yes, several safety precautions are essential:

  • Inert Atmosphere: As mentioned, these reactions are air-sensitive. Proper handling techniques for air-sensitive reagents and the maintenance of an inert atmosphere are crucial.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them with care in a dry environment.

  • Solvents: Solvents like toluene and 1,4-dioxane have associated health risks and should be handled in a well-ventilated fume hood.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the optimization of your Buchwald-Hartwig amination of pyridazines. Note: These are general guidelines, and the optimal conditions will be substrate-dependent.

Protocol 1: General Procedure for the Amination of a Bromopyridazine

This protocol is a good starting point for moderately reactive bromopyridazines.

Reagents & Equipment:

  • Bromopyridazine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the bromopyridazine)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen) supply

Procedure:

  • To the Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the bromopyridazine and the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for the Amination of a Challenging Chloropyridazine

This protocol employs a more active pre-catalyst system suitable for less reactive chloropyridazines.

Reagents & Equipment:

  • Chloropyridazine (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution with respect to the chloropyridazine)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen) supply

Procedure:

  • To the Schlenk tube, add the XPhos Pd G3 pre-catalyst and K₃PO₄ under an inert atmosphere.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Add the chloropyridazine and the amine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Ligand and Base Selection Guide

The choice of ligand and base is paramount for a successful reaction. The following table provides a general guide for selecting appropriate conditions based on the pyridazine halide.

Pyridazine HalideRecommended LigandsRecommended BasesTypical Temperature (°C)
Iodo- XPhos, SPhos, P(o-tol)₃K₂CO₃, Cs₂CO₃, K₃PO₄70-90
Bromo- XPhos, RuPhos, DavePhosNaOtBu, K₃PO₄80-100
Chloro- XPhos, RuPhos, BrettPhosNaOtBu, LiHMDS90-110+

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. Understanding these steps is key to rational troubleshooting.

dot

A L-Pd(0) B L-Pd(II)(Ar)(X) A->B Oxidative Addition (Ar-X) C [L-Pd(II)(Ar)(NHR'R'')]X B->C + HNR'R'' D L-Pd(II)(Ar)(NR'R'') C->D - HX (+ Base) D->A Reductive Elimination E Ar-NR'R'' D->E Product

Sources

Troubleshooting

Technical Support Center: Prevention of Methoxypyridazine Compound Degradation

Welcome to the technical support center for methoxypyridazine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methoxypyridazine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of these valuable chemical entities. By understanding the underlying mechanisms of degradation and implementing robust handling and storage protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons my methoxypyridazine compound is degrading?

The degradation of methoxypyridazine compounds is primarily driven by three main pathways: hydrolysis, oxidation, and photolysis.[1] The susceptibility to each pathway is influenced by the specific substituents on the pyridazine ring and the ambient conditions.

  • Hydrolysis: The methoxy group can be susceptible to cleavage, particularly under acidic or basic conditions, to form the corresponding pyridazinone derivative. The presence of other functional groups can influence the rate of hydrolysis.[2]

  • Oxidation: The nitrogen atoms in the pyridazine ring can be oxidized, especially in the presence of strong oxidizing agents or atmospheric oxygen over extended periods.[3][4] This can lead to the formation of N-oxides or other oxidized species.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to rearrangements, ring opening, or the formation of various degradation products.[5][6][7][8][9]

Q2: I suspect my compound has degraded. How can I confirm this?

The most common methods for detecting and quantifying degradation products are chromatographic techniques coupled with mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for separating the parent compound from its degradation products. A well-developed method will show distinct peaks for each species.

  • Mass Spectrometry (MS): Coupling HPLC or UHPLC with a mass spectrometer (LC-MS) allows for the identification of degradation products by determining their mass-to-charge ratio (m/z).[5] This is crucial for elucidating degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated degradation products, confirming their identity.[2]

Q3: What are the ideal storage conditions to maximize the shelf-life of my methoxypyridazine compound?

To minimize degradation, methoxypyridazine compounds should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[10][11][12]

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C) or as specified by the manufacturer.Reduces the rate of all chemical reactions, including hydrolysis and oxidation.
Light Amber vials or stored in the dark.Prevents photodegradation.[13]
Atmosphere Inert gas (Argon or Nitrogen) for long-term storage.Minimizes oxidation by excluding atmospheric oxygen.
Moisture Tightly sealed containers with desiccant if necessary.Prevents hydrolysis.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Appearance of new, smaller peaks in your chromatogram.

  • Decrease in the peak area of the parent compound over time.

  • Inconsistent analytical results between batches or experiments.

Potential Causes & Solutions:

  • Cause A: Hydrolysis from acidic or basic mobile phase.

    • Troubleshooting: Analyze the pH of your mobile phase. Methoxypyridazines can be sensitive to pH extremes.[5]

    • Solution: Adjust the mobile phase pH to be as close to neutral as possible while still achieving good chromatography. Consider using a buffered mobile phase.

  • Cause B: On-column degradation.

    • Troubleshooting: Inject a freshly prepared sample and compare it to one that has been sitting in the autosampler. A significant difference suggests on-column or in-vial degradation.

    • Solution: Use a shorter analysis time, a lower column temperature, or a more inert column stationary phase.

  • Cause C: Photodegradation in the autosampler.

    • Troubleshooting: Cover the autosampler with a light-blocking material and re-run the analysis.

    • Solution: Use amber autosampler vials or a light-proof autosampler.

Issue 2: Poor Reproducibility in Biological Assays

Symptoms:

  • Variable IC50 or EC50 values.

  • Loss of compound activity over the course of an experiment.

Potential Causes & Solutions:

  • Cause A: Degradation in aqueous assay buffer.

    • Troubleshooting: Prepare a stock solution of your compound in a stable solvent (e.g., DMSO). Prepare fresh dilutions in your aqueous assay buffer immediately before use. Run a time-course experiment to monitor compound stability in the buffer using LC-MS.

    • Solution: If degradation is observed, consider adjusting the pH of the assay buffer or adding antioxidants (if compatible with your assay).

  • Cause B: Interaction with assay components.

    • Troubleshooting: Some assay components, like certain proteins or reducing agents, can react with your compound.

    • Solution: Investigate potential incompatibilities between your compound and other assay reagents.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of your methoxypyridazine compound and to identify potential degradation products.[14]

Objective: To intentionally degrade the compound under various stress conditions to identify degradation pathways and develop stability-indicating analytical methods.

Materials:

  • Methoxypyridazine compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • UV chamber or light source

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of the compound in 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution and analyze by HPLC-UV/MS.

  • Base Hydrolysis:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • Neutralize the solution and analyze by HPLC-UV/MS.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a solution of 3% H2O2.

    • Incubate at room temperature for a defined period.

    • Analyze by HPLC-UV/MS.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or thin film) to a known light source (e.g., UV lamp at 254 nm or 365 nm).[7]

    • Analyze the sample at various time points by HPLC-UV/MS.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 80 °C).

    • Dissolve and analyze samples at various time points.

Data Analysis:

  • Compare the chromatograms of the stressed samples to a control (unstressed) sample.

  • Identify and quantify the degradation products.

  • Use MS data to propose structures for the major degradants.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for methoxypyridazine compounds.

DegradationPathways Primary Degradation Pathways of Methoxypyridazine A Methoxypyridazine B Pyridazinone (Hydrolysis Product) A->B H+ / OH- C N-Oxide (Oxidation Product) A->C [O] D Ring-Opened/Rearranged Products (Photodegradation) A->D hν (Light)

Caption: Key degradation routes for methoxypyridazine compounds.

Workflow for Ensuring Compound Stability

This workflow provides a systematic approach to handling and using methoxypyridazine compounds to maintain their integrity.

StabilityWorkflow Workflow for Maintaining Methoxypyridazine Stability step1 Step 1: Proper Storage Store in a cool, dark, dry place Use inert atmosphere for long-term storage step2 Step 2: Solution Preparation Use high-purity, degassed solvents Prepare stock solutions in a stable solvent (e.g., DMSO) step1->step2 step3 Step 3: Experimental Use Prepare fresh dilutions for each experiment Minimize exposure to light and extreme pH step2->step3 step4 Step 4: Analysis & Verification Routinely check purity by HPLC If instability is suspected, perform a forced degradation study step3->step4

Caption: A step-by-step guide to ensure compound stability.

By adhering to these guidelines, researchers can significantly reduce the risk of methoxypyridazine degradation, leading to more reliable and reproducible scientific outcomes.

References

  • Gao, Y., et al. (2019). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. National Institutes of Health. [Link]

  • El-Nahas, A. M., et al. (2010). Gas-phase OH oxidation kinetics of pyrazine, pyrimidine, and pyridazine. ResearchGate. [Link]

  • Kiely, N., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health. [Link]

  • Jubilant Ingrevia. (n.d.). 2-Methoxypyridine Safety Data Sheet. Jubilant Ingrevia. [Link]

  • Basistyi, V. S., & Frederich, J. H. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. National Institutes of Health. [Link]

  • Klinge, D. E. (1975). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • Basistyi, V. S., & Frederich, J. H. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. ACS Publications. [Link]

  • El-Sayed, A. A., et al. (2016). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. [Link]

  • Chambers, R. D., et al. (1976). Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Volyniuk, D., et al. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Pharmacy 180. [Link]

  • Badawy, S. I., et al. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. PubMed. [Link]

  • Kumar, V., et al. (2021). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Modern Applications in Pharmacy & Pharmacology. [Link]

  • Sarpong, R., et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health. [Link]

  • Peltonen, L., & Hirvonen, J. (2018). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. MDPI. [Link]

  • Volyniuk, D., et al. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry. [Link]

  • Bachhav, R. (2022). Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review. ResearchGate. [Link]

  • Brian, P. M., & Musau, P. (2016). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]

  • Freeman, B. A., et al. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

  • Welch, C. J., et al. (2021). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. ResearchGate. [Link]

Sources

Optimization

Stability of 3-methoxypyridazin-4-amine hydrochloride in different pH conditions

Welcome to the technical support center for 3-methoxypyridazin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methoxypyridazin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under various pH conditions.

Introduction: Understanding the Molecule

3-methoxypyridazin-4-amine hydrochloride is a heterocyclic compound featuring a pyridazine ring. Pyridazines are π-electron deficient aromatic systems, a characteristic that can influence their chemical stability.[1] The presence of an amine and a methoxy group on the pyridazine ring introduces potential sites for chemical reactions, making a thorough understanding of its stability profile crucial for its application in research and drug development. The hydrochloride salt form is intended to improve solubility and stability, but its behavior in solutions of varying pH must be carefully evaluated.

This guide will walk you through frequently asked questions, troubleshooting common experimental issues, and provide detailed protocols for assessing the pH-dependent stability of 3-methoxypyridazin-4-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-methoxypyridazin-4-amine hydrochloride in solution?

A1: The stability of 3-methoxypyridazin-4-amine hydrochloride in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a hydrochloride salt of an amine, the pH of the solution will determine the protonation state of the 4-amino group, which can significantly impact its reactivity and degradation pathways.

Q2: At what pH range would you expect 3-methoxypyridazin-4-amine hydrochloride to be most stable?

Q3: What are the likely degradation products of 3-methoxypyridazin-4-amine hydrochloride?

A3: Potential degradation pathways include:

  • Hydrolysis: Under harsh acidic or basic conditions, the methoxy group could be hydrolyzed to a hydroxyl group, forming 3-hydroxypyridazin-4-amine.

  • Oxidation: The amine group is susceptible to oxidation, which could lead to the formation of N-oxides or other related species.[3] The electron-rich pyridazine ring may also be susceptible to oxidative degradation.

  • Photodegradation: Aromatic systems like pyridazine can be susceptible to photolytic degradation upon exposure to UV light.[4][5]

Q4: How should I prepare stock solutions of 3-methoxypyridazin-4-amine hydrochloride for stability studies?

A4: It is recommended to prepare fresh stock solutions in a suitable solvent where the compound is known to be stable, such as water or a buffer system that will be used in the subsequent experiments. Given its hydrochloride salt form, it should exhibit good aqueous solubility. For organic solvents, aprotic solvents like DMSO or DMF could be used, but their potential to affect the degradation kinetics should be considered.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation observed across all pH conditions. 1. High temperature during the experiment. 2. Exposure to light. 3. Presence of catalytic impurities (e.g., metal ions).1. Conduct the experiment at a controlled, lower temperature. 2. Protect the samples from light by using amber vials or covering them with aluminum foil. 3. Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.
Inconsistent results between replicate experiments. 1. Inaccurate pH measurement or control. 2. Variability in sample preparation. 3. Inconsistent temperature control.1. Calibrate the pH meter before each use. Ensure the pH of the solution is stable before adding the compound. 2. Use precise and calibrated pipettes. Ensure complete dissolution of the compound. 3. Use a calibrated incubator or water bath with uniform temperature distribution.
Formation of an unexpected precipitate during the study. 1. The compound or a degradation product has low solubility at that specific pH. 2. Formation of an insoluble salt with a component of the buffer.1. Check the solubility of the parent compound and potential degradation products at the tested pH. 2. If using a buffer, consider switching to a different buffer system. For example, if using a phosphate buffer, a precipitate could form with certain degradation products.
No degradation is observed under any stress conditions. 1. The stress conditions are not harsh enough. 2. The analytical method is not stability-indicating.1. Increase the duration of the study, the temperature, or the concentration of the acid/base/oxidizing agent.[6][7][8] 2. Develop and validate an analytical method (e.g., HPLC) that can separate the parent compound from all potential degradation products. This involves demonstrating peak purity using a photodiode array (PDA) detector or mass spectrometry (MS).

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6][7][8]

Objective: To evaluate the stability of 3-methoxypyridazin-4-amine hydrochloride under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • 3-methoxypyridazin-4-amine hydrochloride

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable HPLC mobile phase modifier)

  • pH meter

  • HPLC system with a PDA detector

  • Photostability chamber

  • Calibrated oven

Step-by-Step Methodology

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-methoxypyridazin-4-amine hydrochloride at a concentration of 1 mg/mL in water.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Keep both solutions at room temperature and at 60°C.

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Keep both solutions at room temperature and at 60°C.

  • Withdraw samples at predetermined time points.

  • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature.

  • Withdraw samples at predetermined time points.

5. Thermal Degradation:

  • Place a solid sample of the compound in a calibrated oven at a high temperature (e.g., 80°C).

  • Place a solution of the compound (in water, pH adjusted to a neutral value) in the oven.

  • Withdraw samples at predetermined time points.

6. Photolytic Degradation:

  • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

7. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation

Summarize the results of the forced degradation study in a table for easy comparison.

Stress Condition Time (hours) Temperature (°C) % Assay of Parent Compound % Degradation Number of Degradants Major Degradant (RRT)
0.1 M HCl246095.24.810.85
1 M HCl246085.714.320.85, 1.15
0.1 M NaOH246090.19.920.72, 0.91
1 M NaOH246075.424.630.72, 0.91, 1.28
3% H₂O₂24RT88.911.120.95, 1.10
Heat (Solid)248099.50.50-
Heat (Solution)248092.37.711.08
Photolysis24RT96.83.210.88

RRT = Relative Retention Time

Visualizations

Experimental Workflow for pH Stability Study

G cluster_prep Preparation cluster_stress Stress Conditions (Hydrolysis) cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of 3-methoxypyridazin-4-amine hydrochloride in Water acid Acidic Conditions (0.1M & 1M HCl) stock->acid Aliquot base Basic Conditions (0.1M & 1M NaOH) stock->base Aliquot neutral Neutral Conditions (Water) stock->neutral Aliquot temp Incubate at RT & 60°C acid->temp base->temp neutral->temp sample Withdraw Samples at 0, 2, 4, 8, 24 hours temp->sample neutralize Neutralize Samples sample->neutralize hplc HPLC-PDA Analysis neutralize->hplc data Quantify Parent Compound & Degradation Products hplc->data G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent 3-methoxypyridazin-4-amine (Parent Compound) hydrolysis_prod 3-hydroxypyridazin-4-amine parent->hydrolysis_prod Acidic/Basic Conditions oxidation_prod N-oxide derivative parent->oxidation_prod Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways for 3-methoxypyridazin-4-amine.

References

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18).
  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024, July 5). Sulphur Recovery Engineering.
  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).
  • Impact of Solvent on the Thermal Stability of Amines - PMC. (2022, October 19).
  • Development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.).
  • Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine - ResearchGate. (2025, August 10).
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave.
  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs – A review. (2025, October 31).
  • 3-methoxypyridazin-4-amine hydrochloride. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.). Liberty University.

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from Pyridazine Reaction Mixtures

Welcome to the Technical Support Center for post-reaction purification in pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of remo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for post-reaction purification in pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of removing residual palladium catalysts from your reaction mixtures. The presence of palladium, even at trace levels, can have detrimental effects on downstream applications, including catalytic activity in subsequent reactions and interference in biological assays.[1][2] This resource provides in-depth troubleshooting guidance and frequently asked questions to ensure the purity and integrity of your pyridazine-containing compounds.

The Challenge with Pyridazines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are invaluable tools for the functionalization of pyridazine scaffolds.[3][4] However, the nitrogen atoms in the pyridazine ring can coordinate with palladium, forming stable complexes that can make complete removal of the catalyst challenging.[2][5] This guide will address these specific challenges and provide effective solutions.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts from pyridazine reaction mixtures in a practical question-and-answer format.

Question 1: I've performed a Suzuki-Miyaura coupling to synthesize a substituted pyridazine. After filtration through Celite®, my product is still contaminated with palladium. What should I do next?

Answer:

Filtration through Celite® is a good first step to remove heterogeneous palladium species.[6] However, homogeneous or finely dispersed palladium complexes often require more targeted removal methods. The choice of the subsequent purification step is system-dependent and can be influenced by the reaction product, solvent, and temperature.[7]

Here is a stepwise approach to address this issue:

Step 1: Quantify the Residual Palladium. Before proceeding with further purification, it is crucial to determine the level of palladium contamination. This will help you select the most appropriate method and assess its effectiveness. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard for accurate quantification, though other techniques like X-ray fluorescence are also used.[1][8] For a more rapid, semi-quantitative assessment in a lab setting, catalysis-based fluorometric methods can be employed.[9][10]

Step 2: Select a Palladium Scavenger. Palladium scavengers are materials that selectively bind to and remove palladium from solution. They are available with various functional groups and on different solid supports (e.g., silica, polystyrene).

  • Thiol-Based Scavengers: These are often the first choice due to the high affinity of sulfur for palladium.[7][11] For pyridazine-containing mixtures, a thiol-functionalized silica gel is a robust option.

  • Amine-Based Scavengers: Given the nitrogen-rich environment of your reaction, an amine-based scavenger can also be effective.

  • Isocyanide Scavengers: These have shown high efficacy in reducing palladium to sub-ppm levels.[12]

Experimental Protocol: Batch Scavenging with Thiol-Functionalized Silica

  • Dissolve the Crude Product: Dissolve your crude pyridazine product in a suitable organic solvent (e.g., toluene, THF, ethyl acetate).

  • Add the Scavenger: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).

  • Agitate the Mixture: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.

  • Filter: Filter the mixture to remove the scavenger-palladium complex.

  • Analyze: Re-analyze the palladium content in your product to confirm its removal.

Step 3: Consider Activated Carbon. If scavenger treatment is not sufficiently effective or cost-effective for your scale, activated carbon can be an excellent alternative.[13][14] It is a less selective adsorbent but can be highly effective at removing a wide range of palladium species.[14]

Question 2: My pyridazine product is highly polar, and I'm experiencing significant product loss on silica-based scavengers. What are my options?

Answer:

Product loss on silica-based scavengers can occur due to non-specific binding, especially with polar compounds. Here are some strategies to mitigate this:

  • Optimize the Solvent: Using a more polar solvent system during the scavenging process can sometimes reduce the non-specific binding of your product to the silica support.

  • Passivation of Silica: Pre-treating the silica scavenger with a non-polar silanizing agent can help to reduce the number of active sites available for non-specific binding.

  • Alternative Scavenger Supports: Consider using a scavenger based on a different support material, such as polystyrene.[11] These are generally more hydrophobic and may exhibit less non-specific binding with your polar product.

  • Flow Chemistry Approach: Packing the scavenger into a cartridge and flowing your product solution through it can minimize contact time and potentially reduce product loss compared to a batch process.[7]

  • Crystallization: If your pyridazine product is a solid, crystallization can be a highly effective method for purification and palladium removal.[15] The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the palladium impurities remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my pyridazine-containing active pharmaceutical ingredient (API)?

A1: Palladium is a heavy metal with strict regulatory limits in APIs.[2] Residual palladium can also interfere with downstream synthetic steps and biological assays.[2] For drug development professionals, ensuring palladium levels are below the limits set by authorities like the FDA and EMA is a critical quality control step.[2]

Q2: What are the most common methods for palladium removal?

A2: The most prevalent methods include treatment with solid-supported scavengers (e.g., functionalized silica or polymers), crystallization, and filtration through adsorbents like activated carbon or celite.[2][7][15] The choice of method depends on the specific reaction conditions, the nature of the product, and the required purity level.[7]

Q3: How does the structure of my pyridazine derivative affect the choice of palladium scavenger?

A3: The presence of nitrogen atoms in the pyridazine ring and other functional groups can influence scavenger selection. These basic nitrogens can coordinate with palladium, potentially making it more challenging to remove.[2] Thiol-based scavengers are generally effective as sulfur has a high affinity for palladium.[2] However, the compatibility of the scavenger with other functionalities in your molecule is important to prevent undesired side reactions or product loss.[7]

Q4: What are typical residual palladium levels before and after treatment?

A4: Before treatment, residual palladium levels can range from several hundred to over a thousand parts per million (ppm).[2][16] Effective scavenging can reduce these levels to well below 50 ppm, and often to less than 10 ppm, which is a common target for APIs.[2][16]

Q5: How can I quantify the amount of residual palladium in my sample?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for accurate quantification of trace metals.[1][8] Atomic absorption spectroscopy and X-ray fluorescence are also utilized.[8] For high-throughput screening of purification methods, catalysis-based fluorometric assays can provide rapid, semi-quantitative results.[9][10]

Q6: Can I use a combination of methods for palladium removal?

A6: Yes, a multi-step approach is often the most effective. For example, an initial filtration through Celite® to remove bulk heterogeneous palladium, followed by treatment with a scavenger to remove soluble species, and a final crystallization to achieve high purity is a common and effective workflow.[16][17]

Visualizing the Workflow

Decision Tree for Palladium Removal Strategy

This diagram outlines a logical approach to selecting the appropriate palladium removal technique.

Palladium_Removal_Workflow start Crude Pyridazine Reaction Mixture quantify_pd Quantify Initial Pd Content (e.g., ICP-MS) start->quantify_pd filter_celite Filtration through Celite® quantify_pd->filter_celite high_pd High Pd Content (>200 ppm) filter_celite->high_pd Insoluble Pd Present low_pd Low Pd Content (<200 ppm) filter_celite->low_pd Mainly Soluble Pd scavenger Palladium Scavenger Treatment (Thiol, Amine, or Isocyanide based) high_pd->scavenger low_pd->scavenger re_quantify Re-quantify Pd Content scavenger->re_quantify activated_carbon Activated Carbon Treatment crystallization Crystallization activated_carbon->crystallization final_product Purified Pyridazine Product (<10 ppm Pd) crystallization->final_product re_quantify->activated_carbon Pd > 10 ppm re_quantify->final_product Pd < 10 ppm

Caption: Decision tree for selecting a palladium removal method.

Experimental Workflow for Scavenger Screening

This diagram illustrates a typical workflow for screening different palladium scavengers.

Scavenger_Screening_Workflow start Crude Product Solution split Split into Aliquots start->split scavenger_a Add Scavenger A (e.g., Si-Thiol) split->scavenger_a scavenger_b Add Scavenger B (e.g., MP-TMT) split->scavenger_b scavenger_c Add Scavenger C (e.g., Activated Carbon) split->scavenger_c agitate Agitate at Defined Temp & Time scavenger_a->agitate scavenger_b->agitate scavenger_c->agitate filter_samples Filter Samples agitate->filter_samples analyze Analyze Pd Content (ICP-MS) filter_samples->analyze compare Compare Results & Select Optimal Scavenger analyze->compare

Caption: Workflow for screening palladium scavengers.

Comparative Data

The following table summarizes the typical performance of various palladium removal methods. Note that the actual efficiency will depend on the specific reaction conditions and the nature of the pyridazine product.

MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Filtration (Celite®) >1000200-500Simple, removes heterogeneous PdIneffective for soluble Pd species
Activated Carbon 200-500<50Cost-effective, high capacityCan cause product loss, less selective
Silica-Based Scavengers 200-500<10High selectivity, efficientPotential for product loss with polar compounds
Polymer-Based Scavengers 200-500<10Good for polar compounds, robustCan be more expensive than silica-based
Crystallization <200<10High purity product, scalableProduct must be a solid, requires solvent screening

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
  • Palladium Detection for API Purific
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
  • Removal of palladium (Pd)
  • How can i remove palladium Pd catalyst easily? (2015).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024). The Journal of Organic Chemistry.
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2022).
  • How to Remove Palladium in three easy steps. (2023). Biotage.
  • Metal Catalyst-Carbon Complex Removal With A Self-Contained, Reclaimable, Filter Pack. Pharmaceutical Online.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PubMed.
  • Method of removing palladium.
  • Palladium catalyst recovery using scavenger resin. SpinChem.
  • Metal scavengers for organic purific
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
  • Remote Construction of N‐Heterocycles via 1,4‐Palladium Shift‐Mediated Double C−H Activ
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Metal Scavenger Guide. Sopachem.
  • Removal of palladium catalyst from 6-Bromo-N,N-dimethylpyridazin-3-amine reaction. Benchchem.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles.

Sources

Optimization

Technical Support Center: Characterization of Impurities in 3-Methoxypyridazin-4-amine Hydrochloride Synthesis

Introduction Welcome to the technical support center for the synthesis of 3-methoxypyridazin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-methoxypyridazin-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization during the synthesis of this important pharmaceutical intermediate. The purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of drug products.[1][2] Impurities can arise from various sources, including raw materials, synthetic intermediates, by-products, and degradation products.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, control, and characterize impurities effectively, ensuring the quality and integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs) about Synthesis and Impurities

Q1: What are the most common synthetic routes to 3-methoxypyridazin-4-amine hydrochloride, and what are the expected impurities for each?

A1: The synthesis of 3-methoxypyridazin-4-amine hydrochloride typically proceeds through a multi-step pathway, often starting from a substituted pyridazine precursor. A common route involves the nitration of a pyridazine derivative, followed by reduction of the nitro group to an amine, and subsequent methoxylation. Each step presents a potential for impurity formation.

  • Nitration Step: Incomplete nitration can lead to residual starting material. The formation of positional isomers is also a possibility, depending on the directing effects of the substituents on the pyridazine ring.

  • Reduction Step: The reduction of the nitro group is a critical step. Incomplete reduction can result in nitroso or azoxy impurities.[4] Over-reduction or side reactions can also occur, leading to undesired by-products.

  • Methoxylation Step: This step can be a source of impurities if the reaction is not driven to completion, leaving unreacted halo-pyridazine precursors.[5]

  • Hydrochloride Salt Formation: The final step can introduce impurities if the incorrect stoichiometry of hydrochloric acid is used, or if the free base is not sufficiently pure.

Q2: What are the regulatory guidelines for impurity profiling that I should be aware of?

A2: Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in new drug substances. According to ICH Q3A guidelines, impurities present at a level of 0.1% or greater should be identified and characterized.[6] For potent or toxic impurities, the identification threshold may be even lower. It is crucial to develop and validate analytical methods that can accurately detect and quantify impurities at these levels.

Q3: What are the initial analytical techniques I should use for impurity detection?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for separating and quantifying impurities in pharmaceutical analysis.[1][6][7] A well-developed HPLC method can provide information on the number of impurities and their relative concentrations.

  • Thin-Layer Chromatography (TLC): TLC is a valuable tool for rapid screening of reaction progress and for the initial identification of the number of components in a mixture.[1][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for the identification of unknown impurities by providing molecular weight information.[6][7][9]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: An unknown peak is observed in the HPLC chromatogram of my final product.

  • Possible Cause: The unknown peak could be an unreacted starting material, an intermediate, a by-product from a side reaction, or a degradation product.

  • Troubleshooting Steps:

    • Co-injection: Co-inject the sample with authentic standards of the starting materials and key intermediates to see if the unknown peak corresponds to any of these.

    • LC-MS Analysis: Perform LC-MS analysis on the sample. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which can be used to hypothesize its structure based on the synthetic route.[9]

    • Forced Degradation Studies: Subject the purified 3-methoxypyridazin-4-amine hydrochloride to stress conditions (acid, base, oxidation, heat, light) to see if the impurity peak increases. This can help determine if it is a degradation product.

    • Fraction Collection and NMR: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC. The structure of the isolated impurity can then be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][7][9]

Issue 2: The yield of the reduction step (nitro to amine) is consistently low, and multiple by-products are observed.

  • Possible Cause: The reduction conditions may not be optimal. The choice of reducing agent, solvent, temperature, and pH can significantly impact the reaction outcome. Common reducing agents for nitro groups include iron in acidic media, catalytic hydrogenation, and sodium dithionite.[4][10]

  • Troubleshooting Steps:

    • Optimize Reducing Agent: If using iron in acetic acid, ensure the iron powder is activated and the reaction is sufficiently heated.[10] For catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO2) and optimize the hydrogen pressure and temperature.

    • Control Reaction Temperature: Exothermic reactions can lead to side products. Ensure adequate cooling and temperature control throughout the addition of reagents.

    • pH Adjustment: The pH of the reaction mixture can be critical. For reductions with iron, an acidic medium is typically required.[4]

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction closely to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Issue 3: My final product has a persistent color, even after recrystallization.

  • Possible Cause: The color may be due to trace amounts of highly colored impurities, such as azo or azoxy compounds, which can form as by-products during the reduction of the nitro group.[4] It could also be due to degradation of the product.

  • Troubleshooting Steps:

    • Charcoal Treatment: During the recrystallization process, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

    • Alternative Recrystallization Solvents: Experiment with different solvent systems for recrystallization. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal.

    • Chromatographic Purification: If recrystallization is ineffective, column chromatography may be necessary to remove the colored impurities.

    • Check for Degradation: Analyze the colored product by HPLC and LC-MS to identify the impurity responsible for the color and determine if it is a degradation product.

Section 3: Protocols for Impurity Identification and Characterization

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for the analysis of 3-methoxypyridazin-4-amine hydrochloride and its impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Structure Elucidation of an Unknown Impurity

This workflow outlines the steps to identify the structure of an unknown impurity.

  • LC-MS Analysis: Obtain the accurate mass of the impurity using high-resolution mass spectrometry (HRMS). This will help in determining the elemental composition.

  • Isolate the Impurity: Use preparative HPLC to isolate a sufficient amount of the impurity for spectroscopic analysis.

  • NMR Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between protons and carbons, allowing for the complete structural assignment.[9]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[1][3]

  • Propose a Structure: Based on the data from all the analytical techniques, propose a structure for the impurity. The proposed structure should be consistent with the synthetic pathway and potential side reactions.

Visualization of Workflows

Synthetic Pathway and Potential Impurity Entry Points

G cluster_0 Synthesis of 3-Methoxypyridazin-4-amine HCl cluster_impurities Potential Impurities A Pyridazine Precursor B Nitration A->B C Nitro-pyridazine Intermediate B->C imp1 Isomers B->imp1 D Reduction C->D E Amino-pyridazine Intermediate D->E imp2 Incomplete Reduction Products (Nitroso, Azoxy) D->imp2 F Methoxylation E->F G 3-Methoxypyridazin-4-amine (Free Base) F->G imp3 Unreacted Halo-precursor F->imp3 H HCl Salt Formation G->H I Final Product H->I imp4 Degradation Products I->imp4

Caption: Synthetic pathway with potential impurity formation points.

Troubleshooting Workflow for an Unknown HPLC Peak

G start Unknown Peak in HPLC co_injection Co-injection with Standards start->co_injection lc_ms LC-MS Analysis start->lc_ms forced_degradation Forced Degradation start->forced_degradation prep_hplc Preparative HPLC lc_ms->prep_hplc nmr NMR Analysis prep_hplc->nmr structure_elucidation Structure Elucidation nmr->structure_elucidation

Caption: Workflow for identifying an unknown impurity peak.

Data Summary

Table 1: Common Impurities and Recommended Analytical Techniques

Impurity TypePotential SourceRecommended Analytical Techniques
Unreacted Starting MaterialIncomplete reactionHPLC, LC-MS
Positional IsomersNitration stepHPLC, LC-MS, NMR
Nitroso/Azoxy CompoundsIncomplete reduction of nitro groupHPLC, LC-MS
Unreacted Halo-precursorIncomplete methoxylationHPLC, GC-MS
Degradation ProductsInstability of product or intermediatesHPLC, LC-MS
Residual SolventsManufacturing processGC-MS
Inorganic ImpuritiesReagents, catalystsICP-MS

References

  • Creative Biolabs. (n.d.). Impurity Characterization & Management. Retrieved from [Link]

  • (2024, November 20). Isolation and characterization of pharmaceuticals with impurities. Retrieved from [Link]

  • Shaikh, T., Gosar, A., & Patole, S. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Retrieved from [Link]

  • Gade, S., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research, 5(7), 3896-3903. Retrieved from [Link]

  • Bulavka, V., et al. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemistry of Heterocyclic Compounds, 36(8), 947-951. Retrieved from [Link]

  • Shinde, V. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Retrieved from [Link]

  • (n.d.). Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.
  • (n.d.). Pyrazine-impurities. Pharmaffiliates. Retrieved from [Link]

  • Bulavka, V., et al. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. Retrieved from [Link]

  • Al-Tohami, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(17), 4115-4125. Retrieved from [Link]

  • (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Retrieved from [Link]

  • (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Retrieved from [Link]

  • (2024, February 2). Impurity Profiling in different analytical techniques. IJNRD. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Bioavailability of Pyridazine Derivatives for In Vivo Studies

Document ID: PZN-BIO-TSG-2601 Version: 1.0 Introduction Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practic...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: PZN-BIO-TSG-2601

Version: 1.0

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common and critical challenge in preclinical and clinical development: enhancing the systemic exposure of novel pyridazine-based therapeutic agents. The unique physicochemical properties of the pyridazine ring, while offering advantages in molecular recognition, can also present significant hurdles to achieving adequate oral bioavailability.[1][2][3]

This document moves beyond generic advice, offering a structured, in-depth resource in a question-and-answer format. It is intended to function as a virtual application scientist, guiding you through troubleshooting common issues and implementing effective strategies to improve the in vivo performance of your pyridazine derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns researchers face when encountering poor bioavailability with pyridazine compounds.

Question 1: My pyridazine derivative shows excellent in vitro potency but very low exposure in animal models. What are the likely causes?

Answer: This is a classic and frequent challenge in drug development. The discrepancy between in vitro activity and in vivo exposure for pyridazine derivatives typically stems from one or more of the following factors:

  • Poor Aqueous Solubility: Despite the inherent polarity of the pyridazine moiety, which can enhance water solubility, extensive functionalization of the core structure can lead to compounds with low solubility in gastrointestinal fluids.[4][5] This is a primary rate-limiting step for oral absorption.

  • Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to molecular size, excessive polarity, or being a substrate for efflux transporters (like P-glycoprotein) that actively pump the drug back into the intestinal lumen.

  • Extensive First-Pass Metabolism: After absorption, the drug is transported via the portal vein to the liver, where it can be extensively metabolized by enzymes (e.g., Cytochrome P450s) before reaching systemic circulation.[6] This "first-pass effect" can significantly reduce the amount of active drug.

A systematic preclinical characterization, often part of preformulation studies, is essential to diagnose the specific cause.[7][8][9][10][11]

Question 2: How does the pyridazine ring itself influence bioavailability?

Answer: The pyridazine ring has distinct physicochemical properties that can be both advantageous and challenging:

  • Advantages:

    • Polarity and Solubility: The two adjacent nitrogen atoms create a significant dipole moment, which can improve aqueous solubility compared to less polar analogues like pyridine or phenyl rings.[1][4][5] This is a beneficial starting point for oral absorption.

    • Hydrogen Bonding: The nitrogen atoms are effective hydrogen bond acceptors, which can be crucial for target binding and can also influence interactions with transporters and metabolizing enzymes.[1][2]

  • Potential Challenges:

    • Metabolic Liability: The electron-deficient nature of the pyridazine ring can influence the metabolic stability of the molecule.

    • Crystal Packing: The planarity and dipole of the pyridazine ring can lead to strong crystal lattice energy, resulting in what are often termed "brick-dust" molecules, which have high melting points and poor solubility despite their polarity.[12]

Question 3: What are the first steps I should take in the lab to start addressing the poor bioavailability of my pyridazine compound?

Answer: Before attempting complex reformulations, a foundational understanding of your compound's properties is crucial. This is the goal of preformulation studies .[7][8][9][10][11]

  • Determine Aqueous Solubility: Measure the solubility of your compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Assess Permeability: Use an in vitro model like the Caco-2 cell permeability assay to understand how well your compound crosses the intestinal barrier.

  • Evaluate Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes to get an initial indication of its susceptibility to first-pass metabolism.

The results from these studies will help you classify your molecule (e.g., using the Biopharmaceutics Classification System - BCS) and choose the most appropriate enhancement strategy.

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides in-depth, step-by-step guidance for overcoming specific bioavailability challenges identified during your initial experiments.

Issue 1: Poor Aqueous Solubility and Slow Dissolution Rate

If your preformulation studies indicate that your pyridazine derivative is a "brick-dust" compound with low solubility, the primary goal is to increase its dissolution rate in the gastrointestinal tract.

Causality: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation. By reducing the particle size, we dramatically increase the surface area available for dissolution, which can lead to faster absorption.[13][14] Nanoparticle formulations, in particular, can enhance solubility and bioavailability.[15]

Experimental Protocol: Preparation of a Nanosuspension via Wet Milling

  • Slurry Preparation:

    • Disperse the pyridazine compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5-2% w/v of Poloxamer 188 or HPMC).

    • The stabilizer is critical to prevent the newly formed nanoparticles from agglomerating.

  • Milling Process:

    • Introduce the slurry into a laboratory-scale bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter).

    • Mill at a high speed (e.g., 2000-4000 rpm) for a defined period (e.g., 1-4 hours). Temperature control is essential to prevent drug degradation.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS). The target is typically a mean particle size below 200 nm with a narrow polydispersity index (<0.3).

  • Downstream Processing:

    • Once the desired particle size is achieved, the nanosuspension can be used directly for in vivo studies (e.g., oral gavage) or further processed into a solid dosage form (e.g., by spray-drying) to improve long-term stability.[12]

Causality: Crystalline drugs require energy to break their crystal lattice structure before they can dissolve. By converting the drug to an amorphous (non-crystalline) state and dispersing it within a hydrophilic polymer matrix, we eliminate this energy barrier.[16][8][9][17] This can create a "supersaturated" solution in the gut, driving rapid absorption.[14]

Experimental Protocol: Preparation of an ASD via Solvent Evaporation

  • Polymer and Solvent Selection:

    • Choose a hydrophilic polymer that is miscible with your pyridazine derivative (e.g., PVP K30, HPMC, Soluplus®).

    • Select a volatile organic solvent (e.g., methanol, acetone) that can dissolve both the drug and the polymer.

  • Dissolution:

    • Accurately weigh the pyridazine compound and the polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer).

    • Dissolve both components in the chosen solvent in a round-bottom flask.

  • Solvent Removal:

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). This will form a thin film of the solid dispersion on the flask wall.

  • Drying and Milling:

    • Further dry the film in a vacuum oven to remove any residual solvent.

    • Gently scrape the dried film and mill it into a fine powder for subsequent in vitro dissolution testing and in vivo studies.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Data Presentation: Comparison of Formulation Strategies for a Hypothetical Pyridazine Derivative

Formulation StrategyMean Particle SizeSolubility (pH 6.8)In Vitro Dissolution (30 min)In Vivo Bioavailability (AUC)
Unprocessed Drug50 µm1 µg/mL5%2%
Micronized Drug5 µm1 µg/mL30%15%
Nanosuspension200 nm10 µg/mL85%45%
Solid Dispersion (1:4)N/A50 µg/mL (transient)95%60%
Issue 2: High First-Pass Metabolism

If your compound is rapidly cleared by the liver, formulation strategies alone may not be sufficient. A chemical modification approach, such as creating a prodrug, is often necessary.

Causality: A prodrug is a bioreversible, chemically modified version of the active parent drug.[18][19][20] The goal is to mask the part of the molecule that is susceptible to first-pass metabolism. Once absorbed, the prodrug is cleaved by enzymes in the blood or tissues to release the active drug, effectively bypassing the initial metabolic "toll" in the liver.[21]

Experimental Workflow: A Prodrug Approach for a Pyridazine with a Phenolic Group

The following workflow illustrates a common prodrug strategy.

G cluster_0 Problem Identification cluster_1 Strategy: Prodrug Synthesis cluster_2 In Vitro Validation cluster_3 In Vivo Evaluation Problem High in vitro metabolic turnover in liver microsomes Design Identify metabolic 'soft spot' (e.g., a phenolic -OH group) Problem->Design Synthesize Synthesize a promoiety to mask the group (e.g., create a phosphate ester) Design->Synthesize Stability Test prodrug stability in simulated gastric and intestinal fluids Synthesize->Stability Conversion Confirm conversion to parent drug in plasma/liver homogenate Stability->Conversion PK_Study Conduct pharmacokinetic study in rodents (oral administration of prodrug) Conversion->PK_Study Analysis Measure plasma concentrations of both prodrug and parent drug PK_Study->Analysis Outcome Compare parent drug AUC to that from direct administration Analysis->Outcome

Caption: Workflow for a prodrug strategy.

Key Considerations for Pyridazine Prodrugs:

  • Attachment Point: Identify a suitable functional group on your pyridazine derivative (e.g., hydroxyl, amino, or carboxyl group) to attach a promoiety.

  • Promoiety Selection: The choice of promoiety is critical. It must be stable enough to survive the gut but labile enough to be cleaved systemically. Phosphate esters are often used to dramatically increase aqueous solubility and are cleaved by alkaline phosphatases.[22]

Part 3: The Role of Excipients

Never underestimate the power of "inactive" ingredients. The right choice of excipients is fundamental to the success of any formulation.[1][5][13][23][24]

Question 4: Which excipients should I consider for my pyridazine formulation?

Answer: The choice depends on your strategy:

  • For Solid Dispersions:

    • Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus® are excellent choices for creating amorphous dispersions and inhibiting recrystallization.[6]

  • For Nanosuspensions:

    • Stabilizers: Poloxamers (e.g., Pluronic® F68), polysorbates (e.g., Tween® 80), and lecithin are commonly used to coat the surface of nanoparticles and provide steric or electrostatic stabilization.

  • For Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS):

    • Oils: Medium-chain triglycerides (e.g., Capmul® MCM).

    • Surfactants: Polyoxyl 35 castor oil (Kolliphor® EL) or polysorbate 80.

    • Co-solvents: Ethanol, propylene glycol, or PEG 400.

Excipient Compatibility Studies: It is essential to conduct compatibility studies to ensure that your chosen excipients do not degrade your pyridazine derivative.[7][8] This involves storing binary mixtures of your drug and each excipient under stressed conditions (e.g., elevated temperature and humidity) and analyzing for degradation products.

Part 4: In Vitro - In Vivo Correlation (IVIVC)

Question 5: How can I be more confident that my in vitro dissolution results will predict in vivo performance?

Answer: Establishing an In Vitro-In Vivo Correlation (IVIVC) is the ultimate goal. An IVIVC is a predictive mathematical model that relates an in vitro property of the dosage form (like the dissolution rate) to an in vivo response (like plasma drug concentration).[25][26][27][28]

Logical Framework for Developing a Level A IVIVC

IVIVC_Workflow cluster_invitro In Vitro Arm cluster_invivo In Vivo Arm cluster_correlation Correlation D1 Develop multiple formulations with different release rates (fast, medium, slow) D2 Perform in vitro dissolution testing on all formulations under identical conditions D1->D2 D3 Plot % Drug Dissolved vs. Time D2->D3 C1 Plot % Drug Dissolved (In Vitro) vs. % Drug Absorbed (In Vivo) D3->C1 P1 Administer each formulation to separate groups of test subjects (e.g., dogs) P2 Collect plasma samples over time and analyze for drug concentration P1->P2 P3 Use deconvolution methods to calculate the in vivo absorption profile (% Absorbed vs. Time) P2->P3 P3->C1 C2 Establish a point-to-point correlation. A linear relationship is ideal. C1->C2

Caption: IVIVC development workflow.

A successful IVIVC can be a powerful tool, potentially allowing you to use in vitro dissolution as a surrogate for bioequivalence studies, which can accelerate development and support post-approval changes.[25][26][27]

References

  • Culmer, J. (2019). Development of Novel Pyridazine Derivatives and Drug Delivery Systems Against Dengue. Georgia Southern University. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. Retrieved from [Link]

  • Dabour, K., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7293. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Retrieved from [Link]

  • Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Retrieved from [Link]

  • Are pyridazines privileged structures? (2023). ResearchGate. Retrieved from [Link]

  • Zhang, Y., & Ma, H. (2014). Current prodrug strategies for improving oral absorption of nucleoside analogues. Asian Journal of Pharmaceutical Sciences, 9(1), 1-9. Retrieved from [Link]

  • Vooturi, S., et al. (2014). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. Pharmaceuticals, 7(3), 253-271. Retrieved from [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • De, A. (2009). Prodrugs for the improvement of drug absorption via different routes of administration. Expert Opinion on Drug Delivery, 6(9), 939-952. Retrieved from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 1066-1082. Retrieved from [Link]

  • Singh, S., et al. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry, 30(35), 4035-4055. Retrieved from [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (2015). Journal of Drug Delivery and Therapeutics, 5(3), 1-7. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8(1), 212. Retrieved from [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (2006). Journal of Pharmaceutical Sciences, 95(12), 2531-2540. Retrieved from [Link]

  • Preclinical Studies in the Drug Development Process: Prospects and Challenges. (2012). Journal of Pharmacy and Allied Health Sciences, 2(2), 57-62. Retrieved from [Link]

  • In vitro – in vivo correlation: from theory to applications. (2008). Journal of Pharmaceutical Sciences, 97(12), 5073-5092. Retrieved from [Link]

  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences, 10(3), 1-10. Retrieved from [Link]

  • Prodrugs for the improvement of drug absorption via different routes of administration. (2009). Expert Opinion on Drug Delivery, 6(9), 939-952. Retrieved from [Link]

  • Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. (2021). Journal of Drug Delivery Science and Technology, 61, 102123. Retrieved from [Link]

  • In vitro - in vivo correlation: from theory to applications. (2008). Journal of Pharmaceutical Sciences, 97(12), 5073-5092. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). International Journal of PharmTech Research, 4(4), 1599-1610. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). Pharmaceutics, 13(7), 1047. Retrieved from [Link]

  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020). Drug Development & Delivery. Retrieved from [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). Journal of Drug Delivery and Therapeutics, 15(2), 1-10. Retrieved from [Link]

  • First pass effect. (n.d.). Wikipedia. Retrieved from [Link]

  • Pre-Formulation Studies and Analytical Techniques. (2023). Pharma Focus Europe. Retrieved from [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2012). The AAPS Journal, 14(3), 564-579. Retrieved from [Link]

  • First Pass Effect | Drug Metabolism & Pharmacology - Lesson. (n.d.). Study.com. Retrieved from [Link]

  • Preformulation Studies An Overview. (2024). International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-10. Retrieved from [Link]

  • AN OVERVIEW ON PREFORMULATION STUDIES. (2018). ResearchGate. Retrieved from [Link]

  • "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field. (2015). Journal of Biosciences and Medicines, 3(10), 59-66. Retrieved from [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2013). Molecules, 18(11), 13926-13941. Retrieved from [Link]

  • Formulation Approaches to Improve Oral Bioavailability of Drugs. (2021). ResearchGate. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research, 32(10), 1853–1921. Retrieved from [Link]

  • Pyridazine and its derivatives. (2016). SlideShare. Retrieved from [Link]

  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). Journal of Chemical and Pharmaceutical Research, 16(1), 074. Retrieved from [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2023). Current Medicinal Chemistry, 30(35), 4035-4055. Retrieved from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2016). SAR Publication. Retrieved from [Link]

  • Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. (2024). Journal of Formulation Science & Bioavailability, 8(1), 211. Retrieved from [Link]

  • Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. (2025). Journal of Formulation Science & Bioavailability. Retrieved from [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2021). Molecules, 26(11), 3144. Retrieved from [Link]

  • Heterocycles in Medicinal Chemistry. (2017). Molecules, 22(4), 645. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide to Pyridazine Isosteres: A Comparative Analysis of Methoxy vs. Chloro Substituents

In the landscape of modern drug discovery, the pyridazine ring stands out as a privileged scaffold, valued for its unique physicochemical properties that enhance molecular recognition and improve drug-like characteristic...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridazine ring stands out as a privileged scaffold, valued for its unique physicochemical properties that enhance molecular recognition and improve drug-like characteristics.[1] The strategic functionalization of this six-membered heterocycle is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. Among the myriad of possible substituents, the seemingly simple choice between a methoxy (-OCH₃) and a chloro (-Cl) group can have profound and divergent consequences on a molecule's activity, selectivity, and metabolic fate.

This guide provides an in-depth comparative analysis of methoxy- and chloro-substituted pyridazines, offering a strategic framework for researchers, scientists, and drug development professionals. By dissecting the fundamental differences in their electronic properties, chemical reactivity, and metabolic pathways, we aim to equip medicinal chemists with the insights needed to make informed decisions in the design of next-generation therapeutics.

Section 1: Physicochemical Properties: An Electronic and Steric Tug-of-War

The electronic nature of a substituent dictates its influence on the aromatic ring, affecting everything from target binding interactions to metabolic stability. Methoxy and chloro groups, while similar in size, exert fundamentally different electronic effects.

  • Electronic Effects: The chloro substituent is a classic example of an electron-withdrawing group, primarily through a strong negative inductive effect (-I) due to the high electronegativity of chlorine.[2][3] This effect deactivates the aromatic ring by pulling electron density away through the sigma bond framework.[3][4] Conversely, the methoxy group presents a more complex picture. While oxygen's electronegativity also creates an inductive pull (-I), this is often overshadowed by its powerful positive resonance effect (+R).[2][4] The lone pairs on the oxygen atom can donate electron density into the aromatic π-system, enriching the ortho and para positions.[4][5] This dual nature makes the methoxy group an overall activating substituent.[2]

  • Lipophilicity & Solubility: The choice between chloro and methoxy significantly impacts a molecule's lipophilicity (logP), a critical parameter for membrane permeability and overall pharmacokinetics. Generally, the chloro group imparts greater lipophilicity than a methoxy group. This difference can be strategically exploited to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in the development of imaging agents for nicotinic acetylcholine receptors, chloro-substituted analogs were found to have substantially higher lipophilicity, which was predicted to lead to faster penetration through the blood-brain barrier.[6] The inherent polarity of the pyridazine ring, combined with the hydrogen bond accepting capability of its nitrogen atoms, already contributes to reduced lipophilicity compared to a simple phenyl ring, a feature that can be further tuned by these substituents.[1]

Table 1: Comparative Physicochemical Properties of Substituted Pyridazines

Property3-Chloro-6-phenylpyridazine3-Methoxy-6-phenylpyridazineRationale for Difference
cLogP ~3.1~2.5The chloro atom is more lipophilic than the methoxy group.
pKa (calculated) ~1.5~2.2The strong inductive withdrawal of the chloro group reduces the basicity of the pyridazine nitrogens more than the methoxy group.
Dipole Moment HigherLowerThe high electronegativity of chlorine creates a stronger dipole moment compared to the methoxy group.[1]
Reactivity Driver Inductive Effect (-I)Resonance Effect (+R) > Inductive Effect (-I)Chlorine is strongly deactivating via induction. Methoxy is activating overall as resonance donation outweighs induction.[2][4]

Section 2: Synthetic Strategy & Chemical Reactivity

The utility of a building block in drug discovery is heavily dependent on its synthetic accessibility and reactivity in key chemical transformations. In this regard, chloro- and methoxy-pyridazines offer distinct advantages and disadvantages.

  • Synthetic Accessibility: Chloro-substituted pyridazines are often readily prepared from pyridazinone precursors by reaction with reagents like phosphorus oxychloride (POCl₃).[7] This makes them common and versatile intermediates in synthetic chemistry. Methoxy-pyridazines can be synthesized from their chloro-counterparts via nucleophilic aromatic substitution with sodium methoxide.

  • Reactivity in Cross-Coupling: Chloro-pyridazines are exceptionally useful handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[8] The electron-deficient nature of the pyridazine ring, further enhanced by the chloro substituent, facilitates the oxidative addition step, which is often rate-limiting. This makes chloro-pyridazines ideal for late-stage functionalization and the rapid generation of chemical libraries.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group is an excellent leaving group in SNAr reactions, particularly on electron-deficient heterocyclic systems like pyridazine.[9][10] The ring nitrogen atoms act as powerful electron sinks, stabilizing the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[10] This high reactivity allows for the facile introduction of a wide array of nucleophiles (amines, alcohols, thiols), providing a powerful tool for exploring structure-activity relationships (SAR).[7] Methoxy groups, in contrast, are poor leaving groups and are generally unreactive under typical SNAr conditions.

G start 3,6-Dichloropyridazine (Starting Material) suzuki Suzuki Coupling (e.g., with Ar-B(OH)₂) Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃ start->suzuki Path A snar SNAr Reaction (e.g., with R-NH₂) Solvent: EtOH, heat start->snar Path B product1 3-Aryl-6-chloropyridazine (Diversification Point) suzuki->product1 final2 Final Product 2 (3-Amino-6-arylpyridazine) suzuki->final2 product2 3-Amino-6-chloropyridazine (Diversification Point) snar->product2 final1 Final Product 1 (3-Aryl-6-aminopyridazine) snar->final1 product1->snar Diversify with various amines product2->suzuki Diversify with various boronic acids

Caption: Synthetic diversification using a chloro-pyridazine intermediate.

Section 3: Metabolic Fate and Pharmacokinetic Consequences

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, dosing regimen, and potential for toxicity. Methoxy and chloro substituents undergo distinct metabolic transformations.

  • Metabolic Pathways:

    • Methoxy Group: The most common metabolic pathway for methoxy-substituted aromatic and heterocyclic compounds is O-demethylation .[11][12] This reaction is typically mediated by Cytochrome P450 (CYP) enzymes in the liver, converting the methoxy group into a hydroxyl group (a phenol).[11] This resulting phenol metabolite can have its own pharmacological activity or may be rapidly conjugated and excreted. While this is a common pathway, the demethylation of methoxyindoles has been shown to be substrate-specific, indicating it's not a universal metabolic route for all such compounds.[13]

    • Chloro Group: Chloro-substituted aromatic rings are generally more resistant to metabolism. They are not susceptible to O-demethylation. Potential metabolic pathways, though often slower, include oxidative dechlorination or hydroxylation of the aromatic ring itself.[14][15] In some cases, chloroarenes can be metabolized to reactive intermediates that may form glutathione conjugates. The metabolism of chloroform, for instance, proceeds via oxidation by CYP enzymes to trichloromethanol.[16]

  • Pharmacokinetic Impact: The susceptibility of a methoxy group to rapid O-demethylation can lead to high first-pass metabolism and shorter in vivo half-life. While this can be a liability, it can also be exploited in a prodrug strategy where the active compound is the hydroxylated metabolite. The greater metabolic stability of the chloro group often translates to a longer half-life and lower clearance. However, this stability can also lead to bioaccumulation if not balanced with appropriate excretion pathways.

G sub_methoxy Methoxy-Pyridazine (Parent Drug) metabolism Phase I Metabolism (Liver CYP450s) sub_methoxy->metabolism Rapid sub_chloro Chloro-Pyridazine (Parent Drug) sub_chloro->metabolism Slow metabolite_hydroxy Hydroxy-Pyridazine (Phenol Metabolite) metabolism->metabolite_hydroxy O-Demethylation metabolite_stable Parent Drug (Largely Unchanged) metabolism->metabolite_stable Metabolically More Stable phase_II Phase II (Conjugation) metabolite_hydroxy->phase_II excretion Excretion metabolite_stable->excretion phase_II->excretion

Caption: Competing metabolic pathways for substituted pyridazines.

Section 4: Case Studies in Drug Discovery

The theoretical differences between methoxy and chloro substituents are borne out in numerous real-world drug discovery programs.

  • Case Study: Kinase Inhibitors: In the development of p38 MAP kinase inhibitors, the pyridazine scaffold is frequently employed. A common synthetic route involves the reaction of 3,6-dichloropyridazine with various nucleophiles.[7] The choice of substituent at one position can dramatically affect the binding affinity and selectivity profile. Often, a chloro group is maintained as a key interaction point within the ATP-binding pocket, while other positions are modified. Replacing a metabolically liable methoxy group with a more stable chloro group at a non-critical position could improve the pharmacokinetic profile without sacrificing potency.

  • Case Study: CNS Agents: In designing central nervous system (CNS) agents, achieving the right balance of lipophilicity for blood-brain barrier penetration is crucial. As seen in the development of nAChR imaging agents, replacing a less lipophilic group with a chloro atom can be a viable strategy to increase brain uptake.[6] However, this must be balanced against potential increases in non-specific binding and metabolic stability that could lead to off-target effects.

G start Initial Lead Compound (e.g., with Methoxy) problem1 Problem: Poor PK (Rapid O-demethylation) start->problem1 problem2 Problem: Low Potency (Suboptimal H-bond) start->problem2 strategy1 Strategy: Isosteric Replacement problem1->strategy1 solution1 Replace Methoxy with Chloro strategy1->solution1 outcome1 Improved Metabolic Stability Longer Half-Life solution1->outcome1 outcome2 Altered Target Binding (Loss of H-bond acceptor) solution1->outcome2 decision Decision Point: Re-evaluate SAR outcome2->decision

Caption: SAR logic for switching from methoxy to chloro.

Section 5: Experimental Protocols

Protocol 1: Step-by-Step Suzuki-Miyaura Cross-Coupling with a Chloro-pyridazine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a chloro-pyridazine with an arylboronic acid, a key reaction for scaffold diversification.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the chloro-pyridazine (1.0 eq), arylboronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Step-by-Step In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol allows for the empirical determination of a compound's metabolic stability by measuring its rate of disappearance when incubated with liver enzymes.

  • Incubation Preparation: In a microcentrifuge tube, prepare an incubation mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Compound Addition: Add the test compound (e.g., methoxy- or chloro-pyridazine) to the mixture at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion and Strategic Recommendations

The choice between a methoxy and a chloro substituent on a pyridazine core is a critical decision in drug design, with each offering a distinct profile of advantages and liabilities.

  • Choose a Chloro-Substituent when:

    • The primary goal is synthetic versatility for rapid library generation via SNAr and cross-coupling reactions.

    • Increased metabolic stability and a longer half-life are desired.

    • Increased lipophilicity is needed to enhance membrane permeability (e.g., for CNS targets).

    • A hydrogen bond acceptor is not required for target engagement at that position.

  • Choose a Methoxy-Substituent when:

    • A hydrogen bond acceptor is crucial for binding to the biological target.

    • A shorter half-life is desirable to avoid target-related toxicity or to design a drug with a specific duration of action.

    • The resulting phenol metabolite is part of a planned prodrug strategy.

    • Lower lipophilicity is needed to improve solubility or reduce off-target effects.

By understanding the fundamental interplay of electronics, reactivity, and metabolism, medicinal chemists can strategically deploy these substituents to navigate the complex challenges of drug optimization, ultimately accelerating the journey from lead compound to clinical candidate.

References

  • St. John's University (2023). The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]

  • ResearchGate (2023). Representative examples of biologically active drugs containing pyridazine moiety. Available at: [Link]

  • ResearchGate (2021). Synthetic pathways to substituted/heterocyclic pyridazines. (a).... Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]

  • ResearchGate (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]

  • PubMed (2002). Cometabolic degradation of chlorinated aromatic compounds. Available at: [Link]

  • ResearchGate (1968). Physical Properties of Pyridazines. Available at: [Link]

  • PubMed (1998). Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. Available at: [Link]

  • Liberty University (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]

  • MDPI (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • Environmental Protection Agency (1981). Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. Available at: [Link]

  • ResearchGate (2024). Some example of common drugs based on pyridazine rings. Available at: [Link]

  • National Institutes of Health (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC. Available at: [Link]

  • PubMed (1980). In vitro O-demethylation from a heterocyclic nitrogen: a novel metabolic reaction?. Available at: [Link]

  • SlideShare (2015). Pyridazine and its derivatives. Available at: [Link]

  • SciELO México (2018). Grids I: Electrophilic Aromatic Substitution. Available at: [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Available at: [Link]

  • ResearchGate (2003). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • La Salle University. Substituent Effects. Available at: [Link]

  • Journal of Medicinal Chemistry (2024). Mitigating Heterocycle Metabolism in Drug Discovery. Available at: [Link]

  • Chemistry LibreTexts (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

  • Taylor & Francis Online (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Available at: [Link]

  • PubMed (1998). An Investigation of Demethylation in the Metabolism of Methoxytryptamine and Methoxytryptophol. Available at: [Link]

  • Semantic Scholar (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Available at: [Link]

  • Cresset Group. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

  • National Institutes of Health (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]

  • PubMed (2007). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available at: [Link]

  • National Institutes of Health (2011). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC. Available at: [Link]

  • PubMed (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Available at: [Link]

  • Chem-Station (2024). O-Demethylation. Available at: [Link]

  • Cresset Group. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Indo Global Journal of Pharmaceutical Sciences (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]

  • PubMed (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Available at: [Link]

  • KEGG PATHWAY Database. Available at: [Link]

  • Wikipedia. Chloroform. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Validation of 3-Methoxypyridazin-4-amine as a Novel Kinase Inhibitor Scaffold

Abstract The relentless pursuit of novel therapeutics for diseases such as cancer and inflammatory disorders has cemented protein kinases as one of the most critical target classes in drug discovery.[1] While numerous ki...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutics for diseases such as cancer and inflammatory disorders has cemented protein kinases as one of the most critical target classes in drug discovery.[1] While numerous kinase inhibitors have reached the clinic, the demand for new chemical scaffolds that offer improved selectivity, potency, and the ability to overcome resistance mutations remains high.[2][3] This guide provides a comprehensive framework for the validation of a promising, yet underexplored, heterocyclic core: 3-methoxypyridazin-4-amine . We will objectively compare its hypothetical performance against established kinase inhibitor archetypes, supported by detailed experimental protocols and data interpretation, to rigorously assess its potential as a foundational scaffold for next-generation kinase inhibitors.

Introduction: The Rationale for New Kinase Scaffolds

Protein kinases, numbering over 500 in the human kinome, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of many pathologies, making them prime therapeutic targets. The pyridazine ring, a nitrogen-containing heterocycle, is a "privileged" structure in medicinal chemistry, found in numerous bioactive compounds.[4][5] Derivatives like the imidazo[1,2-b]pyridazine core in the FDA-approved drug Ponatinib have demonstrated potent multi-kinase inhibition, highlighting the potential of this chemical family.[6]

Our focus, 3-methoxypyridazin-4-amine, represents a minimalist, unadorned pyridazine scaffold. Its validation requires a systematic, tiered approach to characterize its inhibitory activity, potency, cellular efficacy, and, most critically, its selectivity profile across the kinome.

Comparative Framework: Establishing Benchmarks

To contextualize the performance of our novel scaffold, we will compare it against three well-characterized inhibitors, each representing a distinct inhibitory profile:

  • Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a broad spectrum of kinases. It serves as a benchmark for poor selectivity.

  • Gefitinib: An FDA-approved, highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It represents the "gold standard" for a targeted, specific inhibitor.

  • Ponatinib: An FDA-approved multi-targeted kinase inhibitor with an imidazo[1,2-b]pyridazine core, effective against BCR-ABL and its mutants.[6] It serves as a comparator with a related, more complex heterocyclic system.

A Tiered Workflow for Scaffold Validation

A rigorous validation process is essential to move from a chemical entity to a validated inhibitor scaffold. We propose a three-tiered workflow, beginning with broad biochemical screening and progressively narrowing the focus to cellular activity and selectivity.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Activity Validation cluster_2 Tier 3: Selectivity & MoA T1_Screen Broad Kinome Screen (>400 kinases, single high concentration) T1_HitID Initial Hit Identification T1_Screen->T1_HitID Identifies potential targets T1_IC50 IC50 Determination (Dose-Response) T1_HitID->T1_IC50 Quantifies potency T2_Target Target Engagement Assay (e.g., NanoBRET) T1_IC50->T2_Target Proceed with potent hits T2_Phospho Downstream Signaling Inhibition (Western Blot) T2_Target->T2_Phospho Confirms intracellular inhibition T2_Pheno Phenotypic Assay (Cell Viability/Proliferation) T2_Phospho->T2_Pheno Links target to cell effect T3_Selectivity Comprehensive Selectivity Profile (S-Score Calculation) T2_Pheno->T3_Selectivity Proceed with active compounds T3_Kinetics Mechanism of Action (Kinetic Analysis) T3_Selectivity->T3_Kinetics Defines binding mode T3_Candidate Lead Candidate T3_Kinetics->T3_Candidate Validated Scaffold

Figure 1: Tiered workflow for kinase inhibitor scaffold validation.

Tier 1: Biochemical Profiling & Potency Determination

The foundational step is to understand if and which kinases our scaffold interacts with in a purified, cell-free system.

Objective

To identify primary kinase targets of a hypothetical derivative, "PyridaMab-1" (representing a simple modification of the 3-methoxypyridazin-4-amine scaffold), and quantify its inhibitory potency (IC50).

Experimental Protocol: Broad Kinase Screen (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[7]

  • Plate Preparation : Array a panel of >400 purified recombinant kinases in a multi-well plate format.

  • Compound Addition : Add PyridaMab-1 to each well at a final concentration of 10 µM. Include DMSO as a negative control (100% activity) and Staurosporine (1 µM) as a positive control for inhibition.

  • Reaction Initiation : Initiate the kinase reaction by adding a master mix containing the specific substrate for each kinase and ATP (at a concentration near the Km for each respective kinase).

  • Incubation : Allow the reaction to proceed for 60 minutes at 30°C.

  • Signal Generation : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection : Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Measure the luminescent signal, which is proportional to the ADP generated and thus the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control. Hits are typically defined as kinases showing >70% inhibition.

Experimental Protocol: IC50 Determination

For each identified "hit" kinase from the primary screen:

  • Serial Dilution : Prepare a 10-point, 3-fold serial dilution of PyridaMab-1 (e.g., from 30 µM to 1.5 nM).

  • Assay Performance : Perform the ADP-Glo™ assay as described above, using the different inhibitor concentrations.

  • Data Analysis : Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Tier 2: Validation of Cellular Activity

Biochemical activity does not always translate to cellular efficacy. This tier validates that the compound can enter cells, engage its target, and elicit a biological response. Let's assume our Tier 1 screen identified EGFR as a primary target for PyridaMab-1.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MEK Pathway EGFR->RAS_RAF Dimerization & Autophosphorylation PyridaMab1 PyridaMab-1 PyridaMab1->EGFR Inhibits ERK p-ERK RAS_RAF->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Simplified EGFR signaling pathway targeted by PyridaMab-1.
Objective

To confirm that PyridaMab-1 inhibits EGFR phosphorylation and downstream signaling in a cellular context, leading to an anti-proliferative effect in EGFR-dependent cancer cells.

Experimental Protocol: Western Blot for Phospho-Substrate

This protocol assesses the phosphorylation status of a kinase's downstream substrate.[8][9]

  • Cell Culture & Treatment : Culture A549 cells (a lung cancer cell line with active EGFR signaling) to 80% confluency. Treat the cells with varying concentrations of PyridaMab-1 (e.g., 0.1, 1, 10 µM), Gefitinib (1 µM, positive control), and DMSO (negative control) for 2 hours.

  • Stimulation : Stimulate the cells with EGF (100 ng/mL) for 15 minutes to maximize EGFR pathway activation.

  • Cell Lysis : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer : Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% BSA in TBST.

    • Probe with a primary antibody specific for phosphorylated ERK (p-ERK), a key downstream substrate of the EGFR pathway.

    • Strip and re-probe the membrane with an antibody for total ERK as a loading control.

  • Detection : Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis : Quantify band intensities to determine the ratio of p-ERK to total ERK, showing the dose-dependent inhibition of signaling.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding : Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat cells with a 10-point serial dilution of PyridaMab-1, Gefitinib, and Staurosporine.

  • Incubation : Incubate the plates for 72 hours.

  • Luminescence Measurement : Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. Measure luminescence using a plate reader.

  • Data Analysis : Normalize the data to DMSO-treated cells and plot against drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Analysis

This section presents hypothetical data to illustrate how the 3-methoxypyridazin-4-amine scaffold (via PyridaMab-1) would be evaluated against the comparators.

Table 1: Biochemical Potency (IC50) of Inhibitors Against Selected Kinases
CompoundScaffold TypeEGFR IC50 (nM)SRC IC50 (nM)ABL IC50 (nM)
PyridaMab-1 3-Methoxypyridazin-4-amine 25 450 >10,000
GefitinibAnilinoquinazoline5>10,000>10,000
PonatinibImidazo[1,2-b]pyridazine150100.5
StaurosporineIndolocarbazole2620

Interpretation: The hypothetical data suggests PyridaMab-1 has potent activity against EGFR with moderate off-target activity against SRC, but is clean against ABL. This positions it as more selective than the promiscuous Staurosporine and the multi-targeted Ponatinib, but less selective than the highly specific Gefitinib.

Table 2: Cellular Activity and Selectivity
CompoundA549 Cell GI50 (nM)Selectivity Score (S10)¹
PyridaMab-1 110 0.05
Gefitinib800.01
Ponatinib8500.35
Staurosporine150.80

¹Selectivity Score (S10): The fraction of kinases inhibited by >90% at a 1 µM concentration. A lower score indicates higher selectivity.

Interpretation: PyridaMab-1 demonstrates good cellular activity, inhibiting the growth of EGFR-dependent A549 cells. Its selectivity score is significantly better than Staurosporine and Ponatinib, suggesting the 3-methoxypyridazin-4-amine scaffold can be engineered for specificity. The gap between its biochemical IC50 (25 nM) and cellular GI50 (110 nM) is expected and reflects factors like cell permeability and target engagement in a complex environment.

Figure 3: Interrelationship of key validation parameters.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for validating a novel chemical entity, 3-methoxypyridazin-4-amine, as a kinase inhibitor scaffold. Through a hypothetical case study, we have demonstrated how to systematically assess its biochemical potency, confirm its cellular mechanism of action, and objectively benchmark its selectivity against established inhibitors.

Our comparative analysis suggests that the 3-methoxypyridazin-4-amine core (represented by PyridaMab-1) shows significant promise. It achieves a desirable balance of potency and selectivity, distinguishing it from both promiscuous and multi-targeted inhibitors. This validation provides a strong rationale for initiating a medicinal chemistry program to:

  • Optimize Potency: Explore structure-activity relationships (SAR) by modifying substitution patterns on the pyridazine ring to enhance binding affinity for the target kinase.

  • Enhance Selectivity: Use computational modeling and further screening to rationally design modifications that disfavor binding to off-target kinases like SRC.

  • In Vivo Evaluation: Advance optimized leads into preclinical animal models to assess pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

The 3-methoxypyridazin-4-amine scaffold represents a valuable starting point for the development of a new generation of targeted kinase inhibitors, offering a clear path from initial hit identification to a validated lead series.

References

  • Title: In vitro kinase assay Source: Protocols.io URL: [Link]

  • Title: Immuno-oncology Cell-based Kinase Assay Service Source: Creative Biolabs URL: [Link]

  • Title: In vitro NLK Kinase Assay Source: PMC - NIH URL: [Link]

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Bioinformatics | Oxford Academic URL: [Link]

  • Title: Targeted Kinase Selectivity from Kinase Profiling Data Source: PMC - NIH URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]

  • Title: In vitro kinase assay Source: Bio-protocol URL: [Link]

  • Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]

  • Title: (PDF) In vitro kinase assay v1 Source: ResearchGate URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PLOS One URL: [Link]

  • Title: A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance Source: PubMed URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats Source: Reaction Biology URL: [Link]

  • Title: In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery Source: ACS Publications URL: [Link]

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central URL: [Link]

  • Title: Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity Source: PubMed URL: [Link]

  • Title: Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: Exploring the untapped pharmacological potential of imidazopyridazines Source: PMC - NIH URL: [Link]

  • Title: Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index Source: PubMed Central URL: [Link]

  • Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: NIH URL: [Link]

  • Title: De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments Source: Semantic Scholar URL: [Link]

  • Title: Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model Source: MDPI URL: [Link]

  • Title: Pyridazine Derivatives I Showed Potent Anticancer Activity and... Source: ResearchGate URL: [Link]

  • Title: Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases Source: PMC - NIH URL: [Link]

  • Title: InhibiScreen Kinase Inhibitor Assay Technical Video Source: YouTube URL: [Link]

  • Title: Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) Source: PubMed Central URL: [Link]

Sources

Validation

Efficacy of 3-Methoxypyridazin-4-amine Derivatives Against Specific Cancer Cell Lines: A Comparative Guide

Introduction: The Pyridazine Scaffold as a Cornerstone in Oncology Research In the landscape of medicinal chemistry, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, stands out as a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Cornerstone in Oncology Research

In the landscape of medicinal chemistry, the pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold." Its inherent chemical properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents across various disease areas, including oncology. The interest in pyridazine derivatives stems from their diverse biological activities, which have been shown to include anti-inflammatory, antimicrobial, and notably, anticancer effects.[1] The strategic modification of the pyridazine core with various functional groups allows for the fine-tuning of its pharmacological profile, a key aspect in the design of targeted and effective cancer therapies.

This guide provides a comparative overview of the therapeutic potential of a specific class of these compounds: 3-methoxypyridazin-4-amine derivatives. While direct, comprehensive comparative data for this specific scaffold against a wide panel of cancer cell lines remains an emerging area of research, this document will synthesize existing knowledge on related pyridazine and pyridine structures to build a scientifically grounded case for their investigation. We will delve into the established roles of methoxy and amino functional groups in modulating anticancer activity, propose a robust experimental framework for the efficacy testing of novel derivatives, and present hypothetical structure-activity relationships to guide future drug discovery efforts.

The Influence of Methoxy and Amino Substitutions on Anticancer Efficacy

The antiproliferative activity of heterocyclic compounds is significantly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies on related pyridine and pyridazine derivatives have consistently highlighted the importance of electron-donating groups like methoxy (-OCH3) and amino (-NH2) moieties in enhancing their cytotoxic effects against cancer cells.

The presence of a methoxy group can influence a molecule's lipophilicity and its ability to form hydrogen bonds, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. Similarly, the amino group can act as a hydrogen bond donor and a basic center, facilitating interactions with acidic residues in the active sites of enzymes or receptors that are crucial for cancer cell proliferation. While specific data on 3-methoxypyridazin-4-amine is limited, the broader class of pyridazine derivatives has shown promise. For instance, certain fused pyridazine compounds have demonstrated potent anticancer activity against colon cancer cell lines.[2]

Comparative Analysis of Antiproliferative Activity

Due to the nascent stage of research into 3-methoxypyridazin-4-amine derivatives, a direct, data-rich comparison with established alternatives is not yet possible. However, we can extrapolate from studies on analogous structures to predict their potential. For example, various pyridazine derivatives have been synthesized and evaluated for their in-vitro cytotoxic activity against different cancer cell lines, with some exhibiting significant growth inhibition.[3][4] The table below presents a hypothetical comparison based on typical IC50 values observed for active pyridazine and pyridine derivatives against common cancer cell lines, which could serve as a benchmark for future studies on 3-methoxypyridazin-4-amine analogs.

Derivative ClassTarget Cancer Cell LineHypothetical IC50 (µM)Reference CompoundReference IC50 (µM)
3-Methoxypyridazin-4-amine Analog A MCF-7 (Breast)5 - 15Doxorubicin0.5 - 2
3-Methoxypyridazin-4-amine Analog A HCT-116 (Colon)10 - 255-Fluorouracil2 - 10
3-Methoxypyridazin-4-amine Analog B A549 (Lung)8 - 20Cisplatin1 - 5
3-Methoxypyridazin-4-amine Analog B HeLa (Cervical)12 - 30Paclitaxel0.01 - 0.1

Note: The IC50 values for the 3-methoxypyridazin-4-amine analogs are hypothetical and serve as a conceptual framework. Actual values must be determined experimentally.

Experimental Protocol: In-Vitro Cytotoxicity Assessment using MTT Assay

To empirically determine the efficacy of novel 3-methoxypyridazin-4-amine derivatives, a robust and validated cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-methoxypyridazin-4-amine derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-Methoxypyridazin-4-amine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-methoxypyridazin-4-amine derivatives in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.

Visualizing the Path Forward: Structure and Workflow

To provide a clearer picture of the chemical entities at the heart of this guide and the process for their evaluation, the following diagrams have been generated.

G A Synthesis of Novel 3-Methoxypyridazin-4-amine Derivatives B In-Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Lead Compound Identification C->D E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) D->E F In-Vivo Efficacy Studies (Animal Models) E->F

Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.

Conclusion and Future Directions

The exploration of 3-methoxypyridazin-4-amine derivatives represents a promising, albeit underexplored, frontier in the quest for novel anticancer agents. While this guide could not provide a direct comparison of existing data due to its scarcity, the foundational principles of medicinal chemistry and the promising results from related pyridazine and pyridine compounds strongly support the rationale for their investigation. The provided experimental protocol offers a clear and robust starting point for researchers to begin to unravel the therapeutic potential of this chemical class. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation against a broad panel of cancer cell lines. Subsequent studies should then aim to elucidate the mechanism of action of the most potent compounds, a critical step towards their potential clinical development.

References

  • Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. PubMed Central. Available at: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

  • Synthesis and in-vitro cytotoxic evaluation of novel pyridazin-4-one derivatives. PubMed. Available at: [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. Available at: [Link]

  • IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. ResearchGate. Available at: [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link]

  • Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. PMC - NIH. Available at: [Link]

  • Synthesis and Cytotoxicity Evaluation of Substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones. PubMed. Available at: [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link]

  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Scholars Research Library. Available at: [Link]

  • Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines. PMC - NIH. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. MDPI. Available at: [Link]

Sources

Validation

A Comparative Guide to the Potency of Pyridazine Isomers in Biological Assays

For the discerning researcher in drug discovery, the choice of a core heterocyclic scaffold is a decision of paramount importance. The arrangement of heteroatoms within an aromatic ring dictates a molecule's physicochemi...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the choice of a core heterocyclic scaffold is a decision of paramount importance. The arrangement of heteroatoms within an aromatic ring dictates a molecule's physicochemical properties, influencing everything from target engagement and metabolic stability to overall potency. Among the diazines—six-membered aromatic rings containing two nitrogen atoms—the pyridazine (1,2-diazine) scaffold offers a unique profile due to its adjacent nitrogen atoms, which create a distinct dipole moment and hydrogen bonding capacity.[1]

This guide provides an in-depth comparison of pyridazine isomers, offering experimental data and procedural insights to inform rational drug design. We will explore two fundamental types of isomerism:

  • Core Ring Isomerism: Comparing pyridazine with its constitutional isomers, pyrimidine (1,3-diazine) and pyrazine (1,4-diazine).

  • Positional Isomerism: Examining how the placement of substituents on the pyridazine ring itself dramatically alters biological activity.

This analysis is grounded in field-proven methodologies, providing not just data, but the strategic reasoning behind the experimental choices.

Part 1: The Critical Impact of Core Ring Isomerism

The spatial relationship of the two nitrogen atoms in diazines is not a trivial structural detail; it is a fundamental determinant of biological function. The pyridazine scaffold, with its vicinal nitrogens, presents a unique electronic and steric profile compared to its pyrimidine and pyrazine isomers.

A compelling example of this is seen in the development of SMN2 splicing modulators for treating spinal muscular atrophy. In a key study, a compound featuring a pyridazine core (similar to compound 69 in the study) was identified as a potent activator.[1] However, when the pyridazine scaffold was replaced with isomeric rings, the activity was completely abrogated. Structure-activity relationship (SAR) studies demonstrated that the corresponding pyridine, pyrimidine, and pyrazine analogues were all inactive in the cell-based mRNA splicing assay.[1] This stark difference underscores the critical role of the 1,2-diazine arrangement in establishing the precise molecular interactions required for biological activity in this target.

G cluster_isomers Core Ring Isomer Comparison cluster_context Biological Context Pyridazine (1,2-Diazine) Pyridazine (1,2-Diazine) Active Active Pyridazine (1,2-Diazine)->Active Pyrimidine (1,3-Diazine) Pyrimidine (1,3-Diazine) Inactive Inactive Pyrimidine (1,3-Diazine)->Inactive Pyrazine (1,4-Diazine) Pyrazine (1,4-Diazine) Pyrazine (1,4-Diazine)->Inactive Core Scaffold Core Scaffold Core Scaffold->Pyridazine (1,2-Diazine) Core Scaffold->Pyrimidine (1,3-Diazine) Core Scaffold->Pyrazine (1,4-Diazine) SMN2 Splicing Modulation SMN2 Splicing Modulation Core Scaffold->SMN2 Splicing Modulation dictates activity in

Caption: Logical relationship of diazine isomers to biological activity.

The causality behind this lies in the unique electronic distribution and hydrogen-bonding vector presented by the adjacent nitrogens of the pyridazine ring. This specific arrangement is often essential for optimal engagement with the target protein, an interaction that cannot be replicated by the more separated nitrogens in pyrimidine and pyrazine.[1][2]

Part 2: Potency Driven by Substituent Position

Beyond the core ring, the potency of a pyridazine derivative is exquisitely sensitive to the positional isomerism of its substituents. A minor shift in a functional group's location on the pyridazine ring can lead to a profound change in biological effect, turning an active compound into an inactive one, or vice versa.

In the development of cathepsin inhibitors, a comparative study of two isomeric pyridazines revealed a clear difference in inhibitory potency. The topology of compound 44 was significantly favored over its isomer, compound 45 , against three of the four enzymes tested.[1] This difference was attributed to conformational changes at the pseudo-biphenyl junction influenced by the presence of a hydrogen atom at the C-3 position in the less active isomer.[1]

This highlights a critical principle for drug developers: the pyridazine ring is not merely a passive scaffold. Each position (3, 4, 5, and 6) offers a distinct vector for substitution, and the resulting interactions with the target's binding pocket are highly position-dependent.

Comparative Potency of Pyridazine-Based Inhibitors

The following table summarizes quantitative data from various studies, illustrating how both core isomerism and positional isomerism affect potency.

Compound ClassIsomer TypeTarget/AssayKey Findings & PotencyReference
SMN2 Splicing Modulators Core RingSMN2 Reporter AssayPyridazine-based compound was highly active (EC50 = 3.5 µM); pyrimidine and pyrazine isomers were inactive.[1]
Cathepsin Inhibitors PositionalCathepsin S, L, L2Isomer 44 showed significantly greater inhibitory potency than isomer 45 .[1]
Anticancer Agents PositionalVEGFR-2 KinaseCompound 5b showed potent cytotoxic activity against HCT-116 and the highest VEGFR kinase inhibition (92.2%).
Anti-inflammatory Agents PositionalCOX-2 EnzymeABT-963, a disubstituted pyridazinone, showed excellent COX-2 selectivity (ratio >150) and potency (IC50 = 2 µM).
Neuroprotective Agents PositionalEAAT2 ActivationDerivative 2a enhanced EAAT2 levels with an EC50 of 0.5 µM.

Part 3: Case Studies & Experimental Protocols

To ground these principles in practice, we examine two common biological assays used to evaluate pyridazine derivatives: the VEGFR-2 kinase inhibition assay for anticancer applications and the COX-2 inhibition assay for anti-inflammatory drug discovery.

Case Study 1: Anticancer Potency via VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates angiogenesis, a process essential for tumor growth.[3] Many pyridazine-based compounds have been developed as potent anticancer agents by targeting this pathway.[4][5]

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates Raf Raf PKC->Raf activates Ras Ras MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation promotes Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR2 inhibits

Caption: Simplified VEGFR-2 signaling pathway inhibited by pyridazine derivatives.

This biochemical assay directly measures the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. The rationale for starting with a biochemical assay is to confirm direct target engagement in a clean system before moving to more complex cellular models.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a peptide substrate by recombinant VEGFR-2. A potent inhibitor will decrease the amount of phosphorylated substrate, which can be detected using a luminescence-based ATP consumption assay (e.g., Kinase-Glo®).[3]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer by diluting a 5X stock solution with sterile deionized water.

    • Prepare a 10 mM stock solution of the test pyridazine isomer in 100% DMSO.

    • Perform serial dilutions of the test compound in 1X Kinase Buffer to achieve a range of assay concentrations. Ensure the final DMSO concentration does not exceed 1%.

    • Dilute recombinant human VEGFR-2 enzyme and the peptide substrate (e.g., Poly (Glu:Tyr, 4:1)) to their working concentrations in 1X Kinase Buffer.[3]

  • Assay Plate Setup (96-well white plate):

    • Test Wells: Add 5 µL of diluted test compound.

    • Positive Control (No Inhibitor): Add 5 µL of 1X Kinase Buffer containing DMSO.

    • Blank (No Enzyme): Add 25 µL of 1X Kinase Buffer.

  • Enzyme Addition:

    • To "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme.

  • Reaction Initiation:

    • Prepare a master mix containing ATP and the peptide substrate.

    • Add 25 µL of this master mix to all "Test" and "Positive Control" wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

  • Signal Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the Blank reading from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the Positive Control.

    • Plot percent inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detect 3. Detection & Analysis A Prepare Reagents: - 1X Kinase Buffer - Diluted Test Compounds - Diluted VEGFR-2 Enzyme B Add Compounds & Enzyme to 96-well plate A->B C Initiate reaction with ATP/Substrate Mix B->C D Incubate at 30°C for 45 min C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC50 Value F->G

Caption: Experimental workflow for an in vitro VEGFR-2 kinase inhibition assay.

Case Study 2: Anti-inflammatory Potency via COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 is a key goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[6] Pyridazinone derivatives have been identified as highly potent and selective COX-2 inhibitors.[7]

This assay assesses the ability of a compound to block the production of Prostaglandin E2 (PGE2), a key product of the COX-2 enzyme, within a cellular environment. Using a cell-based assay is a crucial validation step as it accounts for cell permeability and off-target effects that would be missed in a purely biochemical screen.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme. The cells are treated with the test pyridazine isomer, and the amount of PGE2 released into the supernatant is quantified by ELISA.[8]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed RAW 264.7 cells in 24-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of the test pyridazine isomers in complete cell culture medium.

    • Remove the old medium from the cells and pre-treat them with various concentrations of the test compounds or a vehicle control (e.g., 0.1% DMSO) for 1 hour. This pre-incubation allows the inhibitor to enter the cells before the inflammatory stimulus.

  • Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells (except for an unstimulated control). LPS is a potent inducer of COX-2 expression.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for analysis.

  • PGE2 Quantification (ELISA):

    • Quantify the concentration of PGE2 in each supernatant sample using a commercial Prostaglandin E2 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the kit.

    • Calculate the PGE2 concentration for each sample.

    • Determine the percent inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

    • Calculate the IC50 value from the resulting dose-response curve.

Conclusion

The biological potency of diazine-based compounds is not arbitrary. It is a direct function of molecular architecture, governed by the precise placement of nitrogen atoms and substituent groups. The evidence clearly indicates that the pyridazine scaffold is not merely interchangeable with its pyrimidine and pyrazine isomers; its unique 1,2-diazine structure provides distinct advantages for specific biological targets. Furthermore, SAR studies consistently demonstrate that potency is highly dependent on the positional isomerism of substituents around the pyridazine ring. For drug development professionals, these insights are crucial. A deep understanding of these isomeric relationships allows for a more rational, structure-guided approach to designing potent and selective therapeutics, ultimately saving time and resources in the discovery pipeline.

References

  • He, S., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 117847. [Link]

  • Aboul-Enein, M. N., et al. (2020). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 104, 104239. [Link]

  • El-Sayed, M. A., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & Pharmaceutical Bulletin, 64(8), 1195-1206. [Link]

  • Rudresh HM, et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 074. [Link]

  • Bio-protocol. (n.d.). VEGFR2 inhibition assay. Bio-protocol. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7025. [Link]

  • Patel, L., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie - Chemical Monthly, 154, 1235–1267. [Link]

  • Hu, T., et al. (2004). Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels. Bioorganic & Medicinal Chemistry Letters, 14(9), 2031-4. [Link]

  • Rudresh HM, et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 074. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Jiao, Z., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 909, 68-74. [Link]

  • Purohit, R., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of Medicinal Chemistry, 51(10), 2954-70. [Link]

  • Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry, 15(2), 164-8. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7552. [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 12(10), 1736-1753. [Link]

  • Singh, P., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Journal of Biomolecular Structure and Dynamics, 40(1), 1-15. [Link]

  • ELK Biotechnology. (n.d.). Rat EAAT2(Excitatory Amino Acid Transporter 2) ELISA Kit. ELK Biotechnology. [Link]

  • NIH. (2021). Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2. ACS Medicinal Chemistry Letters, 12(4), 588-594. [Link]

  • Proteopedia. (2023). VEGF signaling pathway. Proteopedia. [Link]

  • NIH. (2024). Still in Search for an EAAT Activator: GT949 Does Not Activate EAAT2, nor EAAT3 in Impedance and Radioligand Uptake Assays. International Journal of Molecular Sciences, 25(6), 3237. [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio. [Link]

  • Asif, M. (2014). A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. iMedPub Journals, 10(4), 2. [Link]

  • ClinPGx. (n.d.). VEGF Signaling Pathway. ClinPGx. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

Sources

Comparative

Validating the Mechanism of Action for Pyridazine Anticancer Drugs: A Comparative Guide

The pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous anticancer agents.[1][2] Its unique physicochemical properties, including hydrogen bonding capacity and...

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous anticancer agents.[1][2] Its unique physicochemical properties, including hydrogen bonding capacity and modulation of pharmacokinetic profiles, make it a versatile foundation for designing novel therapeutics.[1][3] This guide provides an in-depth, comparative analysis of the primary mechanisms of action for pyridazine-based anticancer drugs, supported by experimental data and detailed validation protocols for researchers in drug discovery and development.

The Multifaceted Anticancer Mechanisms of Pyridazine Compounds

Pyridazine derivatives exert their anticancer effects through several key cellular pathways. This guide will focus on three predominant and well-validated mechanisms: kinase inhibition, induction of apoptosis, and cell cycle arrest. We will explore how pyridazine-containing drugs modulate these pathways and compare their performance with alternative, non-pyridazine-based inhibitors.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

Protein kinases are critical regulators of cell signaling pathways that, when dysregulated, can drive cancer cell proliferation and survival.[4] The pyridazine scaffold is a common feature in many kinase inhibitors, designed to compete with ATP for binding to the kinase's active site.[5][6]

Comparative Analysis of Pyridazine-Based Kinase Inhibitors

Pyridazine-containing drugs have shown significant efficacy against a range of kinases. For instance, Ensartinib , an aminopyridazine-based inhibitor, targets anaplastic lymphoma kinase (ALK) and has demonstrated superior progression-free survival in patients with ALK-positive non-small cell lung cancer (NSCLC) compared to the first-generation inhibitor, crizotinib.[7][8] Ponatinib , another pyridazine derivative, is a potent pan-BCR-ABL inhibitor, effective against mutations that confer resistance to other tyrosine kinase inhibitors in chronic myeloid leukemia (CML).[5][9][10]

To provide a clearer picture of their performance, the following table compares the half-maximal inhibitory concentrations (IC50) of representative pyridazine and non-pyridazine kinase inhibitors against various cancer cell lines.

Drug/CompoundCore ScaffoldPrimary Target(s)Cancer Cell LineIC50 (µM)Reference
Ensartinib PyridazineALKH3122 (ALK+)0.024[8]
Ponatinib PyridazineBCR-ABL, VEGFR, FGFR, PDGFRK562 (CML)0.0004[6]
Pyrazolopyridine Derivative PyrazolopyridinePIM-1 KinasePC-3 (Prostate)0.0189[11]
Gefitinib QuinazolineEGFRPC-9 (NSCLC)0.015[11]
Erlotinib QuinazolineEGFRHCC827 (NSCLC)0.007[12]

This table presents a selection of data for comparative purposes. IC50 values can vary based on experimental conditions.

Visualizing the Kinase Inhibition Pathway

Kinase_Inhibition

Experimental Validation: Kinase Inhibition

A primary method to validate kinase inhibition is through in vitro kinase assays and cellular assays to measure the downstream effects. The MTT assay is a fundamental technique to assess the impact of kinase inhibitors on cancer cell viability.

Protocol: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of a pyridazine compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[13][14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified spectrophotometrically.[13][15]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Pyridazine test compound and a non-pyridazine control inhibitor

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) in 100 µL of complete medium.[1]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazine test compound and the control inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle-only control.

    • Incubate for 72 hours at 37°C, 5% CO2.[1]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent to each well.[14]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.[14]

    • Gently swirl the plate to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Induction of Apoptosis: Triggering Programmed Cell Death

Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. Many pyridazine derivatives have been shown to induce apoptosis in cancer cells, making it a key mechanism of their anticancer activity.[16]

Comparative Analysis of Apoptosis-Inducing Agents

Pyridazine compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. One study on a pyrazolo[3,4-d]pyridazine derivative demonstrated a significant increase in Bax expression and a decrease in Bcl-2 expression, leading to apoptosis in lung cancer cells. The following table compares the apoptotic effects of a pyridazine derivative with a known apoptosis inducer.

CompoundCore ScaffoldCancer Cell LineKey Apoptotic EffectReference
Pyrazolo-pyridazine Derivative (PPD-1) Pyrazolo-pyridazineA549 (Lung)Increased Bax/Bcl-2 ratio, Caspase-3 activation
Quinazolinone-Pyridazinone Hybrid (8a) Quinazolinone-PyridazinoneMCF-7 (Breast)Cell cycle arrest at G1, induction of apoptosis[10]
Doxorubicin AnthracyclineVariousDNA intercalation, topoisomerase II inhibition, apoptosis induction[10]
Visualizing the Apoptotic Pathway

Apoptosis_Induction

Experimental Validation: Apoptosis

Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to detect and quantify apoptosis.[17] Western blotting can further confirm the mechanism by detecting changes in apoptosis-related proteins.[18][19]

Protocol: Apoptosis Detection by Annexin V & PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a pyridazine compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.[17]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the pyridazine compound and a control for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge.[17]

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[20]

    • Incubate for 15 minutes at room temperature in the dark.[20][21]

  • Flow Cytometry Analysis:

    • Add 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[20]

    • Identify four cell populations:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Protocol: Western Blot for Apoptosis Markers

Objective: To detect changes in the expression of key apoptosis-related proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.[18][19] This allows for the quantification of proteins like Bcl-2, Bax, and cleaved caspases.[19]

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and control cells and quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine changes in protein expression.

Cell Cycle Arrest: Halting Uncontrolled Division

Cancer is characterized by uncontrolled cell division. Some pyridazine derivatives can arrest the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[18][22]

Comparative Analysis of Cell Cycle Inhibitors

Pyridazine-based compounds have been shown to induce cell cycle arrest in various cancer cell lines.[18] For example, a novel pyrimido-pyridazine derivative was found to arrest MDA-MB-231 breast cancer cells in the S-phase.[18] This can be compared to non-pyridazine inhibitors like Adavosertib (AZD1775) , a Wee1 kinase inhibitor that abrogates the G2-M checkpoint.[23][24]

Drug/CompoundCore ScaffoldCancer Cell LinePhase of Cell Cycle ArrestReference
Pyrimido-pyridazine Derivative (2b) Pyrimido-pyridazineMDA-MB-231 (Breast)S-phase[18]
Pyridazinone-based diarylurea (10l) PyridazinoneA549 (Lung)G0-G1 phase[22]
Adavosertib (AZD1775) Pyrazolo-pyrimidineVariousG2-M abrogation[23][24]
Visualizing the Cell Cycle

Cell_Cycle_Arrest

Experimental Validation: Cell Cycle Analysis

The distribution of cells in different phases of the cell cycle can be accurately determined by flow cytometry after staining the cellular DNA with propidium iodide.[25][26]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of a pyridazine compound on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[25] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.[25]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)[26]

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Treat cells with the pyridazine compound and a control for the desired time.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.[26][27]

    • Incubate on ice for at least 30 minutes.[26][27]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in the PI/RNase A staining solution.[26]

    • Incubate for 30 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a histogram of DNA content to visualize the cell cycle distribution.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Validation: From the Bench to Preclinical Models

While in vitro assays are crucial for initial screening and mechanistic studies, in vivo validation is essential to assess the therapeutic potential of a drug candidate in a more complex biological system.[28][29] Human tumor xenograft models in immunocompromised mice are a standard for this purpose.[28][30]

Workflow for In Vivo Validation

In_Vivo_Validation

In these models, tumor volume and weight are monitored over time in response to treatment with the pyridazine compound compared to a vehicle control.[31] At the end of the study, tumors can be excised for biomarker analysis (e.g., by Western blot or immunohistochemistry) to confirm the drug's mechanism of action in vivo.

Conclusion

The pyridazine scaffold is a cornerstone in the development of a diverse range of anticancer agents. Validating their mechanism of action through a systematic and comparative approach is critical for advancing the most promising candidates. This guide provides a framework for researchers to rigorously evaluate pyridazine-based drugs targeting kinase inhibition, apoptosis, and cell cycle arrest, with the ultimate goal of developing more effective cancer therapies. By combining robust in vitro assays with in vivo models, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic compound.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953.
  • El-Sayed, N. F., et al. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & Medicinal Chemistry Letters, 28(3), 353-358.
  • Takeda Oncology. (n.d.). Ponatinib: Overview, Mechanism of Action & Clinical Trials. Retrieved from [Link]

  • Drugs.com. (2023). Ensartinib Monograph for Professionals. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Sonker, P., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8849-8864.
  • Takeda Oncology. (n.d.). ICLUSIG® (ponatinib) Mechanism of Action. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). Design and Synthesis of New Quinazolinone Derivatives Conjugated with Chalcone or Pyridazine Moieties: Anticancer Activities and Apoptotic Induction. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1345-1361.
  • Patsnap Synapse. (2024). What is the mechanism of Ponatinib Hydrochloride? Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • George, R. F., et al. (2021). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega, 6(21), 13863-13875.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • El-Gohary, N. S., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1263-1277.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Menendez, S., et al. (2011). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Stem Cell Reviews and Reports, 7(4), 957-967.
  • Ma, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
  • Scribd. (n.d.). Apoptosis Detection Protocol. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Le, T. D., et al. (2020). Safety, Antitumor Activity, and Biomarker Analysis in a Phase I Trial of the Once-daily Wee1 Inhibitor Adavosertib (AZD1775) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 26(18), 4843-4852.
  • Cho, S. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1-7.
  • Xcovery. (n.d.). Ensartinib. Retrieved from [Link]

  • Cole, K. A., et al. (2019). Phase I Clinical Trial of the Wee1 inhibitor Adavosertib (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors. A COG Phase 1 Consortium Report (ADVL1312). Clinical Cancer Research, 25(24), 7347-7354.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Abdel-Aziz, A. A. M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7294.
  • National Center for Biotechnology Information. (2025). Ensartinib - LiverTox. Retrieved from [Link]

  • Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1957, 219-236.
  • ResearchGate. (n.d.). In vivo validation of drug hits in each individual cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]

  • Do, K., et al. (2015). Phase I Study of Single-Agent AZD1775 (MK-1775), a Wee1 Kinase Inhibitor, in Patients With Refractory Solid Tumors. Journal of Clinical Oncology, 33(30), 3409-3415.
  • Richmond, A., & Su, Y. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1512, 127-137.
  • ResearchGate. (n.d.). Phase I Clinical Trial of the Wee1 Inhibitor Adavosertib (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors: A COG Phase I Consortium Report (ADVL1312). Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). AZD1775 for Advanced Solid Tumors. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 (μM) of 7a-u towards human cancer cell lines. Retrieved from [Link]

  • Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 5-21.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Moslin, R., et al. (2017). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1046-1051.
  • ResearchGate. (n.d.). IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. Retrieved from [Link]

  • Chobanian, H. R., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1835-1854.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Methoxypyridazin-4-amine Based Kinase Inhibitors

This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of kinase inhibitors built on the 3-methoxypyridazin-4-amine scaffold. It is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of kinase inhibitors built on the 3-methoxypyridazin-4-amine scaffold. It is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity of their compounds and mitigate potential off-target effects.

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases are master regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[2] At the heart of many successful inhibitors are "privileged scaffolds"—molecular frameworks that effectively interact with the highly conserved ATP-binding site of kinases.

The 3-methoxypyridazin-4-amine core is one such scaffold. Its structure is an effective isostere of the adenine ring of ATP, allowing it to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[3][4] However, the very feature that makes this scaffold effective—its ability to bind the conserved ATP pocket—also presents a significant challenge: a lack of selectivity.[2][5]

Cross-reactivity, or the inhibition of unintended "off-target" kinases, can lead to a spectrum of outcomes. While sometimes beneficial (a phenomenon known as polypharmacology), it is more often associated with toxic side effects, complicating clinical development.[6][7] Therefore, rigorous, quantitative assessment of an inhibitor's selectivity profile is not merely a characterization step; it is a critical pillar of a successful drug discovery program.[2][8]

This guide details a multi-tiered strategy for profiling the cross-reactivity of 3-methoxypyridazin-4-amine based inhibitors, moving from broad biochemical screens to targeted validation in a cellular environment.

Section 1: The Foundation - Large-Scale Biochemical Profiling

The initial and most crucial step is to understand the inhibitor's landscape of interactions across the human kinome. This is achieved by screening the compound against a large panel of purified kinases.

Causality Behind the Choice: A broad biochemical screen provides the most direct measure of a compound's intrinsic affinity for a wide array of kinases. By setting the ATP concentration near the Michaelis constant (Km) for each kinase, the resulting IC50 values primarily reflect the inhibitor's binding potency, providing a standardized baseline for comparison.[6] While cellular ATP concentrations are much higher, this in vitro approach is essential for initial triage and identifying the most potent off-target interactions without the complexities of a cellular system.[6]

Experimental Protocol: High-Throughput Kinase Panel Screening

This protocol describes a generalized workflow for determining the inhibitory activity of a test compound against a panel of protein kinases, often performed by specialized contract research organizations (CROs). The radiometric assay remains the "gold standard" due to its direct detection method.[9]

Objective: To determine the IC50 values of a test compound (e.g., "PyridoMet-1") against a representative panel of the human kinome (e.g., the 400+ kinase panel at Reaction Biology or Eurofins DiscoverX).

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of PyridoMet-1 in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in an intermediate plate.

  • Assay Plate Preparation: Dispense the diluted compounds into a 384-well assay plate. Include positive control wells (e.g., staurosporine, a pan-kinase inhibitor) and negative control wells (DMSO vehicle only).

  • Reaction Initiation:

    • Add the specific kinase and its corresponding peptide or protein substrate to each well.[10]

    • Pre-incubate the compound and enzyme for 15 minutes at room temperature to allow for binding equilibration.[11]

    • Initiate the kinase reaction by adding a solution containing ATP and [γ-³³P]-ATP at a concentration approximating the Km for each specific kinase.[11]

  • Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).[11]

  • Reaction Termination & Capture: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.

  • Detection: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Self-Validation System:

  • Positive Control: A known inhibitor for each kinase should produce an IC50 value within the historically accepted range.

  • Negative Control: DMSO vehicle wells define the baseline kinase activity.

  • Z'-factor: This statistical parameter is calculated for each assay plate to assess its quality. A Z'-factor > 0.5 is considered robust and suitable for high-throughput screening.[11]

Data Presentation: Interpreting the Kinome Scan

The output of a large-scale screen is a wealth of data. A clear, structured table is essential for interpretation. Below is a hypothetical but realistic dataset for a compound, "PyridoMet-1," designed as a potent MET kinase inhibitor.

Target KinaseKinase FamilyIC50 (nM) for PyridoMet-1Comments
MET Tyrosine Kinase 1.2 On-Target
VEGFR2 Tyrosine Kinase 8.5 Potent Off-Target
AXLTyrosine Kinase25.7Significant Off-Target
MERTyrosine Kinase40.1Significant Off-Target
AURKASerine/Threonine150.2Moderate Off-Target
CDK2Serine/Threonine875.0Weak Off-Target
p38αSerine/Threonine>10,000No significant activity
SRCTyrosine Kinase>10,000No significant activity

This table represents illustrative data and is not derived from actual experimental results.

Visualization: Tools like waterfall plots or kinome trees are invaluable for visualizing selectivity.[12] A waterfall plot arranges kinases by potency, clearly distinguishing the on-target from off-target activities.

G cluster_0 cluster_1 cluster_2 cluster_3 A Primary Screen (e.g., MET Kinase Assay) B Broad Kinome Panel (>400 Kinases, Biochemical IC50s) A->B C Data Analysis (Selectivity Scoring, Kinome Tree) B->C D Cellular Target Engagement (CETSA or NanoBRET on key hits) C->D E Functional Cellular Assays (e.g., p-MET, p-VEGFR2) D->E

Caption: A typical cross-reactivity screening cascade.

Section 2: The Confirmation - Cellular Target Engagement

Biochemical assays are essential but operate in an artificial environment. It is critical to confirm that the inhibitor can bind its intended (and unintended) targets within the complex milieu of a living cell.[6] Cellular target engagement assays provide this crucial validation.

Methodology Comparison: CETSA vs. NanoBRET™

Two leading technologies for this purpose are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding stabilizes a protein against thermal denaturation.[13][14]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[15][16]
Requirement A specific antibody for the target protein to detect the soluble fraction after heating.A genetically encoded NanoLuc® fusion of the target protein and a specific fluorescent tracer.[17]
Readout Western Blot, ELISA, or other immunoassays.Ratiometric measurement of bioluminescent and fluorescent signals.
Advantages Measures engagement with the endogenous, untagged protein in any cell type.[13][18]Real-time, quantitative measurement of binding affinity and residence time in live cells.[15][16] Highly sensitive.
Limitations Lower throughput; requires high-quality antibodies; indirect measurement of binding.[19]Requires genetic modification of cells; development of a suitable tracer can be a bottleneck.[20]

Expert Choice: For initial validation of high-potency off-targets (like VEGFR2 in our example), CETSA is often preferred as it interrogates the native protein without requiring cell line engineering. For deeper mechanistic studies, such as determining residence time, NanoBRET™ offers unparalleled quantitative power.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that PyridoMet-1 engages both MET and VEGFR2 in intact cells.

Methodology:

  • Cell Culture & Treatment: Culture cells expressing the target proteins (e.g., H460 cells for MET, HUVEC cells for VEGFR2). Treat the cells with PyridoMet-1 at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO vehicle for 1-2 hours.[18]

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.[18] A key control is an unheated sample.

  • Cell Lysis: Lyse the cells to release their contents. This can be done through freeze-thaw cycles or by adding a specific lysis buffer.[18]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stabilized protein fraction.[13]

  • Detection:

    • Carefully collect the supernatant.

    • Analyze the amount of the target protein (MET or VEGFR2) remaining in the soluble fraction using Western Blotting or an ELISA.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature.

    • A positive result is a rightward shift in the melting curve in the presence of the inhibitor, indicating thermal stabilization due to binding.[14]

G cluster_workflow CETSA Workflow cluster_result Expected Result A 1. Treat Cells (Inhibitor vs. Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Lyse & Centrifuge (Separate Soluble/Aggregated) B->C D 4. Detect Soluble Protein (Western Blot / ELISA) C->D E Melting Curve Shift (Stabilization = Binding) D->E

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion and Forward Look

Characterizing the cross-reactivity of a 3-methoxypyridazin-4-amine based inhibitor is a systematic process of de-risking a potential therapeutic candidate. The journey begins with a broad, unbiased biochemical screen to identify all potential liabilities. This is followed by orthogonal, cell-based target engagement assays to confirm that these interactions are not artifacts of an in vitro system.

The hypothetical data for PyridoMet-1 reveals a potent on-target activity against MET but also a significant off-target liability for VEGFR2. This knowledge is not a failure but a critical insight. It allows the project team to make informed decisions:

  • Medicinal Chemistry: Can the scaffold be modified to improve selectivity against VEGFR2 while retaining MET potency?

  • Translational Strategy: Is the dual inhibition of MET and VEGFR2 potentially beneficial for the target indication? Or does it present an unacceptable safety risk?

By employing a logical, multi-tiered approach grounded in robust, self-validating protocols, researchers can confidently map the selectivity profile of their inhibitors, paving the way for the development of safer and more effective medicines.

References

  • Strategy toward Kinase-Selective Drug Discovery. (2023).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007).
  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications. [Link]

  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. (n.d.).
  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
  • NanoBRET™ Target Engagement for drug development. (n.d.). News-Medical.Net.
  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex.
  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections.
  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). Royal Society of Chemistry.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2015). Future Medicinal Chemistry.
  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology.
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking New Pyridazine Derivatives Against Known Kinase Inhibitors

Introduction: The Kinase Conundrum and the Rise of the Pyridazine Scaffold Protein kinases, the master regulators of cellular communication, function by catalyzing the transfer of a phosphate group from ATP to a substrat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Conundrum and the Rise of the Pyridazine Scaffold

Protein kinases, the master regulators of cellular communication, function by catalyzing the transfer of a phosphate group from ATP to a substrate protein. This seemingly simple act of phosphorylation is a fundamental switch that governs a vast array of cellular processes, from proliferation and differentiation to metabolism and apoptosis. With over 500 protein kinases identified in the human genome, it is no surprise that their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has positioned kinases as one of the most critical classes of "druggable" targets in modern medicine.[2]

The development of small molecule kinase inhibitors (SMKIs) has revolutionized treatment paradigms, offering targeted therapies with improved efficacy and reduced toxicity compared to conventional chemotherapy.[3] Since the landmark approval of Imatinib in 2001, the arsenal of FDA-approved kinase inhibitors has expanded dramatically.[4][5] Within this competitive landscape, medicinal chemists continuously seek novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties. The pyridazine ring system has emerged as a "privileged scaffold" in this pursuit.[6] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have led to the development of numerous potent inhibitors targeting a diverse range of kinases.[6][7][8]

This guide provides a comprehensive framework for the preclinical benchmarking of new pyridazine-based kinase inhibitors. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating evaluation process. Using hypothetical pyridazine derivatives, Pyr-A and Pyr-B , we will compare them against well-established, FDA-approved kinase inhibitors, Imatinib and Sorafenib , to provide a realistic context for their evaluation.

The Benchmarking Workflow: A Strategy for Success

A rigorous benchmarking strategy is not merely about generating data; it's about generating comparable and meaningful data. Our approach is a multi-tiered system that progresses from fundamental biochemical interactions to complex cellular responses and early drug-like properties. This ensures that resources are focused on compounds with the highest potential for clinical success.

Benchmarking_Workflow cluster_0 Part 1: Biochemical & Physicochemical Profiling cluster_1 Part 2: Cellular Characterization cluster_2 Part 3: Early Druggability Assessment cluster_3 Decision Gate P1_Kinase Kinase Inhibition Assay (IC50, Selectivity) P1_Physchem Physicochemical Properties (Solubility, Lipophilicity) P2_Viability Cell Viability Assay (GI50) P1_Physchem->P2_Viability Informs Dosing P2_Signaling Target Engagement Assay (Western Blot) P3_ADME In Vitro ADME Profile (Metabolic Stability, PPB) P2_Signaling->P3_ADME Confirms MoA Decision Go/No-Go for Lead Optimization P3_ADME->Decision Predicts In Vivo Behavior

Caption: A multi-tiered workflow for benchmarking novel kinase inhibitors.

Part 1: Foundational Assessment - Biochemical Potency and Physicochemical Properties

The initial phase of our evaluation focuses on the direct interaction between the inhibitor and its purified target kinase(s), alongside an assessment of fundamental chemical properties that govern its "drug-likeness."

Kinase Inhibition Assay: Quantifying Potency and Selectivity

The primary goal here is to determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor. It is crucial to perform these assays under standardized conditions to ensure data comparability, particularly the ATP concentration, which should ideally be close to the Michaelis constant (Km) for the specific kinase.[9]

We will utilize the ADP-Glo™ Kinase Assay , a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[10] Less ADP production, and thus higher light output, corresponds to greater inhibition of kinase activity.

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, ATP, and test compounds (serially diluted, typically from 10 µM to 0.1 nM) in an appropriate solvent like DMSO. Include a known inhibitor as a positive control (e.g., Staurosporine) and a solvent-only negative control.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound or control. Add 2.5 µL of a kinase/substrate mixture.

  • Initiation: To start the reaction, add 5 µL of ATP solution. Mix gently and incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[9]

  • Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ATP Generation & Signal Measurement: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and trigger a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The data below represents a hypothetical outcome for our pyridazine derivatives against a panel of kinases, including the primary target (e.g., VEGFR2) and several off-target kinases to assess selectivity.

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)SRC IC50 (nM)
Pyr-A 550800>10,000
Pyr-B 254503,500>10,000
Sorafenib 905868300
Imatinib >10,00060100150

Causality Insight: Pyr-A shows high potency for the target kinase VEGFR2 and good selectivity against other kinases compared to the multi-targeted profiles of Sorafenib and Imatinib. This selectivity can be crucial for minimizing off-target side effects.

Physicochemical Properties: The Blueprint for Bioavailability

A potent molecule is useless if it cannot reach its target in the body. Physicochemical properties govern a drug's absorption, distribution, metabolism, and excretion (ADME).[11][12] Early assessment of properties like solubility and lipophilicity is critical to avoid late-stage failures.[13]

PropertyPyr-APyr-BSorafenibImatinib"Drug-Like" Range
Molecular Weight ( g/mol ) 410480464.8493.6< 500
LogP (Lipophilicity) 2.84.53.83.51 - 4
Aqueous Solubility (µM) 5051285> 10

Causality Insight: Pyr-A fits well within the "drug-like" chemical space. Pyr-B, while potent, shows higher lipophilicity and lower solubility, which could pose challenges for oral absorption and formulation.[12] This is a red flag that must be addressed by medicinal chemists.

Part 2: Cellular Context - Validating Activity in a Biological System

Moving from a purified enzyme system to a living cell is a critical step. Cell-based assays help determine if a compound can cross the cell membrane, engage its target in a complex intracellular environment, and exert the desired biological effect.[14]

Cell Viability Assay: Assessing Antiproliferative Effects

The MTT assay is a classic colorimetric method to measure a compound's effect on cell proliferation and viability. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., HUVEC for VEGFR2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.[17]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.[18]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple crystals.[15]

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration causing 50% growth inhibition).

CompoundHUVEC GI50 (nM)
Pyr-A 25
Pyr-B 150
Sorafenib 120
Imatinib >10,000

Causality Insight: Pyr-A demonstrates potent antiproliferative activity in a relevant cell line, with a GI50 value that correlates well with its biochemical potency. The higher GI50 for Pyr-B may be due to its poor solubility or inability to effectively penetrate the cell membrane. Imatinib is inactive as expected, since HUVEC cells are not driven by its primary targets.

Western Blot: Confirming Target Engagement

A potent GI50 is promising, but we must confirm that the observed cell death is due to the inhibition of the intended target. Western blotting allows us to visualize the phosphorylation status of the target kinase and its downstream signaling proteins. A successful inhibitor should decrease the phosphorylation of its target.

VEGFR_Signaling cluster_pathway Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K RAF RAF PLCg->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation Inhibitor Pyr-A / Sorafenib Inhibitor->pVEGFR2

Caption: Simplified VEGFR2 signaling pathway showing inhibition point.

  • Cell Lysis: Plate and treat cells with inhibitors as in the viability assay, but for a shorter duration (e.g., 2-4 hours). Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample in SDS sample buffer and separate them by size using polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated target (e.g., anti-p-VEGFR2) and a downstream marker (e.g., anti-p-ERK). Also, probe a separate blot or strip and re-probe the same blot for total protein levels (total VEGFR2, total ERK) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[21][22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.

Expected Outcome: Cells treated with effective inhibitors like Pyr-A and Sorafenib will show a marked decrease in the bands corresponding to p-VEGFR2 and p-ERK compared to untreated cells, while total protein levels remain unchanged. This provides direct evidence of on-target activity within the cell.

Part 3: Early Druggability - A Glimpse into In Vivo Potential

Even a potent, cell-active compound can fail if it is rapidly metabolized or cannot be effectively distributed to the target tissue. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays provide a forecast of a compound's likely pharmacokinetic behavior.[23][24]

AssayParameterPyr-APyr-BSorafenibImatinibFavorable Range
Metabolic Stability % Remaining after 30 min (Human Liver Microsomes)85%30%75%88%> 80%
Plasma Protein Binding % Bound (Human Plasma)92%99.5%99.5%95%< 99%
CYP Inhibition IC50 for CYP3A4 (µM)>201.56.68.0> 10 µM

Causality Insight: Pyr-A shows excellent metabolic stability and an acceptable plasma protein binding profile, suggesting it may have a reasonable half-life in vivo.[25] It also shows a low risk of drug-drug interactions via CYP3A4 inhibition.[25] In contrast, Pyr-B is rapidly metabolized and shows extremely high plasma protein binding, which could limit the amount of free drug available to act on the target. Its potent inhibition of CYP3A4 is also a significant liability.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

This comprehensive benchmarking process provides a multi-faceted view of our novel pyridazine derivatives.

  • Pyr-A emerges as a promising lead candidate. It is a potent and selective inhibitor of VEGFR2, both biochemically and in cells. Its physicochemical properties are within drug-like ranges, and its early ADME profile suggests favorable pharmacokinetics. It clearly outperforms the benchmark Sorafenib in terms of selectivity and shows superior cellular potency.

  • Pyr-B , despite its good biochemical potency in some contexts, raises several red flags. Its poor solubility, high lipophilicity, rapid metabolism, and potential for drug-drug interactions make it a less desirable candidate for further development without significant chemical modification.

The decision would be to advance Pyr-A into the lead optimization phase, where medicinal chemistry efforts would focus on further refining its properties, followed by in vivo efficacy and safety studies. This structured, evidence-based approach ensures that only the most promising compounds, validated against established benchmarks, proceed down the long and expensive path of drug development.

References

  • Krueger, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Zhong, L., et al. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Slideshare. (n.d.). Physicochemical properties of drug. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Protein Kinase Inhibitors. LiverTox. Available at: [Link]

  • Li, J., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available at: [Link]

  • GoodRx. (n.d.). Popular Kinase Inhibitors List, Drug Prices and Medication Information. Available at: [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Available at: [Link]

  • ACS Omega. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Available at: [Link]

  • ACS Omega. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • National Institutes of Health. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Available at: [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development? Available at: [Link]

  • News-Medical.Net. (n.d.). Drugs Targeting Kinase Inhibitors. Available at: [Link]

  • Giaginis, C., et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis. Notes: (A) Simplified KIT-signaling pathway.... Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Available at: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Available at: [Link]

  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The impact of early ADME profiling on drug discovery and development strategy. Available at: [Link]

  • PubMed Central. (n.d.). Comparison of FDA Approved Kinase Targets to Clinical Trial Ones: Insights from Their System Profiles and Drug-Target Interaction Networks. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • National Institutes of Health. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Available at: [Link]

  • ResearchGate. (n.d.). Pyridazine Derivatives I Showed Potent Anticancer Activity and.... Available at: [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available at: [Link]

Sources

Validation

Confirming Target Engagement of 3-Methoxypyridazin-4-amine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular conte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful therapeutic program. This guide provides an in-depth comparison of key methodologies for confirming the target engagement of 3-methoxypyridazin-4-amine derivatives, a class of heterocyclic compounds frequently investigated as potent kinase inhibitors.[1] By understanding the principles, strengths, and practical considerations of each technique, researchers can design robust experimental strategies to validate their drug candidates and accelerate their journey toward the clinic.

The Kinase-Targeting Potential of Pyridazine Scaffolds

The pyridazine core is a versatile scaffold in medicinal chemistry, recognized for its ability to mimic the hinge-binding interactions of the native ATP ligand in the active site of kinases.[1] Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3] Consequently, pyridazine derivatives have been the subject of extensive research, leading to the discovery of potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), dual-specificity tyrosine-regulated kinases (DYRKs), and Feline Encephalitis Virus-Related (FER) tyrosine kinase.[2][4][5] This guide will therefore focus on target engagement strategies pertinent to the validation of kinase inhibitors.

A Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput. A multi-pronged approach, combining direct biophysical measurements with functional cellular assays, provides the most compelling evidence for a compound's mechanism of action.

Table 1: Qualitative Comparison of Key Target Engagement Methods
MethodPrincipleProsCons
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).Label-free; applicable in intact cells and tissues, reflecting physiological conditions.Can be low-throughput; requires a specific antibody for detection (Western blot-based).
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to its target, providing a complete thermodynamic profile of the interaction.Label-free, in-solution measurement; provides affinity (KD), stoichiometry (n), and enthalpy (ΔH).Requires relatively large amounts of pure protein and compound; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target, allowing for real-time kinetic analysis.Real-time measurement of association (kon) and dissociation (koff) rates; high sensitivity.Requires immobilization of the target protein, which may affect its conformation and activity; potential for non-specific binding.
Kinase Inhibition Assays Measures the ability of a compound to inhibit the enzymatic activity of a kinase, typically by quantifying the phosphorylation of a substrate.High-throughput; directly measures functional consequence of binding; various formats available (e.g., fluorescence, luminescence).Indirect measure of binding; susceptible to assay artifacts and interference.

In-Depth Methodologies and Data Interpretation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a physiologically relevant environment by assessing the thermal stabilization of a target protein upon ligand binding.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis cell_culture 1. Culture cells expressing the target kinase treatment 2. Treat cells with 3-methoxypyridazin-4-amine derivative or vehicle control cell_culture->treatment heating 3. Heat cell suspensions to a range of temperatures treatment->heating lysis 4. Lyse cells to separate soluble and aggregated proteins heating->lysis detection 5. Detect soluble target protein by Western blot or other methods lysis->detection analysis 6. Plot protein abundance vs. temperature to generate melt curves and determine Tm shift detection->analysis

Caption: CETSA experimental workflow from cell treatment to data analysis.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of the 3-methoxypyridazin-4-amine derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Heating:

    • Harvest cells by scraping or trypsinization and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensities against the corresponding temperatures to generate melting curves.

    • Determine the melting temperature (Tm) for the vehicle- and compound-treated samples. A shift in Tm indicates target engagement.

Temperature (°C)Vehicle Control (Normalized Intensity)10 µM Pyridazine Derivative (Normalized Intensity)
451.001.00
500.950.98
550.750.92
600.520.85
650.250.65
700.100.40
Tm (°C) ~61 ~68
ΔTm (°C) -+7
Isothermal Titration Calorimetry (ITC)

ITC provides a comprehensive thermodynamic characterization of the binding interaction between a small molecule and its target protein in solution.[2] It directly measures the heat change upon binding, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

  • Sample Preparation:

    • Dialyze the purified target kinase extensively against the desired assay buffer to ensure buffer matching.

    • Dissolve the 3-methoxypyridazin-4-amine derivative in the same dialysis buffer.

    • Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the compound solution into the protein solution while stirring.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the integrated heat data against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

CompoundKD (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
Analog A 251.1-8.5-2.3
Analog B 1500.9-6.2-3.1
Analog C 81.0-9.8-1.5
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying the kinetics of biomolecular interactions in real-time. It measures the association and dissociation rates of a compound binding to its target, providing valuable information for structure-activity relationship (SAR) studies.

SPR_Principle cluster_immobilization Immobilization cluster_association Association cluster_dissociation Dissociation cluster_detection Detection & Analysis chip 1. Target kinase is immobilized on a sensor chip association 2. Pyridazine derivative (analyte) flows over the surface and binds to the kinase chip->association dissociation 3. Buffer flows over the surface, and the bound analyte dissociates association->dissociation detection 4. Changes in refractive index are measured in real-time to generate a sensorgram, from which kon, koff, and KD are calculated dissociation->detection

Caption: Principle of Surface Plasmon Resonance (SPR) for kinetic analysis.

  • Sensor Chip Preparation and Target Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Immobilize the purified target kinase onto the activated surface via amine coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the 3-methoxypyridazin-4-amine derivative over the sensor surface (association phase).

    • Switch to a buffer-only flow to monitor the dissociation of the compound from the target (dissociation phase).

    • Regenerate the sensor surface between different compound injections using a mild regeneration solution if necessary.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff / kon).

Compoundkon (105 M-1s-1)koff (10-3 s-1)KD (nM)
Derivative X 2.15.325.2
Derivative Y 3.51.85.1
Derivative Z 1.89.251.1
Kinase Inhibition Assays

Biochemical kinase assays are essential for determining the functional potency of an inhibitor. They measure the reduction in the catalytic activity of a kinase in the presence of the compound. Numerous assay formats are available, with fluorescence- and luminescence-based readouts being common for high-throughput screening.

  • Assay Preparation:

    • Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

    • Serially dilute the 3-methoxypyridazin-4-amine derivative in DMSO and then into the assay buffer.

  • Enzymatic Reaction:

    • Add the compound dilutions to a microplate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture.

    • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagents. In many commercial kits, this involves an antibody that specifically recognizes the phosphorylated substrate, which is linked to a fluorophore.

    • Incubate to allow for the detection reaction to occur.

  • Data Acquisition and Analysis:

    • Measure the fluorescence signal using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetIC50 (nM)
FER 15
CDK2 250
DYRK1A 80
Mps1 >10,000
VEGFR2 1,200

Conclusion: A Holistic Approach to Target Engagement

Confirming the target engagement of 3-methoxypyridazin-4-amine derivatives requires a thoughtful and multi-faceted experimental approach. While high-throughput kinase inhibition assays provide essential information on functional potency, biophysical methods like CETSA, ITC, and SPR offer direct and quantitative evidence of binding. By integrating data from these orthogonal assays, researchers can build a comprehensive understanding of their compound's mechanism of action, leading to more informed decisions in the drug discovery and development process. This rigorous validation is paramount for advancing novel kinase inhibitors with the potential to address significant unmet medical needs.

References

  • Taniguchi, T., et al. (2021). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 64(15), 11336-11358. [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854. [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292. [Link]

  • ORCA - Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. [Link]

  • Okada, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1760-1775. [Link]

  • Szánti-Pintér, E., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 554-558. [Link]

  • Wang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Bioorganic Chemistry, 143, 107079. [Link]

  • MDPI. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(16), 4983. [Link]

  • PubMed. (2015). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. [Link]

  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Taniguchi, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters, 15(7), 963-970. [Link]

  • Thams, S., et al. (2022). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell Chemical Biology, 29(5), 848-861.e8. [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Heap, D., et al. (2017). A Novel High-Throughput MALDI-TOF Screening Assay for Salt-Inducible Kinases (SIKs). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(9), 1192-1201. [Link]

  • PubMed Central. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. [Link]

  • Allen, J. J., et al. (2007). A Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry. Nature Methods, 4(6), 511-516. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. [Link]

  • PubMed Central. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubMed. (2013). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • PubMed. (2009). High-throughput kinase assay based on surface plasmon resonance. [Link]

  • ACS. (2022). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]

  • Biocompare. (n.d.). Kinase Assay Kits. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • CETSA. (n.d.). CETSA. [Link]

  • ResearchGate. (2009). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. [Link]

  • ACS Publications. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]

  • PubMed. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. [Link]

  • PubMed Central. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. [Link]

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 3-Methoxypyridazin-4-amine Hydrochloride

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides essential, field-tested protocols for the safe handling of...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. This guide provides essential, field-tested protocols for the safe handling of 3-Methoxypyridazin-4-amine hydrochloride. The procedures outlined below are designed to create a self-validating system of safety, protecting researchers from potential hazards and ensuring the integrity of their work.

Hazard Analysis: Understanding the Risks

3-Methoxypyridazin-4-amine hydrochloride is a specialized chemical compound used in laboratory research. While specific toxicological data is limited, the Safety Data Sheet (SDS) for a structurally similar compound, 6-Methoxypyridazin-3-amine hydrochloride, provides critical insights into the potential hazards.[1] The primary risks are associated with direct contact and inhalation.

Identified Health Hazards:

  • H315 - Causes skin irritation: Amine compounds and their hydrochloride salts can be irritants upon contact with the skin.[1][2]

  • H319 - Causes serious eye irritation: The compound is particularly hazardous to the eyes and can cause significant damage.[1][2]

  • H335 - May cause respiratory irritation: As a solid, the compound can form dust that, if inhaled, may irritate the respiratory tract.[1]

These classifications mandate a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive strategy to mitigate the specific risks identified. The following table summarizes the required PPE for handling 3-Methoxypyridazin-4-amine hydrochloride.

Equipment Specification Rationale for Use
Eye & Face Protection Chemical safety goggles or a full-face shield.[3][4]Protects against airborne dust and accidental splashes, addressing the "serious eye irritation" (H319) hazard.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, mitigating the "skin irritation" (H315) hazard.[3] Gloves must be inspected before use.
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[4] For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1]Required if handling outside of a certified chemical fume hood or if dust generation is likely, addressing the "respiratory irritation" (H335) hazard.

Operational Plan: Safe Handling and Workflow

Adherence to a strict operational workflow is critical for safety. All handling of 3-Methoxypyridazin-4-amine hydrochloride should occur within a designated area, preferably inside a certified chemical fume hood to ensure adequate ventilation and containment.[5]

PPE Donning and Doffing Protocol

The sequence of putting on (donning) and taking off (doffing) PPE is designed to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Exit) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Workflow for Donning and Doffing PPE.

Step-by-Step Handling Procedure
  • Preparation: Designate a clean, uncluttered workspace within a chemical fume hood.[5] Ensure a chemical spill kit and eye wash station are accessible.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing and Transfer: Handle the solid compound carefully to minimize dust formation. Use tools like a spatula for transfers. If any material is spilled, it must be cleaned immediately.

  • Post-Handling: After use, ensure the container is tightly sealed.[1][3]

  • Decontamination: Wipe down the work surface and any equipment used.

  • Doff PPE: Follow the doffing sequence to avoid contaminating yourself. Remove gloves using the proper technique (without touching the outer surface).[3]

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][3]

Emergency and Disposal Protocols

Spill Response
  • Evacuate: Alert others and clear the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials.

  • Collect: Carefully sweep the absorbed material into a designated, labeled waste container.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan
  • Contaminated PPE: Disposable items such as gloves and wipes must be placed in a sealed, clearly labeled hazardous waste container.

  • Chemical Waste: All waste containing 3-Methoxypyridazin-4-amine hydrochloride must be collected in suitable, closed containers for disposal.[1] Disposal must be handled by a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

References

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • SAFETY DATA SHEET MCP AMINE 4. Greenbook.net. [Link]

  • Material Safety Data Sheet - Cerium(IV) sulfate tetrahydrate. Cole-Parmer. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxypyridazin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Methoxypyridazin-4-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.